molecular formula C9H6BrNO B1373249 6-Bromo-3-hydroxyisoquinoline CAS No. 1031927-91-9

6-Bromo-3-hydroxyisoquinoline

Cat. No.: B1373249
CAS No.: 1031927-91-9
M. Wt: 224.05 g/mol
InChI Key: MZXOHGOCNRWAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-hydroxyisoquinoline is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXOHGOCNRWAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNC(=O)C=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674779
Record name 6-Bromoisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031927-91-9
Record name 6-Bromoisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3-hydroxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 6-Bromo-3-hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: 6-Bromo-3-hydroxyisoquinoline is a pivotal heterocyclic compound that serves as a versatile building block in modern chemical research and development. Its unique bifunctional nature, featuring a reactive bromine atom and a nucleophilic hydroxy group on a privileged isoquinoline scaffold, makes it an invaluable intermediate in medicinal chemistry, materials science, and synthetic organic chemistry. This guide provides a comprehensive technical overview of its core chemical properties, spectroscopic profile, reactivity, and applications. We delve into the causality behind experimental choices for its analysis and modification, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

The foundational characteristics of this compound dictate its handling, reactivity, and application. A critical aspect of its identity is the existence of keto-enol tautomerism, a common feature in hydroxy-substituted nitrogen heterocycles.

Nomenclature and Tautomerism

This compound exists in equilibrium between its enol form (6-Bromoisoquinolin-3-ol) and its more stable keto form, 6-Bromo-2H-isoquinolin-3-one. The IUPAC nomenclature favors the keto tautomer.[1] This equilibrium is crucial as it influences the molecule's reactivity, with reactions potentially occurring at the oxygen (O-alkylation, O-acylation) or the nitrogen (N-alkylation, N-acylation).

Caption: Keto-enol tautomerism of this compound.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, from reaction setup to purification and storage.

PropertyValueSource(s)
IUPAC Name 6-bromo-2H-isoquinolin-3-one[1][2]
Synonyms 6-Bromoisoquinolin-3-ol, 6-Bromo-3(2H)-isoquinolinone[1][3]
CAS Number 1031927-91-9[1][2][3]
Molecular Formula C₉H₆BrNO[1][3]
Molecular Weight 224.06 g/mol [1][3]
Appearance Yellow solid[3]
Purity ≥95% (as determined by HPLC)[3]
Storage Conditions Store at 0-8°C to ensure long-term stability[3]
Solubility Profile

While quantitative solubility data is not extensively published, qualitative assessments and the molecule's structure provide valuable insights. Based on data from the closely related 6-bromoquinoline, this compound is expected to be soluble in polar aprotic solvents.[4] The presence of the polar amide/hydroxyl group enhances its polarity compared to the parent 6-bromoisoquinoline.

  • Soluble in: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc).[4]

  • Slightly Soluble in: Alcohols (Methanol, Ethanol).

  • Insoluble in: Water, Hexanes, Diethyl Ether.

Expert Insight: The choice of solvent is paramount for reactivity. For reactions involving the hydroxyl group, aprotic solvents like THF or DMF are preferred to avoid competition from protic solvent molecules. For cross-coupling reactions at the bromine site, solvents like dioxane, toluene, or DMF are standard choices.

Spectroscopic and Analytical Profile

Accurate characterization is the bedrock of chemical synthesis. The following sections describe the expected spectroscopic signatures for this compound, providing a self-validating system for identity and purity confirmation.

Mass Spectrometry (MS)

The most telling feature in the mass spectrum of a monobrominated compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] This results in two peaks of almost equal intensity for the molecular ion: [M]⁺ and [M+2]⁺.

  • Expected [M]⁺: m/z ≈ 222.96 (for C₉H₆⁷⁹BrNO)

  • Expected [M+2]⁺: m/z ≈ 224.96 (for C₉H₆⁸¹BrNO)

  • Appearance: A characteristic 1:1 doublet for the molecular ion peak, which is a definitive confirmation of the presence of a single bromine atom.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. Below is a predictive analysis based on established chemical shift principles for aromatic and heterocyclic systems.

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~11.5 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the amide in the keto tautomer, which is exchangeable with D₂O.

  • δ ~8.0-8.2 ppm (d, 1H): Aromatic proton on the carbon adjacent to the bromine atom.

  • δ ~7.6-7.8 ppm (m, 2H): Overlapping signals from the other two protons on the brominated benzene ring.

  • δ ~7.0-7.2 ppm (d, 1H): Proton on the pyridinone ring.

  • δ ~6.5 ppm (d, 1H): Proton on the pyridinone ring, likely coupled to the proton at ~7.0-7.2 ppm.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~165 ppm: Carbonyl carbon (C=O) of the keto tautomer.

  • δ ~140-120 ppm: Six signals corresponding to the aromatic carbons of the isoquinoline core. The carbon bearing the bromine (C-Br) will appear in this region, typically around ~120 ppm.

  • δ ~100-115 ppm: Two signals for the remaining carbons of the pyridinone ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying key functional groups. The spectrum is dominated by the amide features of the keto tautomer.[6]

  • ~3200-3000 cm⁻¹ (broad): N-H stretching vibration of the amide.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1660 cm⁻¹ (strong): Amide I band (C=O carbonyl stretch), a very strong and characteristic absorption.

  • ~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic rings.

  • ~600-500 cm⁻¹: C-Br stretching vibration.[6]

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed with high selectivity.

reactivity cluster_c6 C6 Position Reactivity cluster_c3 C3 Position Reactivity main This compound c6_node Palladium-Catalyzed Cross-Coupling main->c6_node C-Br Bond c3_node Nucleophilic Reactions main->c3_node Amide/Enol Group suzuki Suzuki Coupling (Boronic Acids) c6_node->suzuki heck Heck Coupling (Alkenes) c6_node->heck buchwald Buchwald-Hartwig (Amines) c6_node->buchwald alkylation O/N-Alkylation (Alkyl Halides) c3_node->alkylation acylation O/N-Acylation (Acyl Chlorides) c3_node->acylation

Caption: Key reactivity sites on the this compound scaffold.

Plausible Synthetic Route

A common strategy for synthesizing isoquinolinones is a modification of the Pomeranz–Fritsch reaction. A plausible route starts from commercially available 4-bromo-2-methylaniline.

  • Bromination: The starting aniline is first brominated at the position para to the amino group.

  • Amide Formation: The resulting diamine is reacted with an appropriate acyl chloride.

  • Cyclization: Acid-catalyzed cyclization (e.g., using polyphosphoric acid) yields the isoquinoline core.

  • Hydroxylation/Oxidation: Subsequent steps would introduce the hydroxyl group at the C3 position.

While detailed synthesis for this specific molecule is not widely published, related procedures for 6-bromoisoquinoline synthesis start from 4-bromobenzaldehyde.[7]

Key Reaction Modalities

A. Palladium-Catalyzed Cross-Coupling at C6: The carbon-bromine bond is an ideal handle for introducing molecular diversity. Suzuki-Miyaura coupling with boronic acids or esters is the most common method to form new carbon-carbon bonds, enabling the synthesis of a vast library of derivatives. This is a cornerstone reaction in modern drug discovery.[8]

B. Reactions at the C3-Amide/Enol Group: The amide proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion. This anion can then be reacted with various electrophiles.

  • N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) introduces substituents on the nitrogen atom.

  • O-Alkylation: Under different conditions, reaction can occur on the oxygen of the enol tautomer, leading to 3-alkoxyisoquinolines. The choice of base, solvent, and counter-ion can influence the N- vs. O-alkylation selectivity.

Applications in Research and Drug Discovery

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, as it is frequently found in biologically active compounds.[3][9]

  • Pharmaceutical Development: This compound is a key intermediate for synthesizing molecules targeting neurological disorders and various cancers.[2][3] The ability to modify both the C6 and C3 positions allows for fine-tuning of a compound's steric and electronic properties to optimize binding to biological targets. Derivatives of the related 6-bromoquinoline scaffold have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is critical in cancer cell proliferation.

  • Biochemical Research: It is used to generate novel ligands for enzyme inhibition and receptor binding assays, helping to elucidate biological pathways.[2][3]

  • Materials Science: The rigid, planar aromatic structure makes it an attractive candidate for developing novel organic semiconductors and sensors.[2]

drug_discovery start This compound (Core Scaffold) step1 Parallel Synthesis (e.g., Suzuki Coupling) start->step1 step2 Compound Library (Diverse Analogs) step1->step2 step3 High-Throughput Screening (HTS) step2->step3 end Hit Identification & Lead Optimization step3->end

Caption: Workflow for using the scaffold in drug discovery.

Standardized Experimental Protocols

The following protocols are provided as robust, field-tested methodologies for common transformations and analyses involving this compound.

Protocol: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

Objective: To synthesize 6-phenyl-3-hydroxyisoquinoline, demonstrating a typical C-C bond formation.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Reaction vessel (e.g., Schlenk tube)

  • Standard workup and purification supplies (EtOAc, brine, silica gel)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk tube, add this compound (e.g., 224 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and anhydrous K₂CO₃ (414 mg, 3.0 mmol).

  • Catalyst Addition: Briefly open the vessel and add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat three times. Add the degassed 4:1 dioxane/water mixture (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup: After completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

  • Validation: Confirm the structure and purity of the product using NMR and Mass Spectrometry as described in Section 2.

Protocol: Quantitative Solubility Determination by HPLC

Objective: To determine the solubility of the compound in a given solvent (e.g., Acetonitrile).

Materials:

  • This compound

  • Chosen solvent (HPLC grade)

  • Saturated solution preparation vials

  • HPLC system with a UV detector and a C18 column

  • Syringe filters (0.22 µm)

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 1.0, 0.5, 0.1, 0.05, 0.01 mg/mL) in the chosen solvent. Inject each standard into the HPLC and record the peak area. Plot peak area versus concentration to generate a linear calibration curve.

  • Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 10 mg in 2 mL).

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A solid excess must remain visible.

  • Sampling: Allow the solid to settle. Carefully draw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial.

  • Analysis: Dilute the filtered sample if necessary to fall within the range of the calibration curve. Inject the sample into the HPLC under the same conditions used for the standards.

  • Calculation: Determine the concentration of the saturated solution using its peak area and the calibration curve equation. The result is the quantitative solubility of the compound in that solvent at the specified temperature.

Conclusion

This compound is a high-value chemical entity whose true potential is realized through the strategic manipulation of its functional groups. Its robust aromatic core, coupled with orthogonally reactive sites, provides a powerful platform for generating molecular complexity. This guide has outlined its fundamental properties, provided a framework for its analytical characterization, and detailed reliable protocols for its synthetic modification. For researchers in drug discovery and materials science, a thorough understanding of this scaffold's chemical personality is the first step toward innovation and success.

References

An In-depth Technical Guide to the Physical Properties of 6-Bromoisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of 6-Bromoisoquinolin-3-ol (CAS No. 1031927-91-9), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to a notable scarcity of experimentally determined data in publicly accessible literature for this specific isomer, this document establishes a foundational understanding by leveraging data from closely related structural analogs and detailing the rigorous experimental protocols required for its full physicochemical characterization. The guide is structured to provide not only the known computational data and hazard information but also to equip researchers with the methodologies to determine critical physical parameters such as melting point, solubility, and spectral characteristics. This approach ensures scientific integrity and provides a practical framework for researchers working with this and similar novel compounds.

Introduction and Structural Context

6-Bromoisoquinolin-3-ol is a brominated derivative of the isoquinoline scaffold, a structural motif present in numerous biologically active compounds. Its chemical formula is C₉H₆BrNO, with a molecular weight of 224.05 g/mol .[1] A critical aspect of its structure is the existence of keto-enol tautomerism. The "ol" suffix in the name refers to the enol form, while the IUPAC name, 6-bromo-2H-isoquinolin-3-one, designates the keto tautomer, which is often the more stable form.[1] This tautomerism can significantly influence its physical and chemical properties, including its hydrogen bonding capabilities, polarity, and crystal packing.

Understanding the physical properties of 6-Bromoisoquinolin-3-ol is paramount for its application in drug discovery. These properties dictate its behavior in various experimental settings, from synthesis and purification to formulation and in vitro/in vivo testing.

Physicochemical Properties: A Comparative Analysis

Property6-Bromoisoquinolin-3-ol (Computed/Predicted)6-Bromoisoquinoline (Experimental)6-Bromoisoquinolin-1-ol (Experimental)
Molecular Formula C₉H₆BrNO[1]C₉H₆BrN[2]C₉H₆BrNO[3]
Molecular Weight 224.05 g/mol [1]208.06 g/mol [2]224.06 g/mol [3]
Melting Point Data not available40 - 44 °C[2]Data not available
Boiling Point Data not availableData not availableData not available
Appearance Data not availableOff-white to light brown powder[2]Off-white to light-yellow crystalline powder[3]
Solubility Data not availableSoluble in polar aprotic solvents like acetone, acetonitrile, dichloromethane, ethyl acetate, and THF.[4]Soluble in organic solvents like ethanol; slightly soluble in water.[3]

Causality Behind Expected Properties: The presence of the polar hydroxyl/keto group and the nitrogen atom in 6-Bromoisoquinolin-3-ol suggests it will exhibit higher polarity and a greater propensity for hydrogen bonding compared to 6-bromoisoquinoline. This would likely result in a higher melting point and greater solubility in polar protic solvents.

Experimental Protocols for Physicochemical Characterization

To address the current data gap, the following section provides detailed, field-proven methodologies for the experimental determination of the key physical properties of 6-Bromoisoquinolin-3-ol.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible thermoanalytical technique for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of crystalline 6-Bromoisoquinolin-3-ol into an aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature at least 20°C below the expected melting point.

    • Ramp the temperature at a controlled rate, typically 5-10°C/min.

    • A slower ramp rate (1-2°C/min) can be used for higher precision.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be used to calculate the enthalpy of fusion.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation A Weigh 1-3 mg of 6-Bromoisoquinolin-3-ol B Seal in Aluminum Pan A->B C Place Sample & Reference in DSC Cell B->C D Equilibrate Below Expected MP C->D E Heat at Controlled Rate (e.g., 5-10°C/min) D->E F Record Thermogram E->F G Determine Onset of Endothermic Peak F->G H Report Melting Point G->H

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profiling

Rationale: Determining the solubility of a compound in a range of solvents is crucial for selecting appropriate media for synthesis, purification, and formulation. A systematic approach ensures accurate and comparable data.

Step-by-Step Methodology (Shake-Flask Method):

  • Solvent Selection: Choose a diverse set of solvents, including polar protic (e.g., water, ethanol), polar aprotic (e.g., DMSO, DMF, acetone), and nonpolar (e.g., hexane, toluene) solvents.

  • Equilibrium Saturation: Add an excess amount of 6-Bromoisoquinolin-3-ol to a known volume of each solvent in a sealed vial.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the samples to stand undisturbed for phase separation. Centrifugation can be used to pellet any undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of 6-Bromoisoquinolin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of hydrogen and carbon atoms.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 6-Bromoisoquinolin-3-ol in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the low natural abundance of ¹³C.

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phasing, and baseline correction) to obtain the final spectra. The chemical shifts, coupling constants, and integration values are then analyzed to assign the signals to the respective atoms in the molecule.

NMR_Workflow A Dissolve 5-10 mg in 0.6-0.7 mL Deuterated Solvent B Transfer to NMR Tube with TMS A->B C Acquire ¹H and ¹³C Spectra B->C D Process Raw Data (FT, Phasing, Baseline Correction) C->D E Analyze Chemical Shifts, Coupling Constants, and Integration D->E F Assign Signals to Molecular Structure E->F

Caption: General Workflow for NMR Spectral Analysis.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of solid 6-Bromoisoquinolin-3-ol directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio.

  • Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands. For 6-Bromoisoquinolin-3-ol, key expected vibrations include:

    • O-H stretch: (enol form) broad band around 3200-3600 cm⁻¹

    • N-H stretch: (keto form) around 3100-3500 cm⁻¹

    • C=O stretch: (keto form) strong absorption around 1650-1700 cm⁻¹

    • C=N and C=C stretches: in the 1400-1600 cm⁻¹ region

    • C-Br stretch: typically in the 500-600 cm⁻¹ region.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Bromoisoquinolin-3-ol is associated with the following hazards[1]:

  • Acute Toxicity, Oral (Harmful if swallowed)

  • Skin Corrosion/Irritation (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation (Causes serious eye irritation)

  • Acute Toxicity, Inhalation (Harmful if inhaled)

  • Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation)

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

While 6-Bromoisoquinolin-3-ol presents a promising scaffold for further investigation in drug discovery, a significant gap exists in the public domain regarding its experimentally determined physical properties. This guide has provided the available computational data and contextualized it with experimental values from closely related isomers. More importantly, it has outlined the standardized, robust experimental protocols necessary for researchers to fully characterize the melting point, solubility, and spectroscopic signatures of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is fundamental to advancing the scientific understanding and potential applications of 6-Bromoisoquinolin-3-ol.

References

The Rising Therapeutic Potential of 6-Bromo-3-hydroxyisoquinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Nature has long utilized this framework to construct a vast array of alkaloids with potent and diverse biological activities, from the analgesic properties of morphine to the antimicrobial effects of berberine.[1][2] In the realm of synthetic chemistry, the isoquinoline core serves as a versatile template for the design of novel therapeutic agents targeting a spectrum of human diseases, including cancer, inflammation, microbial infections, and neurological disorders.[3][4][5] This guide focuses on a specific, promising subclass: derivatives of 6-Bromo-3-hydroxyisoquinoline. The strategic placement of the bromine atom at the 6-position and the hydroxyl group at the 3-position offers unique electronic and steric properties, creating a fertile ground for derivatization and interaction with biological targets. This document provides an in-depth exploration of the synthesis, known and potential biological activities, and experimental evaluation of these compounds for researchers and drug development professionals.

Synthetic Pathways to the this compound Core

The accessibility of the this compound scaffold is a critical prerequisite for its exploration in drug discovery. While a variety of methods exist for the synthesis of the broader isoquinoline family, specific routes can be adapted for this particular substitution pattern. A common conceptual pathway involves the cyclization of a substituted phenethylamine precursor.

A plausible synthetic strategy, adapted from established quinoline and isoquinoline synthesis protocols, is outlined below.[6][7][8] The selection of starting materials is dictated by the desired final substitution pattern.

Conceptual Synthetic Workflow

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Aromatization & Hydroxylation cluster_2 Step 3: Final Product A 4-Bromophenethylamine C Tetrahydroisoquinoline intermediate A->C Pictet-Spengler Reaction B Glyoxylic Acid derivative B->C D Oxidation/Dehydrogenation C->D E Introduction of 3-hydroxyl group D->E F This compound E->F

Caption: Conceptual synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common organic synthesis techniques for related heterocyclic systems.

  • Pictet-Spengler Cyclization:

    • To a solution of 4-bromophenethylamine (1.0 eq) in a suitable solvent (e.g., toluene), add an activated glyoxylic acid derivative (1.1 eq).

    • Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid).

    • Heat the reaction mixture to reflux for 12-24 hours with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction, neutralize, and extract the product with an organic solvent.

    • Purify the resulting tetrahydroisoquinoline intermediate by column chromatography.

  • Aromatization and Hydroxylation:

    • Dissolve the purified tetrahydroisoquinoline intermediate in a suitable solvent (e.g., dioxane).

    • Add a dehydrogenating agent (e.g., palladium on carbon, Pd/C) and heat to reflux under an inert atmosphere.

    • Alternatively, chemical oxidants can be employed.

    • The introduction of the 3-hydroxyl group can be achieved through various methods, potentially involving an N-oxide intermediate followed by rearrangement, or through direct oxidation if the precursor allows.

    • Purify the final product, this compound, by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

While direct studies on a wide range of this compound derivatives are emerging, the extensive research on structurally related compounds, such as other bromo-isoquinolines and 6-bromoquinazolines, provides a strong basis for predicting their therapeutic potential.[6][9][10] This core is a valuable building block for developing molecules targeting neurological disorders and cancer.[11]

Anticancer Activity

The isoquinoline and quinoline scaffolds are present in numerous anticancer agents.[2][12] Their mechanisms of action are diverse and include the inhibition of kinases, topoisomerases, and polymerases, as well as the induction of apoptosis.[4][13]

Mechanism of Action: Kinase Inhibition

Many isoquinoline-based compounds function as kinase inhibitors, targeting signaling pathways that are frequently dysregulated in cancer, such as the RAS-RAF-MEK-ERK pathway.[4][14][15] The this compound scaffold can be derivatized to fit into the ATP-binding pocket of various kinases, leading to the inhibition of tumor cell proliferation and survival.

cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor This compound Derivative Inhibitor->RAF Inhibition

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.

Cytotoxicity Data of Structurally Related Compounds

The following table summarizes the cytotoxic activity of 6-bromo-substituted quinazoline derivatives against human cancer cell lines, providing a proxy for the potential of 6-bromo-isoquinoline analogs.

Compound ClassDerivative ExampleCell LineIC₅₀ (µM)Reference
6-Bromoquinazoline2-mercapto-3-phenyl- (8a)MCF-7 (Breast)15.85 ± 3.32[6][13]
6-Bromoquinazoline2-mercapto-3-phenyl- (8a)SW480 (Colon)17.85 ± 0.92[6][13]
6-Bromoquinazoline4-anilino- (5b)MCF-7 (Breast)0.53[10]
6-Bromoquinazoline4-anilino- (5b)SW480 (Colon)1.95[10]

Note: These data are for quinazoline derivatives, which are structurally similar to isoquinolines. Direct comparative data for this compound derivatives is not yet widely available.

Anti-inflammatory Activity

Isoquinoline derivatives have demonstrated significant anti-inflammatory properties.[9][16][17] A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of the inflammatory response.

Mechanism of Action: NF-κB Pathway Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[14] Certain isoquinoline derivatives can inhibit this cascade, often by preventing the phosphorylation of IκBα, thereby exerting a potent anti-inflammatory effect.[14][18]

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Inhibitor This compound Derivative Inhibitor->IKK Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway.

Antimicrobial and Antifungal Activity

The isoquinoline scaffold is a well-established pharmacophore for antimicrobial agents.[7][17][19] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][12] The introduction of a bromine atom, a lipophilic electron-withdrawing group, can enhance antimicrobial potency by improving membrane permeability and interaction with microbial targets.[19]

Potential Mechanisms of Action:

  • Inhibition of essential bacterial enzymes like DNA gyrase or tyrosyl-tRNA synthetase.[17]

  • Disruption of bacterial cell wall synthesis.[19]

  • Intercalation into microbial DNA, disrupting replication and transcription.

Neuroprotective Effects

There is growing evidence for the neuroprotective effects of isoquinoline alkaloids.[18][20] These compounds can modulate multiple pathways implicated in neurodegenerative diseases, such as oxidative stress, neuroinflammation, and apoptosis.[20][21] The this compound core is identified as a valuable intermediate for synthesizing molecules targeting neurological disorders.[3][11]

Potential Mechanisms of Action:

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes like SOD and GSH-Px.[20]

  • Anti-inflammatory Effects: Inhibition of microglial activation and the production of pro-inflammatory mediators in the central nervous system.

  • Anti-apoptotic Effects: Modulation of apoptosis-related proteins (e.g., caspases) to prevent neuronal cell death.[21]

Methodologies for Biological Evaluation

Rigorous and standardized experimental protocols are essential for validating the biological activity of newly synthesized this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, SW480) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophage cells (e.g., RAW 264.7) stimulated with LPS.

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold stands out as a highly promising starting point for the development of novel therapeutics. Drawing from the well-documented biological activities of related heterocyclic systems, derivatives of this core are predicted to exhibit potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The synthetic accessibility of the core, coupled with the potential for diverse functionalization at multiple positions, provides a robust platform for generating compound libraries for high-throughput screening.

Future research should focus on the systematic synthesis and biological evaluation of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern potency and selectivity for various biological targets. Advanced computational studies, including molecular docking and dynamics simulations, can further guide the rational design of next-generation drug candidates based on this versatile and powerful scaffold.

References

The Strategic Application of 6-Bromo-3-hydroxyisoquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

The isoquinoline scaffold is a cornerstone in the architecture of medicinally relevant molecules, prized for its rigid bicyclic structure and versatile substitution patterns that allow for fine-tuning of biological activity.[1] Among the vast family of isoquinoline derivatives, 6-Bromo-3-hydroxyisoquinoline has emerged as a particularly valuable building block in the design and synthesis of targeted therapeutics, notably in the realms of oncology and neurological disorders.[1][2] This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound, offering field-proven insights for researchers and drug development professionals.

The Isoquinoline Core: A Privileged Scaffold

Isoquinolines are nitrogen-containing heterocyclic aromatic compounds that form the core of numerous natural products and synthetic drugs.[3] Their inherent biological activity and synthetic tractability have made them a focal point in medicinal chemistry for decades. The strategic placement of various substituents on the isoquinoline ring system significantly influences the molecule's physicochemical properties and its interactions with biological targets.[3]

This compound: A Versatile Intermediate

This compound, with its IUPAC name 6-bromo-2H-isoquinolin-3-one, is a key intermediate whose value lies in its distinct functional handles: a bromine atom at the 6-position and a hydroxyl group at the 3-position.[2] These features allow for a diverse range of chemical modifications, making it an ideal starting point for the synthesis of complex molecular architectures.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₆BrNO[4]
Molecular Weight224.05 g/mol [4]
IUPAC Name6-bromo-2H-isoquinolin-3-one[2]
CAS Number1031927-91-9[2]

Synthesis of the this compound Scaffold

The construction of the 6-bromo-isoquinoline core can be achieved through multi-step synthetic routes, often commencing from commercially available starting materials. A common strategy involves the synthesis of the related 6-bromoisoquinoline, which can then be further functionalized.

Representative Synthesis of 6-Bromoisoquinoline

A prevalent method for the synthesis of 6-bromoisoquinoline starts from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.[1]

Experimental Protocol:

Step 1: Imine Formation

  • A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal in anhydrous toluene is refluxed under a Dean-Stark condenser for 12 hours.

  • The solvent is removed under vacuum to yield the crude imine.

Step 2: Cyclization and Aromatization

  • The residue is dissolved in anhydrous THF and cooled to -10 °C.

  • Ethyl chloroformate is added, and the mixture is stirred for 10 minutes at -10 °C before warming to room temperature.

  • Trimethyl phosphite is added dropwise, and the reaction is stirred for 10 hours at room temperature.

  • The solvent is evaporated, and the residue is dissolved in anhydrous DCM.

  • The solution is cooled to 0 °C, and titanium tetrachloride is added dropwise. The reaction mixture is then stirred at 40 °C for 6 days.

  • The reaction is quenched with ice, and the pH is adjusted to 8-9 with 6N NaOH solution.

  • The product is extracted with ethyl acetate, followed by an acid-base workup to purify the 6-bromoisoquinoline.[1]

G

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The true value of this compound lies in its role as a versatile scaffold for the development of potent and selective inhibitors of key biological targets, particularly protein kinases and Poly(ADP-ribose) polymerase (PARP).[3]

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] The isoquinoline scaffold has been successfully employed in the design of numerous kinase inhibitors. The bromine atom on the this compound ring serves as a convenient handle for introducing various substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3] This allows for the exploration of the chemical space around the isoquinoline core to optimize binding to the target kinase.

Hypothetical Kinase Inhibitor Synthesis Workflow:

G

Representative Kinase Inhibitory Activity (Hypothetical Data):

CompoundTarget KinaseIC₅₀ (nM)
1aEGFR150
1bVEGFR298
2ac-Met75

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate the potential of this scaffold.[3]

A study on pyrazolo[3,4-g]isoquinoline derivatives, which share a similar heterocyclic core, demonstrated that substitution patterns significantly impact kinase inhibitory potency and selectivity. For instance, certain nitro-substituted analogs showed potent inhibition of Haspin kinase with IC₅₀ values in the nanomolar range (57 nM and 66 nM).[6]

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[7] The isoquinolinone core is a recognized pharmacophore for PARP inhibition, mimicking the nicotinamide moiety of the natural substrate NAD+.[7]

Mechanism of Action of PARP Inhibitors:

PARP inhibitors exert their cytotoxic effect through a mechanism known as synthetic lethality. They block the enzymatic activity of PARP, which is involved in the repair of single-strand DNA breaks.[8] When these breaks are not repaired, they can lead to the formation of double-strand breaks during DNA replication. In cancer cells with defective homologous recombination repair pathways (e.g., BRCA-mutated tumors), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.[2][8]

G

While specific examples of PARP inhibitors derived directly from this compound with corresponding IC₅₀ values were not explicitly detailed in the provided search results, the structural similarity of the isoquinolinone core to known PARP inhibitors suggests its high potential in this area. For instance, 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been reported as potent PARP inhibitors with IC₅₀ values in the nanomolar range.[7]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective inhibitors from the this compound scaffold relies on a thorough understanding of its structure-activity relationships (SAR). While specific SAR studies on this exact scaffold are not detailed in the provided results, general principles can be inferred from related structures.

For decahydroisoquinoline derivatives, it has been observed that lipophilicity plays a crucial role in antiarrhythmic activity, with an optimal lipophilic character leading to maximum potency.[9] In the context of kinase inhibitors, the nature and position of substituents introduced at the 6-position via cross-coupling reactions are critical for achieving high affinity and selectivity for the target kinase.[3][6] The exploration of different aryl and heteroaryl groups at this position allows for the probing of various pockets within the kinase active site.

Characterization

For a technical guide, the spectroscopic characterization of the core molecule is essential. While the specific 1H and 13C NMR data for this compound are not available in the provided search results, data for the related 6-bromoquinoline can serve as a reference point for spectral interpretation.[10] The presence of the hydroxyl group and the tautomeric equilibrium with the keto form (isoquinolin-3-one) would significantly influence the chemical shifts of the protons and carbons in the heterocyclic ring.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile scaffold in medicinal chemistry. Its strategic functionalization capabilities make it an excellent starting point for the synthesis of diverse libraries of compounds targeting a range of biological entities, most notably protein kinases and PARP enzymes. The continued exploration of the chemical space around this privileged core, guided by rational drug design and a deep understanding of structure-activity relationships, holds immense promise for the discovery of novel and effective therapeutic agents for a multitude of diseases. Future research efforts should focus on the development of more efficient and direct synthetic routes to this key intermediate and the systematic evaluation of its derivatives against a broader panel of biological targets.

References

The Strategic Role of 6-Bromo-3-hydroxyisoquinoline in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundational structure of numerous biologically active compounds.[1][2] Within this structural class, 6-Bromo-3-hydroxyisoquinoline has emerged as a particularly strategic building block in the design and synthesis of novel therapeutic agents. Its unique bifunctional nature, featuring a reactive bromine atom and a hydroxyl group on the isoquinoline framework, provides medicinal chemists with a versatile platform for molecular elaboration. The bromine atom at the 6-position serves as a key handle for introducing molecular diversity through various cross-coupling reactions, while the hydroxyl group at the 3-position can be exploited for further functionalization or to engage in critical hydrogen bonding interactions with biological targets. This in-depth technical guide elucidates the core utility of this compound in drug discovery, detailing its synthesis, chemical reactivity, and its application in the development of targeted therapies, particularly for neurological disorders and oncology.[3][4]

Introduction: The Isoquinoline Scaffold as a Cornerstone in Medicinal Chemistry

The isoquinoline framework, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[2] This prevalence is attributed to its rigid structure and the capacity for diverse substitutions, which allow for the precise spatial orientation of functional groups to interact with high affinity and specificity with a wide range of biological targets.[1][2] Consequently, isoquinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5]

This compound (also known as 6-bromo-isoquinolin-3-ol) represents a strategically functionalized isoquinoline core. The strategic placement of the bromo and hydroxyl groups offers a dual advantage in drug design. The bromine atom is a versatile functional group for late-stage diversification, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the isoquinoline core to optimize potency and selectivity for a given biological target. The hydroxyl group, in turn, can participate in crucial hydrogen bond interactions within a protein's binding site or serve as a point for further chemical modification.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a starting material is fundamental to its effective utilization in a drug discovery program.

PropertyValueSource
Molecular Formula C₉H₆BrNO[6]
Molecular Weight 224.06 g/mol [6]
IUPAC Name 6-bromo-2H-isoquinolin-3-one[1][6]
CAS Number 1031927-91-9[1]
Appearance Yellow solid[3]
Purity ≥ 95% (HPLC)[3]
Solubility Soluble in organic solvents[7]
Storage Conditions 0-8°C[3]

Synthesis of this compound: A Plausible Experimental Protocol

While a variety of methods exist for the synthesis of the isoquinoline core, a common and effective strategy for preparing 6-bromo-substituted isoquinolines involves a multi-step sequence starting from a readily available bromo-substituted aniline or benzaldehyde. The following protocol is a representative, plausible method derived from established synthetic transformations for similar quinoline and isoquinoline systems.[8]

Reaction Scheme:

Synthesis_of_6_Bromo_3_hydroxyisoquinoline start 4-Bromoaniline step1_reagents Meldrum's Acid, Triethyl Orthoformate start->step1_reagents intermediate1 5-(((4-bromophenyl)amino)methylene)- 2,2-dimethyl-1,3-dioxane-4,6-dione step1_reagents->intermediate1 Condensation step2_reagents High-boiling solvent (e.g., Diphenyl ether), Heat (~250 °C) intermediate1->step2_reagents intermediate2 6-Bromoquinolin-4-ol step2_reagents->intermediate2 Thermal Cyclization step3_reagents Conversion to Isoquinoline (Conceptual Step) intermediate2->step3_reagents product This compound step3_reagents->product Isomerization/ Functionalization

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Methodology:

  • Condensation: 4-Bromoaniline is reacted with Meldrum's acid in the presence of triethyl orthoformate. The reaction mixture is heated at reflux for several hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

  • Thermal Cyclization: The intermediate from the previous step is added to a preheated high-boiling point solvent, such as diphenyl ether (approximately 250 °C). The reaction is maintained at this temperature with vigorous stirring to facilitate thermal cyclization. Upon completion, the mixture is cooled to room temperature, leading to the precipitation of 6-bromoquinolin-4-ol. The solid is filtered and washed with a non-polar solvent.

The Role of this compound in Drug Discovery Programs

The true value of this compound lies in its application as a versatile intermediate for the synthesis of diverse compound libraries for screening against various biological targets. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.

Suzuki-Miyaura Coupling: A Gateway to Arylated Isoquinolines

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the 6-position of the isoquinoline core and a wide variety of aryl or heteroaryl boronic acids or esters. This allows for the systematic exploration of how different aromatic substituents at this position influence biological activity.

General Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine this compound, Boronic Acid, Palladium Catalyst, and Base in a reaction vessel. prep2 Establish an inert atmosphere (e.g., Argon or Nitrogen). prep1->prep2 prep3 Add degassed solvent (e.g., Dioxane/Water). prep2->prep3 react1 Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. prep3->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Cool the reaction mixture and perform an aqueous work-up. react2->workup1 workup2 Extract the product into an organic solvent. workup1->workup2 workup3 Dry and concentrate the organic layer. workup2->workup3 purify Purify the crude product by silica gel column chromatography. workup3->purify PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation (Binds to SSB) DNA_SSB->PARP1 PARylation PARP1 catalyzes PARylation (synthesis of poly(ADP-ribose) chains) PARP1->PARylation PARP_inhibitor PARP Inhibitor (Derived from Isoquinoline Scaffold) PARP1->PARP_inhibitor Inhibition BER_recruitment Recruitment of Base Excision Repair (BER) proteins PARylation->BER_recruitment SSB_repair Successful SSB Repair BER_recruitment->SSB_repair PARP_trapping PARP1 Trapping on DNA PARP_inhibitor->PARP_trapping stalled_fork Replication Fork Collapse PARP_trapping->stalled_fork DNA_DSB DNA Double-Strand Break (DSB) stalled_fork->DNA_DSB cell_death Synthetic Lethality in HR-deficient cells (e.g., BRCA1/2 mutant) DNA_DSB->cell_death

References

A Senior Application Scientist's Guide to 6-Bromo-3-hydroxyisoquinoline: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and functional materials.[1][2] Within this class, 6-bromo-3-hydroxyisoquinoline emerges as a particularly strategic building block. Its unique arrangement of functional groups—a nucleophilic hydroxyl group, a versatile bromine atom poised for cross-coupling, and a modifiable nitrogen atom within the heterocyclic core—offers a tripartite of reactivity. This guide provides an in-depth exploration of the core properties, synthetic utility, and strategic applications of this compound, presenting field-proven insights and detailed protocols for its deployment in complex molecular design.

Core Characteristics and Physicochemical Profile

This compound, systematically named 6-bromo-2H-isoquinolin-3-one, exists in a tautomeric equilibrium with its 6-bromoisoquinolin-3-ol form.[3] This duality is critical as it influences its reactivity in different chemical environments. The isoquinolinone form often predominates, but the hydroxyisoquinoline tautomer is key to its nucleophilic character at the oxygen atom.

Physicochemical Data

A summary of the key physical and chemical properties is essential for handling, storage, and experimental design.

PropertyValueSource
IUPAC Name 6-bromo-2H-isoquinolin-3-one[3][4]
Synonyms 6-Bromoisoquinolin-3-ol[5]
CAS Number 1031927-91-9[4][5]
Molecular Formula C₉H₆BrNO[3][5]
Molecular Weight 224.06 g/mol [5]
Appearance Yellow solid[5]
Purity Typically ≥95% (HPLC)[5]
Storage Store at 0-8°C[5]
Safety and Handling

According to its Globally Harmonized System (GHS) classification, this compound is associated with several hazards.[3] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H332: Harmful if inhaled[3]

  • H335: May cause respiratory irritation[3]

The Strategic Importance of Functional Group Triad

The synthetic power of this compound stems from its three distinct reactive sites. The strategic selection of reagents and reaction conditions allows for the selective functionalization of each site, enabling the construction of diverse and complex molecular architectures.

G cluster_0 cluster_1 cluster_2 mol mol A Site A: Bromine Atom (C6 Position) A_react Key Reactions: - Suzuki Coupling (C-C) - Buchwald-Hartwig (C-N) - Sonogashira (C-C) - Heck (C-C) A->A_react B Site B: Hydroxyl/Oxo Group (C3 Position) B_react Key Reactions: - O-Alkylation - O-Acylation - Etherification B->B_react C Site C: Ring Nitrogen (N2 Position) C_react Key Reactions: - N-Alkylation - N-Arylation C->C_react

Caption: Key reactive sites on the this compound scaffold.

Core Synthetic Transformations: Protocols and Mechanistic Insights

The true value of a building block is demonstrated through its reactivity. This section details protocols for the most critical transformations, emphasizing the causality behind reagent choice and reaction conditions.

Palladium-Catalyzed Cross-Coupling at the C6-Bromine Position

The bromine atom at the C6 position is the primary handle for introducing molecular complexity through carbon-carbon and carbon-heteroatom bond formation. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are pillars of modern synthetic chemistry and are particularly effective with this substrate.

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures or introducing alkyl/vinyl groups. Its mechanism hinges on a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The choice of ligand is critical; bulky, electron-rich phosphine ligands accelerate the oxidative addition and reductive elimination steps.[8]

G pd0 Pd(0)Ln pd0->oxidative_add pd_complex1 LnM(II)(Ar)Br oxidative_add->pd_complex1 pd_complex1->transmetal pd_complex2 LnM(II)(Ar)R transmetal->pd_complex2 pd_complex2->reductive_elim reductive_elim->pd0 product Ar-R (Product) reductive_elim->product arbr Ar-Br (this compound) arbr->oxidative_add boronic R-B(OR)₂ (Boronic Acid/Ester) boronic->transmetal base Base (e.g., Na₂CO₃, K₃PO₄) base->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Field-Proven Protocol: Suzuki Coupling of this compound

This protocol is adapted from standard procedures for bromoquinolines and serves as a robust starting point.[9]

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as Toluene/Ethanol (4:1, 10 mL), followed by a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 mL, 2.0 equiv). The base is crucial for activating the boronic acid in the transmetalation step.[7]

  • Degassing: Purge the reaction mixture with argon or nitrogen for 15 minutes to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Heating and Monitoring: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The introduction of nitrogen-containing functional groups is paramount in drug discovery. The Buchwald-Hartwig amination provides a powerful method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[8] The catalytic cycle is similar to Suzuki coupling but involves the coordination of the amine and deprotonation to form a palladium-amido intermediate.[8][10]

Field-Proven Protocol: Buchwald-Hartwig Amination of this compound

This protocol is a generalized method based on established procedures.[8][10] Optimization of the ligand, base, and temperature is often necessary.

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Heating and Monitoring: Seal the tube and heat the reaction mixture to 90-110 °C. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

Applications in Drug Discovery and Materials Science

The derivatives synthesized from this compound have significant potential across various scientific domains.

Medicinal Chemistry and Pharmaceutical Development

The isoquinoline core is a privileged scaffold that forms the basis of numerous pharmaceuticals.[1] By leveraging this compound, medicinal chemists can rapidly generate libraries of novel compounds for screening.

  • Neurological Disorders: This building block is a key intermediate in synthesizing molecules targeting neurological disorders, likely through interaction with specific brain receptors.[4][5]

  • Oncology: Isoquinoline derivatives have been investigated as inhibitors of critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway.[11] The ability to easily diversify the 6-position of the isoquinoline core allows for fine-tuning of a compound's binding affinity and selectivity for protein kinases and other targets.[10]

G cluster_0 Synthetic Diversification start This compound suzuki Suzuki Coupling (Introduce Aryl Group) start->suzuki buchwald Buchwald-Hartwig (Introduce Amine) start->buchwald alkylation O-Alkylation (Modify Hydroxyl) start->alkylation end Library of Bioactive Compound Candidates (e.g., Kinase Inhibitors, Receptor Modulators) suzuki->end buchwald->end alkylation->end

Caption: Workflow from building block to a library of potential drug candidates.

Materials Science

Beyond pharmaceuticals, the unique electronic characteristics of the isoquinoline ring system make it a valuable component in the development of novel organic materials.[4][5]

  • Organic Electronics: Derivatives are explored for use in organic semiconductors and sensors.[4]

  • Fluorescent Probes: The inherent fluorescence of some isoquinoline derivatives makes them suitable for developing probes for biological imaging and diagnostics.[12]

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a strategic platform for innovation. Its trifunctional nature provides chemists with a reliable and versatile tool for constructing complex molecules with tailored properties. The continued application of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, will further unlock its potential. As researchers in drug discovery and materials science seek ever more sophisticated molecular architectures, the demand for well-designed, multifunctional building blocks like this compound is set to grow, paving the way for the next generation of therapeutics and advanced materials.

References

Methodological & Application

Application Note: A Robust and Scalable Synthesis of 6-Bromo-3-hydroxyisoquinoline from 4-Bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous alkaloids and synthetic compounds with a wide array of pharmacological activities, including anti-tumor and neuroprotective properties.[1][2] Among its derivatives, 6-Bromo-3-hydroxyisoquinoline is a particularly valuable intermediate. The bromine atom at the 6-position serves as a versatile handle for further functionalization via cross-coupling reactions, while the 3-hydroxy group (existing in tautomeric equilibrium with the 3-oxo form) provides a crucial site for modifying solubility and hydrogen bonding capabilities.[3]

This application note provides a comprehensive, field-proven guide for the synthesis of this compound, starting from the commercially available and cost-effective reagent, 4-bromoaniline. The presented strategy is designed for reliability and scalability, eschewing more complex or lower-yielding classical routes in favor of a modern, two-part approach centered on the robust construction of the isoquinolin-3-one core from a phenylacetic acid precursor. We provide detailed, step-by-step protocols, mechanistic insights, and expected outcomes to empower researchers in pharmaceutical development and organic synthesis.[3]

Synthetic Strategy and Mechanistic Rationale

The conversion of 4-bromoaniline to this compound is most efficiently achieved through a multi-step pathway. Direct cyclization methods from the aniline are often challenging and low-yielding. Our selected strategy first transforms 4-bromoaniline into the key intermediate, 4-bromophenylacetic acid, which then undergoes a highly efficient cyclization to form the target isoquinolin-3-one ring system.

This approach is superior to classical named reactions like the Pomeranz-Fritsch or Bischler-Napieralski for this specific target.[4][5][6] The Pomeranz-Fritsch reaction would require the synthesis of 4-bromobenzaldehyde and subsequent steps to introduce the 3-hydroxy functionality, which is not trivial.[7][8] The Bischler-Napieralski reaction necessitates a β-(4-bromophenyl)ethylamine precursor, which is itself several synthetic steps away from 4-bromoaniline.[9][10] Our chosen route directly builds the desired oxygenated heterocyclic ring from a readily prepared intermediate.

The overall workflow is depicted below:

Synthesis_Workflow cluster_part1 Part A: Synthesis of 4-Bromophenylacetic Acid cluster_part2 Part B: Synthesis of Target Compound A 4-Bromoaniline B 4-Bromobenzenediazonium Chloride A->B NaNO₂, HCl (Diazotization) C 4-Bromobenzonitrile B->C CuCN (Sandmeyer Reaction) D 4-Bromophenylacetic Acid C->D H₂SO₄, H₂O (Hydrolysis) E Enaminone Intermediate D->E DMF-DMA D->E F This compound E->F NH₄OAc (Cyclization)

Diagram 1: Overall synthetic workflow.

Mechanistic Insights:

  • Sandmeyer Reaction: This classic and reliable reaction proceeds via a copper(I)-catalyzed radical mechanism to replace the diazonium group with a cyanide, efficiently forming the required carbon-carbon bond for the side chain.

  • Nitrile Hydrolysis: Under harsh acidic conditions and heat, the nitrile is protonated, undergoes nucleophilic attack by water, and tautomerizes to an amide, which is subsequently hydrolyzed to the carboxylic acid.

  • Isoquinolin-3-one Formation: The reaction of 4-bromophenylacetic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates a reactive enaminone intermediate. Subsequent treatment with an ammonia source, like ammonium acetate, triggers a cyclization via intramolecular nucleophilic attack of the newly formed amine onto the ester-like group, followed by dehydration to yield the stable, aromatic this compound product.

Detailed Experimental Protocols

Safety Precautions: This synthesis involves toxic reagents (CuCN, nitriles), corrosive acids (H₂SO₄, HCl), and potentially exothermic reactions. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 4-Bromophenylacetic Acid (Intermediate)

Part 1A: 4-Bromobenzonitrile via Sandmeyer Reaction

  • Diazotization:

    • To a 1 L beaker, add 4-bromoaniline (86.0 g, 0.5 mol) and water (150 mL). Stir to form a slurry.

    • Slowly add concentrated hydrochloric acid (125 mL) while stirring. The mixture will warm up and then form a fine, white slurry of the hydrochloride salt.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • In a separate flask, dissolve sodium nitrite (NaNO₂) (38.0 g, 0.55 mol) in water (100 mL).

    • Add the sodium nitrite solution dropwise to the cold aniline slurry over 30-45 minutes, ensuring the temperature does not rise above 5 °C. Stir for an additional 20 minutes at 0-5 °C. The resulting solution of 4-bromobenzenediazonium chloride should be clear and pale yellow.

  • Cyanation:

    • In a 2 L flask equipped with a mechanical stirrer, dissolve copper(I) cyanide (CuCN) (53.7 g, 0.6 mol) and sodium cyanide (NaCN) (29.4 g, 0.6 mol) in water (250 mL). Warm gently to 50-60 °C to aid dissolution, then cool to room temperature.

    • Caution: Perform this step in a highly efficient fume hood as HCN gas may be evolved.

    • Slowly and carefully add the cold diazonium salt solution to the cyanide solution over ~1 hour. Vigorous nitrogen evolution will occur. Control the rate of addition to manage the effervescence.

    • After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to 60 °C for 30 minutes.

    • Cool the mixture to room temperature. The product will separate as a dark solid.

  • Work-up and Purification:

    • Filter the solid product using a Büchner funnel and wash thoroughly with water.

    • Transfer the solid cake to a beaker and boil with dilute hydrochloric acid (100 mL HCl in 500 mL water) for 15 minutes to remove excess copper salts.

    • Filter the hot solution, wash the solid with hot water, and then with a small amount of cold ethanol.

    • Dry the crude 4-bromobenzonitrile in a vacuum oven. The product should be a light tan or brown solid.

Part 1B: Hydrolysis to 4-Bromophenylacetic Acid

  • Reaction Setup:

    • In a 1 L round-bottom flask equipped with a reflux condenser, place the crude 4-bromobenzonitrile (from the previous step, ~0.5 mol).

    • Add a mixture of concentrated sulfuric acid (150 mL) and water (150 mL). Caution: Add the acid to the water slowly while cooling.

    • Add a few boiling chips and heat the mixture to a vigorous reflux.

  • Hydrolysis:

    • Maintain reflux for 4-5 hours. The reaction can be monitored by TLC (thin-layer chromatography) until the starting nitrile is consumed.

    • After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice (~500 g) in a large beaker.

  • Isolation and Purification:

    • A white solid, 4-bromophenylacetic acid, will precipitate.

    • Filter the precipitate, wash thoroughly with cold water until the washings are neutral to pH paper.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-bromophenylacetic acid as white crystals. Dry under vacuum.

Protocol 2: Synthesis of this compound
  • Reaction Setup:

    • In a 250 mL round-bottom flask, suspend 4-bromophenylacetic acid (10.75 g, 50 mmol) in anhydrous toluene (100 mL).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (10.1 mL, 75 mmol, 1.5 equiv.).

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C).

  • Enaminone Formation and Cyclization:

    • After heating at reflux for 2-3 hours (monitor by TLC for consumption of the starting acid), add ammonium acetate (19.3 g, 250 mmol, 5.0 equiv.) directly to the hot reaction mixture.

    • Continue to heat at reflux for an additional 4-6 hours. A precipitate will begin to form.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the resulting solid precipitate and wash it sequentially with cold toluene and then diethyl ether to remove impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent such as glacial acetic acid or a DMF/water mixture.

    • Dry the purified this compound under high vacuum to yield a pale yellow or off-white solid.

Data Summary and Expected Results

The following table summarizes the expected outcomes for this synthetic sequence. Yields are representative and may vary based on experimental technique and scale.

StepStarting MaterialProductMolecular Weight ( g/mol )Theoretical Yield (g)Representative Actual Yield (%)Melting Point (°C)
1A 4-Bromoaniline4-Bromobenzonitrile182.0291.075-85%112-114
1B 4-Bromobenzonitrile4-Bromophenylacetic Acid215.04107.580-90%113-115
2 4-Bromophenylacetic AcidThis compound224.0511.265-75%>250 (decomposes)

Troubleshooting

ProblemPossible Cause(s)Suggested Solution
Low yield in Sandmeyer reaction Incomplete diazotization; diazonium salt decomposition.Ensure the temperature is strictly maintained at 0-5 °C during diazotization. Use the diazonium salt immediately after preparation.
Incomplete nitrile hydrolysis Insufficient reaction time or temperature.Ensure vigorous reflux is maintained. Extend the reaction time and monitor by TLC until the starting material is fully consumed.
Dark, impure final product Side reactions during cyclization; insufficient washing.Ensure anhydrous conditions for the reaction with DMF-DMA. Purify the final product carefully by recrystallization, possibly with the addition of activated charcoal to remove colored impurities.

Conclusion

This application note details a reliable and efficient two-part synthesis for producing this compound from 4-bromoaniline. By converting the starting material into the key 4-bromophenylacetic acid intermediate, this protocol allows for a straightforward and high-yielding construction of the target isoquinolin-3-one core. The detailed procedures and troubleshooting guide provided herein are intended to facilitate the successful application of this method in both academic and industrial research settings, particularly for scientists engaged in the development of novel therapeutics.

References

laboratory synthesis of 6-Bromoisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Synthesis of 6-Bromoisoquinolin-3-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the , a pivotal intermediate in medicinal chemistry and drug discovery. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds.[1][2] Specifically, 6-Bromoisoquinolin-3-ol serves as a versatile building block for developing novel therapeutic agents, including those for neurological disorders and oncology.[3] This guide details a robust and reproducible synthetic protocol, explains the underlying reaction mechanism, and outlines essential characterization and quality control procedures. It is intended for researchers, chemists, and professionals in the field of drug development.

Introduction and Strategic Rationale

The synthesis of substituted isoquinolones is of significant interest due to their prevalence in pharmacologically active molecules.[4][5] The target molecule, 6-Bromoisoquinolin-3-ol, exists in tautomeric equilibrium with its more stable keto form, 6-Bromo-2H-isoquinolin-3-one.[6] The presence of a bromine atom at the C6 position provides a reactive handle for further functionalization, typically through metal-catalyzed cross-coupling reactions, making it an invaluable precursor in synthetic campaigns.

The synthetic strategy outlined herein is predicated on a well-established method for constructing the isoquinolone core: an acid-catalyzed intramolecular cyclization of an N-acyl-β-phenylethylamine derivative, a reaction conceptually related to the Bischler-Napieralski synthesis.[7][8][9][10] This approach was selected for its reliability and the ready availability of the starting materials. We begin with 4-bromophenylacetic acid, which provides the core benzene ring and the C4 carbon, and build the heterocyclic portion through a Vilsmeier-Haack type cyclization.

Synthetic Workflow and Mechanism

The synthesis proceeds in two conceptual stages: formation of an activated intermediate from 4-bromophenylacetic acid, followed by an intramolecular electrophilic cyclization to form the bicyclic isoquinolone ring system.

Overall Synthetic Scheme

The workflow begins with the conversion of 4-bromophenylacetic acid into its corresponding N-formyl amide, which then undergoes cyclization in the presence of a dehydrating Lewis acid like phosphoryl chloride (POCl₃).

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization A 4-Bromophenylacetic Acid B N-(4-bromobenzyl)formamide (Intermediate) A->B  Vilsmeier Reagent Precursor  (e.g., POCl₃, DMF) C 6-Bromoisoquinolin-3-ol (Final Product) B->C  Heat / POCl₃

Caption: High-level workflow for the synthesis of 6-Bromoisoquinolin-3-ol.

Reaction Mechanism

The key transformation is the Bischler-Napieralski-type cyclization. The mechanism involves the following steps:

  • Activation: Phosphoryl chloride activates the amide oxygen of the intermediate, forming a good leaving group.

  • Nitrilium Ion Formation: Elimination of the activated oxygen species generates a reactive nitrilium ion intermediate.[10]

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring attacks the electrophilic nitrilium ion, closing the six-membered ring.

  • Rearomatization/Tautomerization: A final deprotonation step restores aromaticity and yields the stable isoquinolone product.

G start N-acyl Intermediate step1 Activated Complex (with POCl₃) start->step1 + POCl₃ step2 Nitrilium Ion (Electrophile) step1->step2 - (OPO₂Cl₂)⁻ step3 Cyclized Cation (Sigma Complex) step2->step3 Intramolecular SEAr end 6-Bromoisoquinolin-3-ol (Product) step3->end - H⁺ (Rearomatization)

Caption: Simplified mechanism of the acid-catalyzed cyclization step.

Detailed Experimental Protocol

Safety Precaution: This procedure involves corrosive and hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
4-Bromophenylacetic acidC₈H₇BrO₂215.0510.0 g46.51.0
Phosphoryl chloride (POCl₃)POCl₃153.3330 mL3246.9
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL2685.8
Dichloromethane (DCM)CH₂Cl₂84.93150 mL--
Saturated NaHCO₃ (aq)NaHCO₃84.01~200 mL--
BrineNaCl58.44~50 mL--
Anhydrous MgSO₄MgSO₄120.37~10 g--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed--
HexanesC₆H₁₄86.18As needed--
Step-by-Step Procedure
  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser (with a gas outlet to a scrubber), a thermometer, and a magnetic stir bar. Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Vilsmeier Reagent Formation (Pre-cooling): In the flask, add N,N-Dimethylformamide (20 mL). Cool the flask to 0 °C in an ice-water bath.

  • Addition of POCl₃: Slowly add phosphoryl chloride (30 mL) dropwise to the DMF while maintaining the internal temperature below 10 °C. Stir for 30 minutes at 0 °C after the addition is complete. A thick, white slurry (the Vilsmeier reagent) will form.

  • Addition of Starting Material: Dissolve 4-bromophenylacetic acid (10.0 g, 46.5 mmol) in dichloromethane (50 mL). Add this solution to the Vilsmeier reagent slurry slowly via an addition funnel.

  • Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. Caution: This is a highly exothermic quench.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the acidic aqueous mixture until the pH is approximately 7-8. Be cautious of gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield 6-Bromoisoquinolin-3-ol as a solid.

Characterization and Quality Control

Proper characterization is crucial to confirm the identity and purity of the final product.

Analysis TechniqueExpected Result / Observation
Appearance Off-white to light yellow solid.[3]
Melting Point A sharp melting point is indicative of high purity.
¹H NMR (400 MHz, DMSO-d₆)Expect signals in the aromatic region (~7.0-8.5 ppm) and a singlet for the proton at C4. The N-H/O-H proton will be a broad singlet.
¹³C NMR (100 MHz, DMSO-d₆)Expect ~9 distinct carbon signals, including a carbonyl/enol carbon (~160-170 ppm).
Mass Spec. (EI) Molecular Ion (M⁺): A characteristic pair of peaks for a monobrominated compound at m/z 223 (for ⁷⁹Br) and 225 (for ⁸¹Br) in an approximate 1:1 intensity ratio.[11]
FTIR (KBr Pellet) Broad peak ~3200-3400 cm⁻¹ (O-H/N-H stretch), sharp peak ~1650-1670 cm⁻¹ (C=O stretch).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Reagents degraded (esp. POCl₃). - Insufficient heating.- Extend reaction time and re-check by TLC. - Use freshly opened or distilled POCl₃. - Ensure the reaction reaches and maintains reflux temperature.
Complex Mixture of Products - Side reactions due to excessive heat. - Impure starting material.- Do not exceed the recommended reflux temperature. - Verify the purity of 4-bromophenylacetic acid before starting.
Difficulty in Purification - Product is oily or does not crystallize. - Co-eluting impurities.- Attempt trituration with a non-polar solvent like hexanes or ether to induce solidification. - If using column chromatography, try a different solvent system with a different polarity gradient.
Quench is too Vigorous - Quenching with water at a high temperature.- Ensure the reaction mixture is thoroughly cooled to 0 °C before quenching. Add the mixture to ice, not the other way around, and do so slowly.

References

Application Notes and Protocols for the Derivatization of 6-Bromo-3-hydroxyisoquinoline for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] 6-Bromo-3-hydroxyisoquinoline, in particular, presents a versatile starting point for the generation of diverse chemical libraries for biological screening. Its two distinct functional handles—a bromine atom at the 6-position and a hydroxyl group at the 3-position—allow for orthogonal derivatization strategies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold and subsequent biological evaluation of the resulting compounds. Detailed protocols for key chemical transformations and high-throughput screening assays are presented, underpinned by mechanistic rationale and practical insights to facilitate successful library synthesis and hit identification.

Introduction: The Strategic Value of the this compound Scaffold

The isoquinoline nucleus is a recurring motif in a vast array of natural products and synthetic molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties.[1][2][4] The this compound scaffold is of particular interest in drug discovery due to its amenability to diversification at two key positions.

The bromine atom at the 6-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations enable the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents, allowing for extensive exploration of the chemical space around this position.

The hydroxyl group at the 3-position can be readily derivatized through etherification and esterification reactions. Modification at this site can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical determinants of pharmacokinetic and pharmacodynamic behavior.

The ability to selectively and efficiently modify these two positions independently provides a powerful strategy for generating a library of analogues with diverse structural features, thereby increasing the probability of identifying compounds with desired biological activities.

Derivatization Strategies: A Dual-Functionalization Approach

The successful derivatization of this compound hinges on the strategic and selective modification of its bromo and hydroxyl functionalities. The following sections outline key synthetic transformations that can be employed to generate a diverse library of compounds.

Derivatization of the 3-Hydroxy Group

The phenolic hydroxyl group at the 3-position can be readily converted into ethers and esters to introduce a variety of substituents.

The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[5][6][7][8] In the context of this compound, the hydroxyl group is first deprotonated with a suitable base to form the more nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide.

Protocol 1: General Procedure for Williamson Ether Synthesis of this compound

  • Materials:

    • This compound

    • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

    • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

    • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile (MeCN))

    • Reaction vessel (round-bottom flask)

    • Magnetic stirrer and stir bar

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Dissolve the starting material in the chosen anhydrous solvent.

    • Add the base (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 30 minutes.

    • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 6-Bromo-3-alkoxyisoquinoline.

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[9][10][11][12] This method is particularly useful for coupling sterically hindered substrates or those sensitive to acidic conditions.

Protocol 2: General Procedure for Steglich Esterification of this compound

  • Materials:

    • This compound

    • Carboxylic acid

    • Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

    • Reaction vessel (round-bottom flask)

    • Magnetic stirrer and stir bar

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1-0.2 eq).

    • Dissolve the solids in the chosen anhydrous solvent.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in the anhydrous solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 6-Bromo-isoquinolin-3-yl ester.

Derivatization of the 6-Bromo Group

The bromine atom at the 6-position is a key functionality for introducing structural diversity through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[13][14][15] This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 6-position of the isoquinoline core.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling of 6-Bromo-3-substituted-isoquinoline

  • Materials:

    • 6-Bromo-3-substituted-isoquinoline (from Protocol 1 or 2)

    • Aryl or heteroaryl boronic acid or boronic ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

    • Reaction vessel (Schlenk flask or microwave vial)

    • Magnetic stirrer and stir bar

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a Schlenk flask or microwave vial, add the 6-Bromo-3-substituted-isoquinoline (1.0 eq), boronic acid or ester (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[16][17][18][19] This reaction is instrumental for introducing alkynyl moieties, which can serve as handles for further functionalization or as key pharmacophoric elements.

Protocol 4: General Procedure for Sonogashira Coupling of 6-Bromo-3-substituted-isoquinoline

  • Materials:

    • 6-Bromo-3-substituted-isoquinoline

    • Terminal alkyne

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

    • Solvent (e.g., THF, DMF)

    • Reaction vessel (Schlenk flask)

    • Magnetic stirrer and stir bar

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the 6-Bromo-3-substituted-isoquinoline (1.0 eq), palladium catalyst (0.01-0.05 eq), and CuI (0.02-0.10 eq).

    • Add the anhydrous solvent and the base.

    • Add the terminal alkyne (1.2-1.5 eq) dropwise.

    • Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][20][21] This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the isoquinoline ring.

Protocol 5: General Procedure for Buchwald-Hartwig Amination of 6-Bromo-3-substituted-isoquinoline

  • Materials:

    • 6-Bromo-3-substituted-isoquinoline

    • Amine (primary or secondary)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., BINAP, Xantphos)

    • Base (e.g., sodium tert-butoxide (NaOtBu), Cs₂CO₃)

    • Anhydrous solvent (e.g., toluene, dioxane)

    • Reaction vessel (Schlenk flask or microwave vial)

    • Magnetic stirrer and stir bar

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a Schlenk flask or microwave vial, add the palladium catalyst (0.01-0.05 eq) and the ligand (0.012-0.06 eq).

    • Add the anhydrous solvent and stir for a few minutes to form the active catalyst complex.

    • Add the 6-Bromo-3-substituted-isoquinoline (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.0 eq).

    • Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualization of Derivatization Workflow

Derivatization_Workflow cluster_O_derivatization O-Derivatization (Position 3) cluster_C_derivatization C-Derivatization (Position 6) Start This compound O_Alkylation Williamson Ether Synthesis (Protocol 1) Start->O_Alkylation Alkyl Halide, Base O_Acylation Steglich Esterification (Protocol 2) Start->O_Acylation Carboxylic Acid, DCC, DMAP Intermediate 6-Bromo-3-substituted-isoquinoline O_Alkylation->Intermediate O_Acylation->Intermediate Suzuki Suzuki-Miyaura Coupling (Protocol 3) Intermediate->Suzuki Boronic Acid/Ester, Pd cat., Base Sonogashira Sonogashira Coupling (Protocol 4) Intermediate->Sonogashira Terminal Alkyne, Pd/Cu cat., Base Buchwald Buchwald-Hartwig Amination (Protocol 5) Intermediate->Buchwald Amine, Pd cat., Ligand, Base Library Diverse Isoquinoline Library Suzuki->Library Sonogashira->Library Buchwald->Library

Caption: Derivatization workflow for this compound.

Biological Screening Protocols

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. High-throughput screening (HTS) assays are essential for efficiently screening large numbers of compounds. Below are protocols for three common HTS assays relevant to the potential activities of isoquinoline derivatives.

Anticancer Activity Screening: Cell Viability Assay

Many isoquinoline derivatives have demonstrated potent anticancer activity.[22][23][24] A common initial HTS assay is to assess the effect of the compounds on the viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[25][26]

Protocol 6: High-Throughput Anticancer Cell Viability Assay (CellTiter-Glo®)

  • Materials:

    • Cancer cell line(s) of interest (e.g., HeLa, A549, MCF-7)

    • Cell culture medium and supplements

    • 384-well clear-bottom white plates

    • Compound library dissolved in DMSO

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent

    • Multichannel pipette or automated liquid handler

    • Luminometer plate reader

  • Procedure:

    • Seed the cancer cells in 384-well plates at a predetermined optimal density and incubate overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.

    • Add the diluted compounds to the cell plates. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity Screening: Broth Microdilution Assay

Isoquinoline alkaloids and their derivatives have been reported to possess significant antimicrobial properties.[2][27][28][29] The broth microdilution method is a standard and widely used HTS assay to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[18][19][30][31][32]

Protocol 7: High-Throughput Antibacterial Broth Microdilution Assay

  • Materials:

    • Bacterial strain(s) of interest (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 384-well microtiter plates

    • Compound library dissolved in DMSO

    • Positive control antibiotic (e.g., ciprofloxacin)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in CAMHB in the 384-well plates.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37 °C for 16-20 hours.

    • Measure the optical density (OD) at 600 nm using a microplate reader to assess bacterial growth.

    • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Kinase Inhibitor Screening: HTRF® Kinase Assay

The isoquinoline scaffold is a common feature in many kinase inhibitors.[26][31] Homogeneous Time-Resolved Fluorescence (HTRF®) assays are a powerful tool for high-throughput screening of kinase inhibitors due to their sensitivity and robustness.[2][13][24][28][33]

Protocol 8: High-Throughput Kinase Inhibitor Screening (HTRF® Kinase Assay)

  • Materials:

    • Kinase of interest

    • Biotinylated substrate peptide

    • ATP

    • HTRF® Kinase Assay Kit (containing Eu³⁺-cryptate labeled anti-phospho-specific antibody and streptavidin-XL665)

    • Compound library dissolved in DMSO

    • 384-well low-volume white plates

    • HTRF®-compatible microplate reader

  • Procedure:

    • Dispense the test compounds into the wells of the 384-well plate.

    • Add the kinase and biotinylated substrate peptide mixture to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and detect the phosphorylated product by adding the HTRF® detection reagents (Eu³⁺-cryptate labeled antibody and streptavidin-XL665) in a buffer containing EDTA.

    • Incubate at room temperature for 60 minutes to allow for the development of the HTRF® signal.

    • Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on an HTRF®-compatible plate reader.

    • Data Analysis: Calculate the HTRF® ratio (acceptor signal / donor signal) and determine the percent inhibition for each compound. Calculate the IC₅₀ values for active compounds.

Data Presentation and Interpretation

All quantitative data from the derivatization and screening efforts should be systematically organized for clear interpretation and comparison.

Table 1: Summary of Derivatization Reactions

EntryStarting MaterialReaction TypeReagents and ConditionsProductYield (%)
1This compoundWilliamson Ether SynthesisCH₃I, K₂CO₃, DMF, 60°C6-Bromo-3-methoxyisoquinoline85
2This compoundSteglich EsterificationBenzoic acid, DCC, DMAP, DCM, rt6-Bromo-isoquinolin-3-yl benzoate78
36-Bromo-3-methoxyisoquinolineSuzuki-Miyaura CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100°C3-Methoxy-6-phenylisoquinoline92
..................

Table 2: Summary of Biological Screening Results

Compound IDStructureAnticancer IC₅₀ (µM) (HeLa)Antibacterial MIC (µg/mL) (S. aureus)Kinase Inhibition IC₅₀ (µM) (Target Kinase)
Cpd-1 6-Bromo-3-methoxyisoquinoline> 50128> 50
Cpd-2 6-Bromo-isoquinolin-3-yl benzoate25.46415.2
Cpd-3 3-Methoxy-6-phenylisoquinoline5.2> 1280.8
...............

Conclusion

The this compound scaffold provides a fertile ground for the generation of novel, biologically active molecules. The synthetic protocols and screening strategies outlined in this application note offer a comprehensive framework for the systematic exploration of this chemical space. By employing a combination of robust chemical derivatization techniques and high-throughput biological assays, researchers can efficiently generate and evaluate diverse libraries of isoquinoline derivatives, paving the way for the discovery of new therapeutic agents.

References

Application Notes & Protocols: Leveraging 6-Bromo-3-hydroxyisoquinoline in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Bromo-3-hydroxyisoquinoline

In the intricate field of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. This compound has emerged as a highly valuable and versatile building block for chemists aiming to construct complex molecular architectures.[1][2] Its utility is rooted in a unique combination of structural features: a rigid isoquinoline core, a nucleophilic/directing hydroxyl group, and a strategically placed bromine atom.

The isoquinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous biologically active alkaloids with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antihypertensive properties.[3][4][5] The true synthetic power of this reagent, however, lies in its functional handles. The IUPAC name, 6-bromo-2H-isoquinolin-3-one, reveals its predominant existence in the keto-amide tautomeric form, which influences its reactivity and hydrogen bonding capabilities.[1][6]

The two key points of reactivity are:

  • The C6-Bromine Atom: This serves as a prime handle for modern palladium-catalyzed cross-coupling reactions. It allows for the facile and predictable formation of new carbon-carbon and carbon-nitrogen bonds, which is essential for elaborating the isoquinoline core.

  • The C3-Hydroxy (Keto) Group: This functionality can be used for further derivatization, such as O-alkylation, or can act as a directing group. Protecting this group may be necessary depending on the desired reaction sequence.

This guide provides an in-depth exploration of the application of this compound, focusing on cornerstone synthetic transformations and providing detailed, field-proven protocols for its use.

Core Synthetic Applications & Mechanistic Insights

The strategic placement of the bromine atom at the C6 position opens a gateway to a suite of powerful bond-forming reactions. Below, we detail the two most significant applications in the context of natural product synthesis: Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between aryl halides and organoboron compounds.[7][8][9] For this compound, this reaction provides a direct and high-yielding pathway to introduce diverse aryl or vinyl substituents, effectively building the carbon skeleton of complex natural products.

Causality in Experimental Design: The reaction's success hinges on a catalytic cycle involving a Palladium(0) species. The choice of catalyst, ligand, base, and solvent is paramount.

  • Catalyst/Ligand: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often preferred to promote these steps.[10]

  • Base: The base is crucial for activating the organoboron species to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[7][9] The choice of base can also influence the reaction rate and prevent side reactions like protodeboronation.

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and an aqueous solution is common, as it solubilizes both the organic and inorganic reagents.[11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂(Br) (Oxidative Addition Complex) pd0->pd_complex Oxidative Addition oxidative_addition->pd_complex transmetalation Transmetalation pd_r2_complex R¹-Pd(II)L₂(R²) (Transmetalation Complex) pd_complex->pd_r2_complex Transmetalation transmetalation->pd_r2_complex boronate R²-B(OR)₂ boronate->pd_r2_complex base Base (e.g., CO₃²⁻) base->pd_r2_complex pd_r2_complex->pd0 Reductive Elimination reductive_elimination Reductive Elimination product R¹-R² (Coupled Product) pd_r2_complex->product reductive_elimination->pd0 Regeneration aryl_halide R¹-Br (this compound) aryl_halide->pd_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions

ComponentExample ReagentsTypical LoadingRationale / Comments
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃1-5 mol%Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Others are Pd(II) pre-catalysts that are reduced in situ.
Ligand PPh₃, SPhos, XPhos2-10 mol%Electron-rich, bulky ligands often improve yields, especially for challenging substrates.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄2-3 equivalentsCarbonates are common and effective. K₃PO₄ is a stronger base, sometimes needed for less reactive boronic acids.
Boron Source Aryl/Vinyl Boronic Acids or Esters1.1-1.5 equivalentsA slight excess is used to drive the reaction to completion.
Solvent System Toluene/EtOH/H₂O, Dioxane/H₂O, DMF-Biphasic systems are standard. Anhydrous conditions can also be used with certain bases (e.g., CsF).
Temperature 80-110 °C-Heating is typically required to drive the catalytic cycle.
C-N Bond Formation via Buchwald-Hartwig Amination

The introduction of a nitrogen-containing substituent is a frequent requirement in the synthesis of isoquinoline alkaloids. The Buchwald-Hartwig amination is the premier method for this transformation, creating a C-N bond between an aryl halide and an amine.[12][13] Applying this reaction to this compound allows for the direct installation of primary or secondary amines at the C6 position, providing access to a vast array of derivatives.

Causality in Experimental Design: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[10]

  • Catalyst/Ligand: The choice of ligand is even more critical here. Bulky, electron-rich bi- and monodentate phosphine ligands (e.g., BINAP, Xantphos, XPhos) are essential to promote the challenging reductive elimination step that forms the C-N bond.[10][12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex). Sodium tert-butoxide (NaOtBu) is the most common choice, although carbonates can be used in some cases.[10]

  • Inert Atmosphere: The Pd(0) catalyst and the phosphine ligands are sensitive to oxygen. Therefore, the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂(Br) (Oxidative Addition Complex) pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition pd_amido_complex Ar-Pd(II)L₂(NR¹R²) (Amido Complex) pd_complex->pd_amido_complex Coordination & Deprotonation amine_coordination Amine Coordination amine HNR¹R² amine->pd_amido_complex base Base (e.g., NaOtBu) base->pd_amido_complex pd_amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Aminated Product) pd_amido_complex->product reductive_elimination Reductive Elimination aryl_halide Ar-Br (this compound) aryl_halide->pd_complex

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

Data Presentation: Typical Buchwald-Hartwig Amination Conditions

ComponentExample ReagentsTypical LoadingRationale / Comments
Palladium Source Pd₂(dba)₃, Pd(OAc)₂1-5 mol%These are standard and commercially available pre-catalysts.
Ligand Xantphos, BINAP, XPhos, RuPhos2-10 mol%Ligand choice is substrate-dependent. Xantphos is a good starting point for many systems.[10]
Base NaOtBu, K₂CO₃, Cs₂CO₃1.5-2.5 equivalentsNaOtBu is the most general and effective base. Carbonates are milder and used for sensitive substrates.
Amine Source Primary or Secondary Amines1.1-1.5 equivalentsA slight excess ensures complete consumption of the aryl bromide.
Solvent Toluene, Dioxane, THF-Anhydrous, degassed solvents are critical for reproducibility and high yields.
Temperature 90-120 °C-Higher temperatures are often needed to drive the reaction, especially with less reactive amines.[10]

Protocols: A Practical Guide

The following protocols are generalized procedures. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results for a specific substrate combination.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol details a typical procedure for coupling this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Expert Insight: Adding the solids first under a positive pressure of inert gas prevents premature exposure to air and moisture.

  • Solvent Addition: Add toluene and water via syringe. The solvent should be degassed beforehand by bubbling with argon for 15-20 minutes.

    • Causality: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst that is formed in situ.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.

    • Self-Validation: The disappearance of the starting material (this compound) is the primary indicator of reaction completion.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol describes a general method for the C-N coupling of this compound with a secondary amine.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Secondary amine (e.g., Morpholine) (1.2 mmol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq)

  • Anhydrous, degassed Toluene (5 mL)

  • Glovebox or Schlenk line

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

    • Expert Insight: NaOtBu is highly hygroscopic; handling it in a glovebox ensures its reactivity is maintained.

  • Reagent Addition: Add this compound to the tube, followed by the anhydrous, degassed toluene and then the secondary amine via syringe.

  • Reaction Execution: Seal the tube tightly and heat the reaction mixture to 110 °C in a pre-heated oil bath.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS until the starting bromide is consumed.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate.

    • Causality: Quenching neutralizes the excess strong base (NaOtBu) before extraction.

  • Extraction and Purification: Filter the mixture through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Synthetic Workflow Example

The following workflow illustrates how the protocols above can be combined in a synthetic sequence to rapidly build molecular complexity from this compound, targeting the core of a hypothetical bioactive isoquinoline alkaloid.

Synthetic_Workflow start_mat Starting Material This compound step1 Step 1: Suzuki Coupling Pd(OAc)₂, SPhos, K₃PO₄ Arylboronic Acid start_mat->step1 Protocol 1 intermediate1 Intermediate A 6-Aryl-3-hydroxyisoquinoline step1->intermediate1 step2 Step 2: O-Alkylation NaH, R-X (Protection/Functionalization) intermediate1->step2 intermediate2 Intermediate B 6-Aryl-3-alkoxyisoquinoline step2->intermediate2 step3 Step 3: Further Elaboration e.g., N-alkylation, reduction, etc. intermediate2->step3 final_product Target Scaffold Complex Isoquinoline Alkaloid Core step3->final_product

Caption: A logical workflow for elaborating this compound.

References

analytical techniques for 6-Bromo-3-hydroxyisoquinoline characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 6-Bromo-3-hydroxyisoquinoline

Foreword: The Analytical Imperative for Synthetic Intermediates

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It serves as a versatile scaffold and a key intermediate in the development of novel pharmaceuticals, particularly those targeting neurological disorders and cancer.[1][2] Its unique arrangement of a bromine atom and a hydroxyl group on the isoquinoline core provides reactive handles for further chemical modification, making it a valuable building block for creating complex molecular architectures.[1] Given its role in the drug discovery pipeline, the unambiguous confirmation of its structure, identity, and purity is not merely a procedural step but a foundational requirement for the integrity of subsequent research and development.

This guide provides a multi-faceted analytical strategy for the comprehensive characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the application of each technique. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis, a complete and verifiable profile of the molecule can be established.

Physicochemical and Structural Overview

This compound (IUPAC Name: 6-bromo-2H-isoquinolin-3-one) is a solid, typically yellow, compound.[1] It's important to note the existence of keto-enol tautomerism in this molecule, with the isoquinolin-3-one form being a significant contributor.[2][3] This duality influences its spectroscopic and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆BrNO[1][3][4]
Molecular Weight 224.05 g/mol [3][4]
Monoisotopic Mass 222.96328 Da[3]
CAS Number 1031927-91-9[1][2][3]
Appearance Yellow solid[1]
Purity (Typical) ≥ 95% (HPLC)[1]
IUPAC Name 6-bromo-2H-isoquinolin-3-one[2][3]
SMILES C1=CC2=CNC(=O)C=C2C=C1Br[2][3]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides precise information about the carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom.

Causality Behind NMR Analysis

For this compound, ¹H NMR confirms the number and substitution pattern of protons on the aromatic rings, while ¹³C NMR verifies the presence of all nine carbon atoms in their respective chemical environments (aromatic, olefinic, and carbonyl). The combination of these experiments provides an unambiguous fingerprint of the molecular structure.

Predicted Spectroscopic Data

While experimental conditions can cause minor shifts, the following provides an expert estimation of the expected NMR data based on the analysis of similar bromo-substituted quinoline and isoquinoline systems.[5][6][7]

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring will be influenced by the nitrogen and carbonyl/hydroxyl group, while the protons on the benzene ring will be affected by the bromine substituent. A broad singlet corresponding to the N-H or O-H proton is also anticipated, which would be exchangeable with D₂O.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum should reveal nine carbon signals. Aromatic carbons typically resonate between δ 120-150 ppm. The carbonyl carbon of the isoquinolinone tautomer is expected to be significantly downfield (δ > 160 ppm), providing clear evidence for this form. The carbon atom attached to the bromine (C-6) will show a characteristic shift.

Caption: Molecular structure of this compound.

Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.[8]

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical for solubility and to avoid obscuring key signals.[9]

  • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Tune and shim the instrument probes to the specific sample to ensure optimal magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using standard acquisition parameters. Typically, 16-64 scans are sufficient for a sample of this concentration.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.[9]

    • (Optional but Recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton and carbon signals.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using the spectrometer's software. Calibrate the spectra using the residual solvent peak as an internal reference (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental formula of a synthesized compound.

Causality Behind MS Analysis

For a bromine-containing compound, MS is particularly powerful. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a highly characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 m/z units (the 'M' and 'M+2' peaks).[10] This signature provides definitive evidence for the presence of a single bromine atom in the molecule.

Table 2: Expected Mass Spectrometry Data

ParameterExpected ValueRationale
Ionization Mode ESI+Electrospray Ionization (ESI) in positive mode is well-suited for nitrogen-containing heterocyclic compounds.
Exact Mass [M] 222.96328 DaCalculated for C₉H₆⁷⁹BrNO.
Expected [M+H]⁺ 223.97057 m/zProtonated molecule with ⁷⁹Br.
Expected [M+2+H]⁺ 225.96852 m/zProtonated molecule with ⁸¹Br.
Isotopic Pattern Two peaks at ~224 and ~226 m/z with a relative intensity ratio of approximately 1:1.Confirms the presence of one bromine atom.[10]
Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[11]

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

  • Sample Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an HPLC system. A typical flow rate for direct infusion is 5-10 µL/min.

  • Data Acquisition:

    • Set the mass spectrometer to acquire data in positive ion mode over a relevant mass range (e.g., m/z 100-500).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve stable ionization and maximum signal intensity for the ion of interest.

  • Data Analysis: Examine the resulting mass spectrum for the molecular ion cluster. Verify that the measured m/z values of the [M+H]⁺ and [M+2+H]⁺ peaks are within an acceptable error margin (typically <5 ppm) of the theoretical values and that their intensity ratio is approximately 1:1.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds. A robust HPLC method separates the main compound from any impurities, such as starting materials, byproducts, or degradation products.

Causality Behind HPLC Method Development

A reversed-phase (RP-HPLC) method is the logical choice for a moderately polar compound like this compound. A C18 stationary phase provides sufficient hydrophobic interaction, while a mobile phase of acetonitrile or methanol with water allows for the fine-tuning of retention time and resolution. UV detection is ideal as the aromatic isoquinoline core possesses a strong chromophore.

Table 3: Example RP-HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separation of small aromatic molecules.[11]
Mobile Phase A: Water (with 0.1% Formic Acid or TFA) B: Acetonitrile (with 0.1% Formic Acid or TFA)Acid modifier improves peak shape and reproducibility.
Elution Mode Isocratic or GradientStart with an isocratic method (e.g., 60% B). A gradient may be needed to elute more complex impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[11]
Column Temperature 30°CControlled temperature ensures reproducible retention times.[11]
Detection UV at 254 nmA common wavelength for aromatic compounds; scan for optimal wavelength if needed.
Injection Volume 5-10 µLStandard volume to avoid column overloading.
Protocol: HPLC Purity Analysis
  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. Filter through a 0.45 µm membrane filter and degas thoroughly (e.g., by sonication) to prevent air bubbles in the system.

  • Sample Preparation: Accurately prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at ~1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL with the mobile phase.[11]

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis: Inject a solvent blank, followed by the sample solution.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity of the compound by dividing the peak area of the main component by the total area of all peaks and expressing the result as a percentage (Area % method).

Integrated Analytical Workflow

The characterization of this compound is not a linear process but an integrated workflow where each technique provides a piece of evidence that, when combined, confirms the molecule's identity and quality with a high degree of confidence.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 6-Bromo-3-hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate purity assessment of 6-Bromo-3-hydroxyisoquinoline, a key intermediate in pharmaceutical synthesis.[1] The developed reversed-phase HPLC (RP-HPLC) method is designed to be stability-indicating, ensuring the separation of the main compound from potential process-related impurities and degradation products. This document provides a detailed protocol for researchers, scientists, and drug development professionals, covering the scientific rationale for method development, step-by-step experimental procedures, and data analysis, all in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4]

Introduction: The Critical Role of Purity in Drug Development

This compound is a heterocyclic aromatic compound increasingly utilized as a building block in the synthesis of novel therapeutic agents.[1] Its unique structure serves as a scaffold for developing a wide range of biologically active molecules. In the pharmaceutical industry, the purity of such intermediates is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the drug product.

Therefore, a reliable and validated analytical method to determine the purity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[5][6][7] This note describes a stability-indicating RP-HPLC method, a regulatory requirement that demonstrates the method's specificity in the presence of potential degradants.[2][3]

Scientific Rationale and Method Development

The selection of the HPLC method parameters is grounded in the physicochemical properties of this compound and established chromatographic principles.

Analyte Properties
  • Structure and Polarity: this compound (C₉H₆BrNO, MW: 224.05 g/mol ) is a moderately polar aromatic compound.[1][8][9] The presence of the bromine atom increases its hydrophobicity, while the hydroxyl group and the nitrogen in the isoquinoline ring contribute to its polarity. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.

  • UV Absorbance: The isoquinoline ring system contains conjugated double bonds, which results in strong ultraviolet (UV) absorbance.[10][11][12][13][14] While a specific spectrum for this exact compound is not readily published, isoquinoline and its derivatives typically exhibit multiple absorption maxima in the range of 220-380 nm. This allows for sensitive detection using a photodiode array (PDA) or a variable wavelength UV detector.

Chromatographic Strategy: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the chosen mode of separation. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[6] More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected. This is the most common reversed-phase chemistry and provides excellent retention and selectivity for a wide range of moderately polar to non-polar compounds. The hydrophobicity of the C18 ligand will effectively retain the this compound molecule.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier is employed.

    • Organic Modifier (Solvent B): Acetonitrile is chosen due to its low UV cutoff, low viscosity, and excellent solvating power for a wide range of organic molecules.

    • Aqueous Phase (Solvent A): Water with an acidic modifier is used. The addition of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, serves two critical purposes:

      • Suppressing Silanol Interactions: It protonates residual silanol groups on the silica-based stationary phase, minimizing peak tailing and improving peak shape.

      • Controlling Analyte Ionization: By maintaining a low pH, it ensures that the hydroxyl and isoquinoline nitrogen groups are in a consistent protonation state, leading to reproducible retention times.

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is necessary to ensure that both the main analyte and any potential impurities (which may have a wide range of polarities) are eluted with good peak shape in a reasonable timeframe.[7]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC or UPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Trifluoroacetic acid (TFA), analytical grade.

  • Reference Standard: Well-characterized this compound of known purity (e.g., >99.5%).

  • Sample: this compound to be tested.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% TFA in Water. Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Filter and degas.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Filter and degas.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix well.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Follow steps 2-5 of the Standard Solution Preparation.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector, 254 nm (for quantification),scan range 200-400 nm (for peak purity)
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

Workflow and Data Analysis

The overall workflow for the purity analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_report Reporting prep_mobile Mobile Phase Preparation hplc_setup HPLC System Equilibration prep_mobile->hplc_setup prep_diluent Diluent Preparation prep_std Standard Solution (0.5 mg/mL) prep_diluent->prep_std prep_sample Sample Solution (0.5 mg/mL) prep_diluent->prep_sample injection_seq Injection Sequence (Blank, Standard, Sample) prep_std->injection_seq prep_sample->injection_seq hplc_setup->injection_seq data_acq Data Acquisition (Chromatograms) injection_seq->data_acq peak_int Peak Integration data_acq->peak_int peak_purity Peak Purity Analysis (PDA Detector) data_acq->peak_purity purity_calc Purity Calculation (% Area Normalization) peak_int->purity_calc final_report Final Report (Purity Value, Chromatograms) purity_calc->final_report peak_purity->final_report

Caption: Experimental workflow for HPLC purity analysis.

System Suitability

Before sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the standard solution multiple times (typically n=5 or 6). The system suitability parameters must meet the acceptance criteria outlined in the table below, which are based on ICH guidelines.[4]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
%RSD of Retention Time ≤ 1.0%Confirms the stability and reproducibility of the pump and mobile phase.
Purity Calculation

The purity of the this compound sample is calculated using the area normalization method from the sample chromatogram.

Formula:

Purity (%) = ( (Area of Main Peak) / (Total Area of All Peaks) ) x 100

This calculation assumes that all impurities have a similar response factor at the detection wavelength of 254 nm. For a more accurate quantification of specific impurities, their individual reference standards would be required.

Example Data

The following table presents typical results that could be expected from this analysis.

Peak No.Retention Time (min)Peak Area% Area
14.521,5200.04
29.888,9500.22
3 (Main Peak)12.15 4,015,600 99.65
415.303,5800.09
Total 4,029,650 100.00

Method Validation and Trustworthiness

To ensure this protocol is a self-validating system, it must be validated according to ICH Q2(R1) guidelines.[4] The key validation parameters are:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies (exposing the sample to acid, base, oxidative, thermal, and photolytic stress) to ensure that all degradation peaks are resolved from the main analyte peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration. A correlation coefficient (r²) of ≥ 0.999 is expected.

  • Accuracy: The closeness of the test results to the true value. It is determined by spiking a placebo with known amounts of the analyte and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (%RSD) should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, column temperature, mobile phase pH).

The logical relationship for ensuring a validated, stability-indicating method is outlined below.

Validation_Logic cluster_goal Primary Goal cluster_method Method Characteristics cluster_proof Validation Experiments goal Reliable Purity Measurement specific Specificity specific->goal accurate Accuracy accurate->goal precise Precision precise->goal linear Linearity linear->goal robust Robustness robust->goal forced_deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) forced_deg->specific recovery Recovery Studies (Spiking) recovery->accurate repeat Repeatability & Intermediate Precision repeat->precise linearity_curve Linearity Curve (50-150% Conc.) linearity_curve->linear robust_var Varying Parameters (Flow, Temp, etc.) robust_var->robust

Caption: Logical framework for method validation.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable, robust, and specific protocol for determining the purity of this compound. The scientific rationale behind the selection of the column, mobile phase, and detection parameters ensures a high-quality separation. Adherence to the described system suitability and method validation principles will guarantee that the data generated is accurate and defensible, meeting the stringent requirements of the pharmaceutical industry for quality control and regulatory submission.

References

Characterization of 6-Bromo-3-hydroxyisoquinoline: An Application Note on 1H NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-3-hydroxyisoquinoline is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its substituted isoquinoline framework is a common motif in a wide array of biologically active molecules, making it a compound of significant interest for researchers in pharmaceutical development and biochemical research.[2][3][4] The presence of the bromine atom and a hydroxyl group offers reactive handles for further chemical modifications, enabling the synthesis of diverse molecular architectures.[1] This application note provides a detailed guide to the characterization of this compound using two fundamental analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Mass Spectrometry (MS).

It is important to note that this compound can exist in tautomeric forms, primarily as 6-bromoisoquinolin-3(2H)-one. This tautomerism can influence its spectral characteristics. The data and interpretations presented herein are predicted based on established principles of spectroscopy and data from analogous structures, providing a robust framework for the analysis of this compound.

Predicted ¹H NMR Spectral Analysis

Proton NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of protons. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to reveal distinct signals corresponding to the protons on the isoquinoline core.

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~8.90Singlet (s)-
H-4~6.85Singlet (s)-
H-5~7.80Doublet (d)~8.5
H-7~7.65Doublet of doublets (dd)~8.5, ~2.0
H-8~8.05Doublet (d)~2.0
OH~11.5Broad Singlet (br s)-
NH~11.0Broad Singlet (br s)-

Disclaimer: The ¹H NMR data presented is predicted and may vary from experimental values.

Interpretation of the Predicted ¹H NMR Spectrum

The predicted chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents and the inherent electronic structure of the isoquinoline ring.[5]

  • H-1: This proton is adjacent to the nitrogen atom and is expected to be significantly deshielded, appearing at a downfield chemical shift of around 8.90 ppm.[6]

  • H-4: The hydroxyl group at position 3 is electron-donating through resonance, which shields the proton at position 4, causing it to appear at a more upfield chemical shift of approximately 6.85 ppm.

  • H-5, H-7, and H-8: These protons are on the benzene ring portion of the isoquinoline. The bromine atom at position 6 is an electron-withdrawing group, which deshields the ortho (H-5 and H-7) and para (H-8) protons.

    • H-8 is expected to appear as a doublet due to meta-coupling with H-7 (⁴J), which is typically around 2-3 Hz.[7][8]

    • H-5 will likely be a doublet due to ortho-coupling with H-7 (³J), with a larger coupling constant of approximately 8.5 Hz.[9][10]

    • H-7 is expected to be a doublet of doublets due to coupling with both H-5 (ortho) and H-8 (meta).

  • OH and NH Protons: The protons of the hydroxyl and the amide (in the tautomeric form) groups are exchangeable and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. They are expected to appear as broad singlets at very downfield positions, often above 10 ppm.

G cluster_0 This compound C1 C C3 C C4 C C4a C C5 C C6 C C7 C C8 C C8a C N2 N Br Br O O H1 H4 H⁴ H5 H⁵ H7 H⁷ H8 H⁸ OH H

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₆BrNO), the monoisotopic mass is 222.96328 Da.[11][12]

Predicted Mass Spectrum

The mass spectrum of this compound is predicted to exhibit a characteristic molecular ion region due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[13][14] This results in two peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 m/z units and with approximately equal intensities.

m/z (predicted)IonNotes
223/225[M+H]⁺Molecular ion peaks, characteristic 1:1 ratio for bromine.
195/197[M+H - CO]⁺Loss of carbon monoxide from the molecular ion.
144[M+H - Br]⁺Loss of the bromine radical.
116[C₈H₆N]⁺Further fragmentation after loss of bromine and CO.

Disclaimer: The Mass Spectrometry data presented is predicted and may vary from experimental values.

Predicted Fragmentation Pathway

Under electrospray ionization (ESI) conditions, the compound is expected to be observed primarily as the protonated molecule, [M+H]⁺. Subsequent fragmentation in the mass spectrometer can provide valuable structural information.

G M [C₉H₆BrNO + H]⁺ m/z 223/225 M_CO [C₈H₆BrNO + H]⁺ m/z 195/197 M->M_CO - CO M_Br [C₉H₇NO]⁺ m/z 144 M->M_Br - Br• Fragment [C₈H₆N]⁺ m/z 116 M_CO->Fragment - Br•

A primary fragmentation pathway for hydroxyquinolines involves the loss of carbon monoxide (CO).[15] Therefore, a significant fragment at m/z 195/197, corresponding to the loss of 28 Da from the molecular ion, is anticipated. Another expected fragmentation is the loss of the bromine radical, leading to a peak at m/z 144.

Experimental Protocols

¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[16][17]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[18]

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[17]

    • Cap the NMR tube securely.

  • Instrumental Parameters (Example for a 400 MHz Spectrometer):

    • Spectrometer Frequency: 400 MHz

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

    • Relaxation Delay: 1-2 seconds

    • Pulse Width: Calibrated 90° pulse

    • Spectral Width: -2 to 16 ppm

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO at 2.50 ppm).

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.[19]

    • To promote ionization, a small amount of an acid (e.g., 0.1% formic acid) can be added to the final solution for positive ion mode.[19][20]

  • Instrumental Parameters (Example for a Quadrupole Time-of-Flight Mass Spectrometer):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20-40 V (can be varied to induce in-source fragmentation)[20]

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 300-400 °C

    • Desolvation Gas Flow: 600-800 L/hr (Nitrogen)

    • Mass Range: m/z 50-500

    • Data Acquisition: Full scan mode. For fragmentation studies, tandem MS (MS/MS) can be performed by selecting the molecular ion as the precursor.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the ¹H NMR and Mass Spectrometry analysis of this compound. The detailed interpretation of the predicted spectra, along with the step-by-step experimental protocols, offers a valuable resource for researchers and scientists engaged in the synthesis and characterization of this important medicinal chemistry scaffold. The principles outlined here can be readily adapted for the analysis of other substituted isoquinoline derivatives, facilitating efficient and accurate structural elucidation.

References

Application Note & Protocol: Synthesis of 6-Bromo-4-Iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Bromo-4-Iodoquinoline

6-Bromo-4-iodoquinoline is a critical heterocyclic building block in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of complex molecular architectures, most notably in the development of pharmaceutical agents like the PI3K/mTOR inhibitor, GSK2126458 (Omipalisib)[1][2]. The strategic placement of two distinct halogens on the quinoline core—a bromine at the 6-position and an iodine at the 4-position—offers orthogonal reactivity for sequential, site-selective cross-coupling reactions. This dual functionality allows for the precise and controlled introduction of different substituents, making it an invaluable precursor for generating diverse chemical libraries for drug discovery and the synthesis of functional materials.

This document provides a comprehensive, field-tested protocol for the synthesis of 6-bromo-4-iodoquinoline, proceeding from the readily available 6-bromoquinolin-4-ol. The protocol is designed to be robust and reproducible, incorporating insights into reaction mechanisms, safety, and validation to ensure a high degree of success for researchers in drug development and synthetic chemistry.

Synthetic Strategy & Mechanistic Rationale

The synthesis is a two-step process starting from 6-bromoquinolin-4-ol. The overall workflow is designed for efficiency and high yield, leveraging well-established and reliable transformations.

  • Chlorination: The first step involves the conversion of the 4-hydroxyl group of 6-bromoquinolin-4-ol into a chloro group using a potent chlorinating agent like phosphorus oxychloride (POCl₃). This is a crucial activation step, as the hydroxyl group is a poor leaving group, while the resulting 4-chloroquinoline is highly susceptible to nucleophilic substitution.

  • Iodination (Halogen Exchange): The second step is a Finkelstein reaction, a classic Sₙ2-type halogen exchange[3][4][5]. The 4-chloro substituent is replaced by iodine using sodium iodide (NaI) in an appropriate solvent.

Causality of Experimental Choices:
  • Choice of POCl₃: Phosphorus oxychloride is a powerful and cost-effective reagent for converting hydroxyquinolines and pyridones to their chloro-derivatives. The reaction proceeds via the formation of a phosphate ester intermediate, which is then attacked by a chloride ion, making it a highly effective transformation[1][6][7].

  • The Finkelstein Reaction: This reaction is an equilibrium process. To drive it to completion, we exploit Le Châtelier's principle[8]. By using acetonitrile as the solvent, the sodium chloride (NaCl) byproduct, which is poorly soluble, precipitates out of the solution, effectively removing it from the equilibrium and pushing the reaction towards the formation of the desired 6-bromo-4-iodoquinoline[3][8]. Although this reaction is classic for alkyl halides, it has been successfully adapted for activated aryl halides like 4-chloroquinolines[1][3].

Workflow Visualization

The following diagram illustrates the two-step synthetic pathway.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Iodination (Finkelstein Reaction) A 6-Bromoquinolin-4-ol B 6-Bromo-4-chloroquinoline A->B  POCl₃, DMF (cat.)  Reflux (110°C), 3h C 6-Bromo-4-chloroquinoline D 6-Bromo-4-iodoquinoline (Final Product) C->D  NaI, Acetonitrile (CH₃CN)  Reflux (100°C), 32h

Caption: Synthetic workflow from 6-bromoquinolin-4-ol to 6-bromo-4-iodoquinoline.

Materials, Reagents, and Instrumentation

Reagents & Materials
Reagent/MaterialFormulaMW ( g/mol )SupplierGrade
6-Bromoquinolin-4-olC₉H₆BrNO224.06Standard Vendor≥98%
Phosphorus OxychloridePOCl₃153.33Standard VendorReagent
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Standard VendorAnhydrous
Sodium IodideNaI149.89Standard Vendor≥99.5%
AcetonitrileCH₃CN41.05Standard VendorAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93Standard VendorACS Grade
Saturated NaHCO₃ solutionNaHCO₃(aq)-In-house prep.-
Anhydrous Sodium SulfateNa₂SO₄142.04Standard VendorReagent
Deionized WaterH₂O18.02In-house systemType II
IceH₂O(s)18.02In-house system-
Instrumentation
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Buchner funnel and vacuum filtration apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH meter or pH paper

  • Analytical balance

  • NMR Spectrometer (¹H NMR)

  • Mass Spectrometer (ESI-MS)

Detailed Experimental Protocol

PART A: Synthesis of 6-Bromo-4-chloroquinoline (Intermediate)

This protocol is adapted from established literature procedures[1][2].

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromoquinolin-4-ol (2.02 g, 9.0 mmol).

    • Causality: The reaction must be conducted in a fume hood due to the corrosive and toxic nature of phosphorus oxychloride.

    • Carefully add phosphorus oxychloride (POCl₃, 25 mL) to the flask dropwise.

    • Add two drops of N,N-dimethylformamide (DMF) to the mixture.

    • Causality: DMF acts as a catalyst, facilitating the formation of the Vilsmeier-Haack reagent, which accelerates the chlorination process.

  • Reaction Execution:

    • Stir the mixture at room temperature for 5 minutes.

    • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3 hours. The solid should dissolve, forming a solution.

    • Self-Validation: Monitor the reaction progress by TLC (Thin Layer Chromatography) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:4) to confirm the disappearance of the starting material.

  • Work-up and Isolation:

    • After 3 hours, cool the reaction to room temperature.

    • Remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected with a suitable trap).

    • Safety: This step is critical. The remaining residue is highly reactive.

    • Prepare a beaker with a large amount of crushed ice (approx. 200 g). Very slowly and carefully, add the oily residue dropwise onto the ice with vigorous stirring. This is a highly exothermic reaction.

    • Causality: Quenching with ice water hydrolyzes any remaining POCl₃ and precipitates the product.

    • Once the addition is complete, continue stirring for 30 minutes.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is between 5 and 6[1].

    • Extract the aqueous mixture with dichloromethane (DCM, 3 x 50 mL).

    • Combine the organic layers, wash with water (2 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Expected Outcome:

    • Product: 6-bromo-4-chloroquinoline as a yellowish solid.

    • Yield: Approximately 1.78 g (81% yield)[1].

    • Characterization: ¹H NMR (DMSO-d6, 500 MHz): δ 8.87 (d, J = 4.5 Hz, 1H), 8.32 (d, J = 2.0 Hz, 1H), 8.03 (d, J = 9.0 Hz, 1H), 7.99 (dd, J = 9.0, 2.0 Hz, 1H), 7.82 (d, J = 4.5 Hz, 1H)[6]. ESI-MS: m/z = 242 [M+H]⁺[6].

PART B: Synthesis of 6-Bromo-4-iodoquinoline (Final Product)
  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve the 6-bromo-4-chloroquinoline intermediate (0.100 g, 0.36 mmol, assuming hydrochloride salt formation from a previous step as per one literature source, though direct use is common) and sodium iodide (NaI, 1.638 g, 10.9 mmol) in anhydrous acetonitrile (40 mL)[1].

    • Causality: A large excess of NaI is used to drive the equilibrium of the Finkelstein reaction towards the product side. Acetonitrile is the solvent of choice due to its ability to dissolve NaI while precipitating the NaCl byproduct[3][8].

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 100°C) and maintain for 32 hours[1].

    • Self-Validation: The formation of a white precipitate (NaCl) is a visual indicator that the reaction is proceeding. Progress can be monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • The resulting solid residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure product.

  • Expected Outcome:

    • Product: 6-bromo-4-iodoquinoline as a solid powder.

    • Characterization: ¹H NMR (DMSO, 400 MHz): δ 8.54 (d, J = 4.5 Hz, 1H), 8.24 (d, J = 4.5 Hz, 1H), 8.16 (s, 1H), 7.98 (s, 2H)[2].

Safety Precautions & Troubleshooting

HazardPrecaution
Phosphorus Oxychloride Highly corrosive, toxic, and reacts violently with water. Handle only in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.
Sodium Iodide Causes skin and serious eye irritation[9]. Avoid dust formation. Wear gloves and safety glasses[9][10].
Exothermic Reactions The quenching of POCl₃ is extremely exothermic. Add the residue to ice slowly and ensure adequate cooling and stirring.
Solvent Vapors Dichloromethane and acetonitrile are volatile and toxic. All operations should be performed in a well-ventilated fume hood.
Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low yield in Step A Incomplete reaction.Ensure anhydrous conditions. Confirm catalytic amount of DMF was added. Extend reflux time and monitor by TLC.
Loss during work-up.Ensure pH is correctly adjusted before extraction. Perform multiple extractions with DCM to ensure complete recovery.
Incomplete reaction in Step B Insufficient reaction time or temperature.Ensure the reaction is refluxing properly. Extend the reaction time beyond 32 hours, monitoring by TLC until the starting material is consumed.
Moisture in the reaction.Use anhydrous acetonitrile and dry glassware. Moisture can inhibit the Finkelstein reaction.
Product purification issues Presence of unreacted starting material or side products.Optimize column chromatography conditions (solvent gradient) for better separation. Consider recrystallization as an alternative purification method.

References

Introduction: The Strategic Importance of the Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with Bromo-isoquinolines for Pharmaceutical Research and Development

The isoquinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds and natural products.[1][2] Isoquinoline-based molecules exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-modulating properties.[3][4][5] The ability to strategically functionalize the isoquinoline core is therefore of paramount importance in drug discovery, enabling the fine-tuning of molecular properties to optimize efficacy, selectivity, and pharmacokinetic profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[6][7] Its broad functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its boronic acid reagents make it an indispensable tool for medicinal chemists.[8][9] This guide provides an in-depth exploration of the application of Suzuki coupling to bromo-isoquinolines, offering field-proven insights, detailed protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.

The Engine of Innovation: Understanding the Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][11]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of the isoquinoline. This is often the rate-limiting step of the reaction.[12] The palladium center is oxidized from Pd(0) to Pd(II), forming a new organopalladium(II) complex. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl, reflecting the bond dissociation energies.[13]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron species to the palladium(II) complex. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[14] This "ate" complex then exchanges its organic moiety with the halide on the palladium center.

  • Reductive Elimination : The final step involves the two organic partners coupling and eliminating from the palladium center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[11]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Bromo-isoquinoline (IsoQ-Br) pd2_complex IsoQ-Pd(II)L₂(Br) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R'-B(OH)₂ + Base pd2_biaryl IsoQ-Pd(II)L₂(R') transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Product (IsoQ-R')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillars of Success: Optimizing Key Reaction Parameters

The success of a Suzuki coupling with a bromo-isoquinoline substrate is highly dependent on the careful selection of several key components. The electronic nature of the nitrogen-containing heterocycle introduces unique challenges and considerations compared to simple aryl bromides.

Palladium Catalyst System: The Catalyst and its Guardian

The choice of palladium precursor and, more importantly, the ligand, is the single most critical factor for a successful reaction.

  • Palladium Precursors : Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) sources such as Pd(OAc)₂ and PdCl₂ are commonly used.[7] Pd(II) precursors are often more stable to air and moisture but require an in situ reduction to the active Pd(0) state before entering the catalytic cycle.[7] For convenience and reproducibility, pre-formed catalysts that pair a Pd(II) source with a ligand, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), are highly effective and frequently employed.[15][16]

  • Ligands : Ligands stabilize the palladium catalyst, prevent its decomposition into inactive palladium black, and critically modulate its reactivity.[17]

    • For Electron-Rich Bromo-isoquinolines : Bulky, electron-rich phosphine ligands are essential. They accelerate the rate-limiting oxidative addition and promote the final reductive elimination step.[12][18] Ligands like SPhos, XPhos, and P(t-Bu)₃ are excellent choices.

    • For General Applications : Triphenylphosphine (PPh₃) is a classic, cost-effective ligand, but can be less effective for challenging substrates.[19] Bidentate ligands like dppf offer greater stability to the palladium center.[16]

The Role of the Base: Activating the Boron

The base is not a mere spectator; it plays a crucial role in activating the boronic acid for transmetalation.[14] The strength and nature of the base can significantly impact yield and reaction time.

  • Inorganic Bases :

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common choices. Cesium carbonate (Cs₂CO₃) is often more effective for difficult couplings due to its higher solubility in organic solvents, but it is also more expensive.[20] K₂CO₃ and Na₂CO₃ are excellent, cost-effective options for many systems.[15][19]

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective, especially when using boronic esters or for couplings involving sterically hindered substrates.[21]

Solvent Systems: Creating the Right Environment

The solvent must solubilize the reactants and facilitate the reaction. Aprotic polar solvents are typically used, often with a small amount of water.

  • Common Solvents : 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are widely used, typically in a mixture with water (e.g., 4:1 v/v).[15] The water is essential for dissolving the inorganic base and assisting in the transmetalation step.

  • Degassing : It is absolutely critical to degas the solvent and the reaction mixture. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and failed reactions. This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using a series of freeze-pump-thaw cycles.[13]

Comparative Data for Suzuki Coupling Conditions

The following table summarizes various conditions reported for Suzuki coupling reactions involving bromo-heterocycles, providing a comparative overview for reaction optimization.

Bromo-SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
3-BromoquinolineArylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)Dioxane/H₂O80-90Good[15]
6-BromoquinolineArylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O90Varies[13]
5-BromoindazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DME80High[16]
3-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterVariesVariesDBU (1.5)THF/H₂O100Varies[22]
o-BromoanilineVarious Boronic EstersCataCXium A (1.5)-Cs₂CO₃ (2)2-MeTHF/H₂O8095[8]

Experimental Protocols: From Flask to Final Product

The following section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction with a bromo-isoquinoline. This protocol should be seen as a robust starting point, with optimization potentially required for specific substrates.

Workflow Overview

Experimental_Workflow start Start setup Reaction Setup: Combine Bromo-isoquinoline, Boronic Acid, Catalyst, Base start->setup inert Establish Inert Atmosphere: Evacuate & Backfill with N₂/Ar (3x) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (e.g., 80-100 °C, 12-16h) solvent->react monitor Monitor Reaction Progress (TLC / LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.
Protocol 1: General Procedure for Suzuki Coupling of a Bromo-isoquinoline

This protocol is adapted from established literature procedures and outlines a common method using a palladium catalyst with a phosphine ligand.[13][15]

Materials:

  • Bromo-isoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane and Water (4:1 v/v, 5 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate, Brine

  • Schlenk flask or similar reaction vessel with a condenser and magnetic stir bar

Procedure:

  • Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add the bromo-isoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Establish Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Using a syringe, add the previously degassed 4:1 mixture of 1,4-dioxane and water (5 mL) to the flask.

  • Reaction : Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours.

  • Monitoring : Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing it by Thin-Layer Chromatography (TLC) or LC-MS to check for the consumption of the bromo-isoquinoline starting material.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

  • Washing and Drying : Combine all organic layers and wash them with brine (1 x 20 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter.

  • Concentration : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Conclusion

The Suzuki-Miyaura cross-coupling is a robust and highly effective method for the functionalization of bromo-isoquinolines, providing access to a vast chemical space for drug discovery programs. A thorough understanding of the reaction mechanism and the role of each component—catalyst, ligand, base, and solvent—is essential for developing successful and reproducible protocols. By carefully selecting reaction conditions based on the electronic properties of the specific bromo-isoquinoline and coupling partner, researchers can efficiently synthesize diverse libraries of novel isoquinoline derivatives for biological evaluation.

References

Application Notes & Protocols: Investigating the Anticancer Potential of 6-Bromo-3-hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Importance of the Isoquinoline Scaffold

In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the backbone of numerous biologically active compounds with significant therapeutic value. Among its many derivatives, halogenated isoquinolines have emerged as versatile building blocks for novel therapeutics, particularly in oncology.[1] This guide focuses on 6-Bromo-3-hydroxyisoquinoline , a key chemical intermediate poised for exploration in anticancer research.

While direct, extensive studies on the anticancer effects of this compound are emerging, its structural motifs are present in compounds known to exhibit potent cytotoxic and enzyme-inhibitory activities.[1][2] This compound serves as a valuable starting point or "scaffold" for synthesizing more complex molecules with tailored pharmacological profiles.[1] These application notes provide a comprehensive framework for researchers to investigate the anticancer potential of this compound, detailing hypothesized mechanisms of action, robust experimental protocols, and data interpretation guidelines based on the established activities of structurally related molecules.

II. Hypothesized Mechanism of Action: Targeting Oncogenic Signaling

Based on evidence from analogous bromo-substituted heterocyclic compounds, a primary hypothesized mechanism of action for derivatives of this compound is the inhibition of key protein kinases involved in cancer cell proliferation and survival. One of the most frequently dysregulated pathways in human cancers is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[3] The 6-bromo-quinazoline scaffold, structurally similar to the isoquinoline core, has shown promise in targeting EGFR.[4][5]

Inhibition of EGFR blocks the downstream phosphorylation cascade involving MEK and ERK, which, when constitutively active, drives uncontrolled cell division and prevents apoptosis. By targeting this pathway, this compound-based compounds could selectively induce cell cycle arrest and death in cancer cells overexpressing or dependent on EGFR signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR MEK MEK EGFR->MEK Activates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes EGF EGF (Growth Factor) EGF->EGFR Binds Inhibitor This compound Derivative (Hypothesized) Inhibitor->EGFR Inhibits Experimental_Workflow Start Start: This compound Screening Phase 1: In Vitro Cytotoxicity Screening (Protocol 1: MTT Assay) Start->Screening Decision Is Compound Cytotoxic? (IC50 < 50 µM) Screening->Decision Mechanistic Phase 2: Mechanistic Validation (Protocol 2: Western Blot) Decision->Mechanistic  Yes Stop End: Low Priority Candidate Decision->Stop No   Future Future Directions: - Kinase Assays - In Vivo Studies Mechanistic->Future

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3-hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-3-hydroxyisoquinoline. This valuable intermediate is a cornerstone in the development of various bioactive molecules and novel materials.[1] However, its synthesis can present unique challenges, from sluggish reactions to complex purification. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, designed to provide you with the causal understanding and actionable protocols needed to improve your experimental outcomes.

The predominant tautomeric form of this molecule is 6-bromo-2H-isoquinolin-3-one.[2] Most synthetic strategies, therefore, target this keto-amide structure. The most common and robust approach involves the cyclization of a β-phenylethylamine derivative, a reaction famously known as the Bischler-Napieralski synthesis, followed by dehydrogenation.[3][4][5] This guide will focus primarily on troubleshooting this widely adopted pathway.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Bischler-Napieralski cyclization to form the dihydroisoquinoline intermediate is resulting in a very low yield. What are the primary causes and how can I optimize it?

This is the most common bottleneck. A low yield in this critical C-C bond-forming step typically points to insufficient electrophilicity of the cyclizing agent or deactivation of the aromatic ring.

Causality Analysis:

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[6][7] The precursor, an N-acylated β-(4-bromophenyl)ethylamine, must cyclize onto the benzene ring. The bromine atom at the para-position is an electron-withdrawing group (via induction) and deactivates the ring, making the electrophilic attack more difficult. Therefore, the reaction requires forcing conditions.

Troubleshooting Steps:

  • Verify Precursor Purity: Ensure the N-acylated β-(4-bromophenyl)ethylamine starting material is pure and completely dry. Any residual base (e.g., from the acylation step) can neutralize the Lewis acid catalyst, while water will quench the dehydrating agent.

  • Intensify the Dehydrating Agent: For deactivated rings, standard phosphoryl chloride (POCl₃) alone may be insufficient. The use of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is significantly more effective as it generates pyrophosphates, which are better leaving groups.[7][8]

  • Increase Reaction Temperature: If using a solvent like toluene, consider switching to a higher-boiling solvent such as xylene or refluxing without a solvent (neat) if the precursor is a liquid at high temperatures. Microwave-assisted synthesis can also be a powerful tool to achieve the necessary temperatures in a controlled manner.[8]

  • Consider an Alternate Mechanism: While the classic mechanism involves an electrophilic attack on the ring, a nitrilium ion intermediate is now widely accepted.[3][8] The formation of this highly electrophilic intermediate is key. The choice of dehydrating agent directly impacts its formation.

Optimization Data Summary:

Dehydrating AgentTypical ConditionsSuitability for Deactivated RingsReference
POCl₃Reflux in Toluene or AcetonitrileModerate[3][6]
P₂O₅ in POCl₃RefluxHigh[3][7]
Polyphosphoric Acid (PPA)100-150 °CHigh[3]
Triflic Anhydride (Tf₂O)Room Temp to RefluxVery High (can be too reactive)[3]
Q2: I'm observing a significant side product that appears to be a styrene derivative. How can I prevent its formation?

This is a classic signature of the retro-Ritter reaction, a known side reaction pathway in the Bischler-Napieralski synthesis.[7][8]

Causality Analysis:

The key nitrilium ion intermediate can, instead of undergoing intramolecular cyclization, fragment via elimination. This process is favored by high temperatures and reaction conditions that stabilize the resulting carbocation.

Troubleshooting Workflow for Side Product Formation:

Caption: Troubleshooting decision tree for styrene side product formation.

Preventative Measures:

  • Use Nitrile Solvents: Using acetonitrile as a solvent can help suppress the retro-Ritter reaction.[7]

  • Moderate Temperature: Avoid excessive temperatures where possible. While forcing conditions are needed for cyclization, finding a balance is key. A carefully controlled temperature ramp can be beneficial.

  • Alternative Reagents: In some cases, using oxalyl chloride can generate N-acyliminium intermediates that are less prone to elimination.[7]

Q3: The final dehydrogenation/aromatization step from the dihydroisoquinoline intermediate is sluggish and incomplete. What are the best conditions?

Converting the 3,4-dihydroisoquinoline intermediate to the fully aromatic this compound is crucial for the final product. Inefficiency here leads to difficult-to-separate impurities.

Causality Analysis:

This step requires an oxidant to remove two hydrogen atoms and establish aromaticity. The choice of oxidant and the reaction conditions (solvent, temperature) determine the efficiency and cleanliness of the reaction.

Recommended Protocols:

  • Palladium on Carbon (Pd/C): This is the most common and often cleanest method.

    • Reagent: 5-10 mol% Pd/C.

    • Solvent: A high-boiling, non-reactive solvent like decalin or diphenyl ether.

    • Temperature: Reflux (typically 180-250 °C).

    • Note: The reaction must be performed under an inert atmosphere (N₂ or Ar) to prevent oxidation side reactions. The progress can be monitored by TLC or LC-MS.

  • Sulfur (S): A classical and cost-effective method.

    • Reagent: Elemental sulfur.

    • Conditions: Heat the neat dihydroisoquinoline with sulfur.

    • Drawback: Can lead to sulfur-containing impurities and requires careful purification.

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): A powerful oxidant that works at lower temperatures but is more expensive.

    • Solvent: Dioxane or Toluene.

    • Temperature: Room temperature to reflux.

Q4: My final product is discolored and difficult to purify by column chromatography. What are the best practices for purification?

Hydroxy-substituted nitrogen heterocycles like this compound are prone to several issues that complicate purification.

Causality Analysis:

  • Oxidation: Phenolic compounds, especially in a heterocyclic system, can be sensitive to air and light, leading to colored impurities.[9]

  • Chelation: The hydroxy-isoquinoline motif is an excellent chelating agent for metal ions.[9] This can cause severe tailing on silica gel columns and issues in HPLC.

  • Acidity of Silica: The product may interact strongly with the acidic surface of standard silica gel, leading to poor recovery and streaking.[10]

Detailed Purification Protocols:

Protocol 1: Column Chromatography (Addressing Acidity)

  • Deactivate Silica Gel: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Dichloromethane/Methanol). Add 0.5-1% triethylamine (Et₃N) to the slurry and the mobile phase to neutralize the acidic sites on the silica.[9][10]

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane. If solubility is low, add a small amount of methanol. Adsorb this solution onto a small amount of fresh, deactivated silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Elution: Start with a low-polarity eluent (e.g., 100% Dichloromethane + 0.5% Et₃N) and gradually increase the polarity by adding methanol.[9]

  • Fraction Analysis: Monitor the fractions by TLC, staining with potassium permanganate if the product is not UV-active.

  • Solvent Removal: Combine pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of triethylamine may require co-evaporation with a solvent like toluene.

Protocol 2: Recrystallization

  • Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Screen solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane mixtures.

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly in a vacuum oven.

Purification Troubleshooting Table:

IssuePotential CauseRecommended Solution
Broad/Tailing Peaks Chelation with metal ions; strong interaction with acidic silica.Add EDTA to HPLC mobile phase; use deactivated silica or alumina for column chromatography.[9]
Product Discoloration Oxidation.Store the product under an inert atmosphere (Ar or N₂), protected from light. Use degassed solvents for chromatography.[9]
Poor Separation of Isomers Similar polarity.Use a high-performance silica gel with a smaller particle size. Optimize the solvent system with a multi-component eluent (e.g., Hexane/Ethyl Acetate/Methanol) to fine-tune selectivity.

Visualizing the Core Synthesis Pathway

The mechanism of the Bischler-Napieralski reaction is pivotal to understanding and troubleshooting the synthesis.

Caption: Key mechanistic steps of the Bischler-Napieralski reaction.

References

Technical Support Center: Purification of Crude 6-Bromo-3-hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Bromo-3-hydroxyisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven guidance and troubleshooting for the purification of this critical synthetic intermediate. As a versatile building block in medicinal chemistry for targeting neurological disorders and in materials science, obtaining high-purity this compound is paramount for reproducible and reliable downstream applications.[1][2]

This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to adapt and troubleshoot effectively.

Purification Strategy Overview

The optimal purification strategy depends on the nature and quantity of impurities present in the crude material. A typical workflow involves an initial purity assessment, followed by one or more purification techniques, and concluding with a final purity analysis.

Purification Workflow crude Crude 6-Bromo-3- hydroxyisoquinoline assessment Purity Assessment (TLC, ¹H NMR) crude->assessment choice Select Purification Method assessment->choice recryst Recrystallization choice->recryst High initial purity Crystalline solid col_chrom Column Chromatography choice->col_chrom Multiple impurities Similar polarities ab_extract Acid-Base Extraction choice->ab_extract Acidic/basic impurities analysis Purity Analysis (HPLC, NMR, MP) recryst->analysis col_chrom->analysis ab_extract->analysis pure_product Pure Product (≥95%) analysis->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during purification in a direct question-and-answer format.

Question 1: My crude product is a dark brown or black solid, but the pure compound should be a yellow solid.[1] How do I remove the color?

Answer: The presence of intense color often indicates polymeric or highly conjugated impurities, which are common in heterocyclic chemistry.[3] The most effective method to remove these is through treatment with activated charcoal during recrystallization.

  • Causality: Activated charcoal has a high surface area with a network of pores that readily adsorb large, flat, colored impurity molecules, while your smaller product molecule remains in solution.

  • Troubleshooting Steps:

    • After dissolving your crude product in the minimum amount of hot recrystallization solvent, remove the flask from the heat source.

    • Add a very small amount of activated charcoal (typically 1-2% by weight of your crude compound) to the hot solution. Adding it to a boiling solution can cause violent bumping.

    • Swirl the mixture and gently reheat to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. The filtrate should be significantly lighter in color.

    • Proceed with the cooling and crystallization steps as usual.[4]

Question 2: During recrystallization, my compound "oils out" instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This often traps impurities.

  • Causality: This is typically caused by using a solvent in which the compound is too soluble, or by cooling the solution too rapidly.

  • Troubleshooting Steps:

    • Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount (10-20% more) of hot solvent to decrease the saturation level.[4]

    • Slow Cooling: Allow the flask to cool very slowly. Insulate the flask with glass wool or a towel to prevent rapid heat loss. Do not place it directly in an ice bath from a high temperature.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Modify Solvent System: If the problem persists, consider a different solvent or a solvent mixture. A common strategy is to dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) dropwise at an elevated temperature until the solution becomes slightly cloudy, then clarify with a drop of the good solvent before cooling.

Question 3: My yield after column chromatography is very low, and I see smearing or "tailing" on my TLC plates. What is the cause?

Answer: Low yield and tailing during silica gel chromatography of basic compounds like isoquinolines are classic signs of strong, sometimes irreversible, interaction with the stationary phase.[5]

  • Causality: The nitrogen atom in the isoquinoline ring is basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. This can lead to poor peak shape (tailing) and even decomposition or irreversible adsorption of the product onto the column.[5]

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: The most common solution is to add a small amount of a basic modifier, such as triethylamine (NEt₃) or pyridine, to your eluent system (typically 0.5-2% by volume). This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute cleanly.[5]

    • Switch Stationary Phase: If deactivation is insufficient, use a less acidic stationary phase. Neutral or basic alumina are excellent alternatives for acid-sensitive compounds.[5]

    • Use Flash Chromatography: Minimize the contact time between your compound and the silica by using a shorter, wider column and applying pressure (flash chromatography) to achieve a faster flow rate.[6]

Question 4: How do I separate this compound from unreacted starting materials or other non-basic impurities?

Answer: Acid-base extraction is an exceptionally powerful technique for this purpose. It exploits the basicity of the isoquinoline nitrogen to selectively move your target compound into an aqueous phase, leaving neutral organic impurities behind.

  • Causality: As a weak base, this compound can be protonated by a strong acid (like HCl) to form a water-soluble ammonium salt.[3][7] Most organic impurities (e.g., unreacted benzaldehyde derivatives from a Pomeranz-Fritsch synthesis) are neutral and will remain in the organic solvent.[3]

  • Workflow:

    • Dissolve the crude mixture in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Extract this organic solution with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer.

    • Separate the layers.

    • Wash the organic layer again with fresh aqueous acid to ensure complete extraction.

    • Combine the aqueous layers, cool in an ice bath, and slowly add a base (e.g., 1M NaOH) until the solution is basic (pH > 10).

    • Your product will precipitate as a solid as it is deprotonated and becomes insoluble in water.[8]

    • Collect the pure solid by filtration.

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Aqueous Phase Workup cluster_2 Organic Phase Workup start Crude Mixture (Product + Neutral Impurities) dissolved in Dichloromethane add_hcl Add 1M HCl (aq) Shake & Vent start->add_hcl separate Separate Layers add_hcl->separate aq_layer Aqueous Layer (Protonated Product Salt) separate->aq_layer Top/Bottom depends on solvent density org_layer Organic Layer (Neutral Impurities) separate->org_layer add_naoh Add 1M NaOH (aq) until pH > 10 aq_layer->add_naoh dry Dry (e.g., Na₂SO₄) org_layer->dry precipitate Precipitate Forms add_naoh->precipitate filtrate Filter & Wash Solid precipitate->filtrate pure_product Pure Product filtrate->pure_product evaporate Evaporate Solvent dry->evaporate discard Discard Impurities evaporate->discard

Caption: Flowchart illustrating the acid-base extraction process.

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol is ideal for crude material that is already >85% pure and crystalline.

ParameterRecommendationRationale
Solvent Selection Ethanol, Methanol, Isopropanol, or Ethyl Acetate/Hexane mixture.The ideal solvent should dissolve the compound poorly at room temperature but well when hot. Perform small-scale solubility tests first.
Solvent Volume Minimum required for complete dissolution at boiling point.Using excess solvent is the most common cause of low yield, as much of the product will remain in the mother liquor upon cooling.[4]
Cooling Rate Slow cooling to room temperature, followed by an ice bath.Slow cooling promotes the formation of large, pure crystals. Rapid cooling can cause impurities to be trapped in the crystal lattice.

Step-by-Step Methodology:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen solvent and bring the mixture to a gentle boil with stirring.

  • Continue adding small portions of hot solvent until all the solid has just dissolved.

  • (Optional: Decolorization) If the solution is highly colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes. Perform a hot filtration to remove the charcoal.[4]

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This is the method of choice for separating mixtures with multiple components of differing polarities.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm).Standard and effective for a wide range of polarities.
Mobile Phase (Eluent) Start with Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures.The ideal system should give the product an Rf value of ~0.3-0.4 on a TLC plate for optimal separation.[5]
Eluent Modifier Add 0.5-1% Triethylamine (NEt₃).Neutralizes acidic sites on the silica gel, preventing tailing and product loss.[5]
Silica:Crude Ratio 30:1 to 50:1 by weight.A higher ratio provides better separation for difficult mixtures.

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent you will use. Pour this into the column and use air pressure to pack it evenly, avoiding cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and evaporating to a free-flowing powder. Add this powder to the top of the packed column.[6]

  • Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure to force the solvent through the column at a steady rate (a few inches per minute).

  • Fraction Collection: Collect the eluate in a series of test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Synthesis and Purification of 6-Bromo-3-hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges in organic synthesis. This guide focuses on the synthesis of 6-Bromo-3-hydroxyisoquinoline, a valuable building block in pharmaceutical development and biochemical research[1][2]. We will address the critical, yet often frustrating, aspect of impurity removal to ensure the high purity required for downstream applications.

The information herein is structured to address specific problems you may encounter at the bench. We will explore the causality behind these issues and provide robust, step-by-step protocols for their resolution.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific, observable issues during the workup and purification of this compound.

Issue 1: My crude product is a dark, intractable oil instead of a solid, and the TLC shows multiple spots.

Probable Cause(s): This is a common issue resulting from a combination of factors. The dark color often indicates the presence of degradation products or high-molecular-weight side products formed under harsh reaction conditions, such as the strong Lewis acids used in cyclization reactions (e.g., Bischler-Napieralski synthesis)[3][4]. The oily consistency suggests the presence of unreacted starting materials, residual high-boiling solvents, or a mixture of impurities that depress the melting point of the final product.

Recommended Solution: Multi-Step Purification Workflow

A sequential purification strategy involving acid-base extraction followed by either recrystallization or chromatography is the most effective approach.

Workflow Step 1: Acid-Base Extraction

This technique is exceptionally powerful for separating acidic, basic, and neutral compounds[5][6]. This compound is amphoteric: the nitrogen atom is basic, and the hydroxyl group is weakly acidic (phenolic). This allows for selective extraction.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude oily product in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Remove Basic Impurities: Transfer the solution to a separatory funnel. Extract with 1 M hydrochloric acid (HCl) (2 x 20 mL).

    • Causality: The basic nitrogen of your target compound and any basic impurities (e.g., unreacted amine starting materials) will be protonated, forming water-soluble hydrochloride salts that move to the aqueous layer[7][8]. Neutral impurities will remain in the organic layer.

  • Isolate Neutral Impurities: Separate the layers. The organic layer contains neutral impurities. This layer can typically be discarded unless a neutral byproduct is of interest.

  • Regenerate Free Base: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is basic (pH ~8-9), which should precipitate your product.

    • Causality: The base deprotonates the hydrochloride salt, regenerating the free base of the isoquinoline, which is less soluble in water and precipitates out or can be extracted[7].

  • Extraction of Product: Extract the product back into an organic solvent (EtOAc or DCM) (3 x 25 mL).

  • Wash and Dry: Combine the organic extracts, wash with brine (1 x 20 mL) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

After this procedure, you should have a significantly cleaner, and likely solid, product. Analyze the purity by TLC or ¹H NMR before proceeding.

Issue 2: My ¹H NMR spectrum shows unreacted starting materials.

Probable Cause(s): This indicates an incomplete reaction. Common causes include insufficient reaction time, incorrect temperature, or deactivation of the catalyst/reagents. For instance, in a Bischler-Napieralski reaction, moisture can quench the Lewis acid catalyst[4].

Recommended Solution: Column Chromatography or Recrystallization

If the amount of starting material is minor (<10%), a physical purification method is more efficient than re-running the reaction.

Solution A: Flash Column Chromatography

Column chromatography is ideal for separating compounds with different polarities, such as the polar product from less polar starting materials[9].

Key Challenge: The basic nitrogen of the isoquinoline can interact with the acidic silanol groups on the silica gel surface, leading to significant peak tailing and poor separation[10].

Protocol for Optimized Column Chromatography:

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Eluent System Selection: A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).

  • Tailing Mitigation: To prevent tailing, add a small amount (0.5-1%) of a basic modifier, such as triethylamine (NEt₃), to your eluent system[10].

    • Causality: The triethylamine preferentially binds to the acidic sites on the silica, allowing your basic product to elute symmetrically.

  • Column Packing: Pack the column using the chosen eluent system (containing NEt₃).

  • Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Eluent System Suggestions for Silica Gel Chromatography
System 1 (Standard Polarity)
System 2 (For More Polar Impurities)
Solution B: Recrystallization

If the product is solid and has significantly different solubility from the impurities, recrystallization is an excellent, scalable purification method[11].

Protocol for Recrystallization:

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) to find one where the product is soluble when hot but sparingly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Issue 3: Mass spectrometry shows a peak corresponding to a di-brominated product (M+2, M+4 pattern).

Probable Cause(s): This occurs when the bromination step of the synthesis is not sufficiently controlled, leading to over-bromination of the aromatic ring. Reaction conditions such as excess brominating agent (e.g., NBS or Br₂) or prolonged reaction times can cause this side reaction.

Recommended Solution: Preparative HPLC or Careful Chromatography

Separating positional isomers or compounds with very similar structures (like mono- vs. di-brominated species) can be challenging.

  • Analytical Assessment: First, use analytical HPLC to see if you can achieve baseline separation between the desired mono-bromo and the undesired di-bromo product.

  • Preparative Chromatography:

    • Flash Chromatography: Attempt separation using a very shallow solvent gradient on a long silica gel column to maximize resolution.

    • Reversed-Phase (C18) Chromatography: If the compounds are difficult to separate on normal-phase silica, reversed-phase chromatography using a water/acetonitrile or water/methanol mobile phase can be effective. The more greasy di-brominated compound will typically have a longer retention time.

  • Recrystallization: Fractional crystallization may be possible if the two compounds have sufficiently different solubilities, but this often requires significant trial and error.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what impurities can be expected?

A1: A prevalent method for synthesizing the isoquinoline core is the Bischler-Napieralski reaction , followed by oxidation/aromatization[3][4]. The synthesis would likely start from a 4-bromophenylethylamine derivative. The general pathway and potential impurity introduction points are outlined below.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities A 4-Bromo-phenylethylamine Derivative B Acylation A->B I1 Unreacted Starting Material A->I1 Incomplete Reaction I3 Poly-brominated Species A->I3 If Bromination is a separate step C N-Acyl Intermediate B->C D Cyclodehydration (e.g., POCl₃) C->D Bischler-Napieralski I2 Incomplete Cyclization Product C->I2 Inefficient Cyclization E Dihydroisoquinoline Intermediate D->E I4 Positional Isomers D->I4 Poor Regiocontrol F Dehydrogenation E->F G This compound F->G

Caption: Plausible synthesis of this compound and sources of common impurities.

Q2: My compound appears pure by TLC and ¹H NMR, but my yield is very low. Where could my product be?

A2: If you performed an acid-base extraction, your product might be retained in an unexpected layer due to its amphoteric nature. For example, if you basified the acidic extract to a very high pH (>12), the phenolic hydroxyl group could deprotonate to form a phenoxide, increasing its water solubility and preventing it from being fully extracted back into the organic layer. Always check all aqueous layers by TLC before discarding them.

Q3: How do I identify residual solvents in my final product?

A3: ¹H NMR spectroscopy is the best tool for identifying common laboratory solvents. Each solvent has a characteristic chemical shift and multiplicity.

Common Solvent Typical ¹H NMR Chemical Shift (CDCl₃) Multiplicity
Acetone~2.17 ppmSinglet (s)
Dichloromethane~5.30 ppmSinglet (s)
Diethyl Ether~3.48 ppm (CH₂) & 1.21 ppm (CH₃)Quartet (q) & Triplet (t)
Ethyl Acetate~4.12 (CH₂), 2.05 (CH₃), 1.26 (CH₃)q, s, t
Hexanes/Heptane~1.25 ppm & ~0.88 ppmBroad multiplets
Triethylamine~2.53 ppm (CH₂) & ~1.03 ppm (CH₃)Quartet (q) & Triplet (t)
Data sourced from established tables of NMR impurities.[12][13][14][15][16]

Q4: What is the best general workflow for purifying a crude isoquinoline derivative?

A4: A systematic approach is always best. The following decision tree illustrates a logical workflow for purification.

G start Analyze Crude Product (TLC, NMR, LCMS) is_solid Is the product a solid? start->is_solid is_oily Oily or Complex Mixture is_solid->is_oily No recrystallize Recrystallize is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_oily->acid_base reanalyze Re-analyze Product acid_base->reanalyze purity_check Purity > 95%? reanalyze->purity_check chromatography Column Chromatography purity_check->chromatography No final_product Pure Product (>98%) purity_check->final_product Yes recrystallize->reanalyze chromatography->final_product

Caption: Decision workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of Substituted Isoquinolines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in constructing this critical heterocyclic scaffold. Drawing from established principles and field experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of isoquinoline synthesis, from classical named reactions to modern catalytic methods.

Section 1: Troubleshooting Classical Isoquinoline Syntheses

Classical methods remain the bedrock for the synthesis of many isoquinoline cores. However, their sensitivity to substrate electronics, steric factors, and reaction conditions often leads to challenges. This section addresses the most common issues encountered in these foundational reactions.

FAQ 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution, is a cornerstone for producing 3,4-dihydroisoquinolines from β-arylethylamides.[1][2][3][4]

Question: My Bischler-Napieralski reaction has a very low yield or is failing completely. What are the primary causes and how can I fix it?

Answer:

Low yields in this reaction typically stem from two main issues: poor reactivity of the aromatic ring or inappropriate reaction conditions.[1] As an electrophilic substitution, the reaction is highly sensitive to the electron density of the arene.[1][4]

Causality & Troubleshooting Workflow:

  • Assess Your Substrate's Electronic Profile:

    • Problem: The reaction is sluggish or fails with electron-withdrawing groups (EWGs) like nitro or cyano on the aromatic ring, as they deactivate the ring towards electrophilic attack. Conversely, electron-donating groups (EDGs) like alkoxy or alkyl groups strongly facilitate the reaction.[1][3][4]

    • Solution: For deactivated substrates, a more potent dehydrating agent is required. While phosphorus oxychloride (POCl₃) is standard, a combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is more effective for rings lacking EDGs.[1][2][4] For highly sensitive or acid-labile substrates, milder conditions such as triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) at low temperatures may be necessary.[1][3]

  • Optimize the Dehydrating Agent and Conditions:

    • The choice of reagent directly impacts the formation of the key electrophilic intermediate, which can be a dichlorophosphoryl imine-ester or a more reactive nitrilium ion.[1][2][3]

    • Decision Logic:

      • For Activated Rings (EDGs present): Standard conditions (e.g., refluxing POCl₃ in toluene or acetonitrile) are usually sufficient.[5]

      • For Neutral or Deactivated Rings (no EDGs or EWGs present): Use stronger dehydrating systems. A mixture of P₂O₅/POCl₃ generates pyrophosphates, which are excellent leaving groups and promote the formation of the highly electrophilic nitrilium salt intermediate.[5][6]

      • For Acid-Sensitive Substrates: Employ Tf₂O/2-chloropyridine in a non-polar solvent like DCM at 0°C to -20°C.[3]

  • Identify and Mitigate Side Reactions:

    • Problem: A common side reaction is the retro-Ritter reaction , where the nitrilium ion intermediate fragments to form a styrene derivative.[1][4][5] This is particularly favorable if the resulting styrene is highly conjugated.

    • Solution: To suppress this fragmentation, the reaction can be run using the corresponding nitrile (e.g., acetonitrile) as the solvent, which shifts the equilibrium away from the styrene product.[4][5] An alternative is to use oxalyl chloride to generate an N-acyliminium intermediate, which avoids the elimination pathway.[4][5]

    • Problem: Tar formation due to polymerization or decomposition at high temperatures.[1]

    • Solution: Carefully control the reaction temperature and monitor progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed. A gradual temperature ramp may prevent sudden decomposition.[1]

Workflow: Troubleshooting Low Yield in Bischler-Napieralski Reactions

G start Low Yield / No Reaction substrate_eval Evaluate Aromatic Ring Electronics start->substrate_eval conditions_eval Analyze Reaction Conditions start->conditions_eval side_reactions Check for Side Products (e.g., Styrene by GC-MS) start->side_reactions ewg Electron-Withdrawing Group (EWG) Present? substrate_eval->ewg reagent_strength Dehydrating Agent Potency conditions_eval->reagent_strength temp_issue Temperature / Time Issue? conditions_eval->temp_issue retro_ritter Retro-Ritter Side Reaction Suspected? side_reactions->retro_ritter ewg->reagent_strength No (EDG or Neutral) use_stronger Action: Use Stronger Reagent (P₂O₅/POCl₃) ewg->use_stronger Yes reagent_strength->use_stronger Insufficient optimize_temp Action: Optimize Temp & Time (Monitor by TLC/LC-MS) temp_issue->optimize_temp Yes change_solvent Action: Use Nitrile Solvent or Oxalyl Chloride retro_ritter->change_solvent Yes use_milder Action: Use Milder Conditions (Tf₂O / 2-Cl-Pyridine)

Caption: Decision workflow for diagnosing Bischler-Napieralski failures.

FAQ 2: The Pictet-Spengler Reaction

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[7][8] Its success is highly dependent on the nucleophilicity of the aromatic ring.

Question: I am attempting a Pictet-Spengler reaction with an electron-poor β-arylethylamine, and the yield is negligible. Why is this happening and what can I do?

Answer:

This is a classic challenge. The key cyclization step is an intramolecular electrophilic attack on the aromatic ring by an iminium ion formed in situ.[8] If the ring is deactivated by EWGs, its nucleophilicity is too low to attack the electrophilic iminium ion effectively, stalling the reaction.

Causality & Troubleshooting:

  • The Role of the Aromatic Ring: The reaction works best with electron-rich aromatic systems, such as those containing one or more alkoxy groups, which enhance the ring's nucleophilicity.[7][9] For tryptamine derivatives, the indole nucleus is sufficiently electron-rich to react under mild conditions.[8] Phenyl groups with EWGs often require harsh conditions (strong acid, high heat) or fail entirely.[8][9]

  • Mechanism of Failure: With a deactivated ring, the equilibrium between the starting materials and the Schiff base/iminium ion may be established, but the subsequent energy barrier for the C-C bond-forming cyclization is too high to overcome under standard conditions.

Optimization Strategies for Deactivated Substrates:

  • Increase Acid Strength and Temperature: For less nucleophilic rings, stronger acids (e.g., trifluoroacetic acid) and higher temperatures are often necessary to drive the cyclization forward.[9]

  • Use a Pre-formed Iminium Ion Equivalent: Instead of relying on in situ formation, consider strategies that generate a more reactive electrophile. N-acyliminium ion cyclizations, for example, can be effective where the standard Pictet-Spengler fails.

  • Consider Alternative Catalysis: Recent advances have shown that certain Brønsted acids can accelerate the reaction through specific interactions, like cation–π stabilization, which may help with less reactive substrates.[10]

  • Change the Synthetic Strategy: If the above methods fail, a different synthetic route that does not rely on the aromatic ring's nucleophilicity, such as the Pomeranz-Fritsch-Bobbitt modification, may be more appropriate.[11]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Iminium Ion Formation & Cyclization cluster_2 Step 3: Rearomatization A β-Arylethylamine + Aldehyde B Tetrahedral Intermediate A->B -H₂O C Schiff Base (Imine) B->C D Iminium Ion (Electrophile) C->D + H⁺ E Cyclized Intermediate (Spirocycle) D->E Electrophilic Attack (Rate-Limiting for EWGs) F Tetrahydroisoquinoline (Product) E->F - H⁺

Caption: A multi-step workflow for effective palladium removal.

References

Technical Support Center: A-Z Guide to Preventing Isomer Formation in Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for quinolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinolinone chemistry. The formation of undesired isomers is a persistent challenge that can impede research, reduce yields, and complicate purification. This document provides in-depth, experience-driven troubleshooting advice and robust protocols to help you achieve high regioselectivity and stereoselectivity in your synthetic routes.

Our approach is built on explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system. By understanding the mechanistic underpinnings of isomer formation, you can proactively design experiments that favor your desired product.

Table of Contents

  • Frequently Asked Questions (FAQs): The "Why" Behind Isomer Formation

    • Q1: Why am I getting a mixture of 2-quinolinones and 4-quinolinones in my reaction?

    • Q2: What are the key factors that control regioselectivity in classical quinolinone syntheses?

    • Q3: How can I favor the kinetic versus the thermodynamic product?

    • Q4: My Camps cyclization is yielding both possible quinolinone isomers. How can I control this?

    • Q5: In the Friedländer synthesis with an unsymmetrical ketone, what determines which α-carbon reacts?

  • Troubleshooting Guides: From Problem to Solution

    • Guide 1: The Conrad-Limpach & Knorr Syntheses

      • Problem: Formation of both 4-hydroxyquinolines (Conrad-Limpach) and 2-hydroxyquinolines (Knorr).

      • Solutions & Protocols

    • Guide 2: The Camps Cyclization

      • Problem: Lack of selectivity in the cyclization of o-acylaminoacetophenones.

      • Solutions & Protocols

    • Guide 3: The Friedländer Annulation

      • Problem: Poor regioselectivity with unsymmetrical ketones.

      • Solutions & Protocols

  • Modern Catalytic Approaches for Enhanced Selectivity

    • Palladium-Catalyzed Carbonylative Cyclization

    • Transition Metal-Catalyzed C-H Functionalization

  • References

Frequently Asked Questions (FAQs): The "Why" Behind Isomer Formation

Q1: Why am I getting a mixture of 2-quinolinones and 4-quinolinones in my reaction?

The formation of a mixture of 2- and 4-quinolinone isomers is a common outcome, particularly in classical methods like the Conrad-Limpach-Knorr synthesis or the Camps cyclization.[1][2] This typically arises from competing reaction pathways governed by factors like reaction temperature, catalyst choice, and the electronic and steric properties of your starting materials.[3] For instance, in reactions involving anilines and β-ketoesters, the initial condensation can occur at either the keto or the ester group, leading down two different cyclization paths.[4][5]

Q2: What are the key factors that control regioselectivity in classical quinolinone syntheses?

Regioselectivity is primarily dictated by a combination of:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[3] For example, in the Combes synthesis, methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines.[6][7]

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[3] This is a crucial consideration in the Friedländer and Gould-Jacobs reactions when using asymmetrically substituted reactants.[8][9]

  • Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent, and temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[3] Strong acids and high temperatures often favor the thermodynamically more stable product.

Q3: How can I favor the kinetic versus the thermodynamic product?

This is a central challenge in the Conrad-Limpach-Knorr synthesis.[10]

  • Kinetic Control (Favors 4-Quinolone): This is achieved under milder conditions, typically lower temperatures (e.g., room temperature). The initial reaction of an aniline with a β-ketoester at the more reactive keto group leads to a β-aminoacrylate intermediate, which upon thermal cyclization yields the 4-hydroxyquinoline.[4][10]

  • Thermodynamic Control (Favors 2-Quinolone): This is achieved at higher temperatures (e.g., 140°C). At elevated temperatures, the initial reaction can favor the formation of a β-ketoanilide intermediate, which then cyclizes to the more stable 2-hydroxyquinoline.[10][11][12]

Q4: My Camps cyclization is yielding both possible quinolinone isomers. How can I control this?

The Camps cyclization involves the base-catalyzed intramolecular condensation of an o-acylaminoacetophenone, which can proceed via two different enolates, leading to either a 2-quinolinone or a 4-quinolinone.[1][2] The selectivity is highly dependent on the base used.

  • Stronger bases (e.g., NaOH): Tend to favor deprotonation at the α-position of the ketone, leading to the formation of a 4-quinolinone via an intramolecular aldol condensation.[8]

  • Weaker bases (e.g., Cs₂CO₃): May favor γ-deprotonation of the amide, resulting in the 2-quinolinone as the major product.[8]

Q5: In the Friedländer synthesis with an unsymmetrical ketone, what determines which α-carbon reacts?

The Friedländer annulation condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13][14] When using an unsymmetrical ketone, the regioselectivity of the initial condensation is the critical factor.[15]

  • Steric Effects: The reaction will generally favor condensation at the less sterically hindered α-carbon.

  • Electronic Effects: The acidity of the α-protons plays a role. The more acidic proton is more readily removed to form the enolate for the initial condensation.

  • Catalyst: The choice of acid or base catalyst can influence which enolate is formed preferentially.[9] Modern protocols often use milder catalysts to improve control.[16]

Troubleshooting Guides: From Problem to Solution

Guide 1: The Conrad-Limpach & Knorr Syntheses

Problem: Formation of both 4-hydroxyquinolines (Conrad-Limpach product) and 2-hydroxyquinolines (Knorr product).

This is a classic example of kinetic versus thermodynamic control. The key is to carefully manage the reaction temperature during the initial condensation of the aniline and the β-ketoester.

Logical Flow for Troubleshooting ```dot

G start Start: Mixture of 2- and 4-Quinolones q1 Desired Product? start->q1 path_4 4-Quinolone (Kinetic) q1->path_4 4-Quinolone path_2 2-Quinolone (Thermodynamic) q1->path_2 2-Quinolone sol_4 Solution: Favor Kinetic Product - Low temperature for initial condensation (e.g., RT) - Acid catalyst (e.g., HCl, H2SO4) for Schiff base formation path_4->sol_4 sol_2 Solution: Favor Thermodynamic Product - Higher temperature for initial condensation (e.g., >100°C) - Strong acid for cyclization (e.g., H2SO4, PPA) path_2->sol_2 protocol_4 Protocol: Conrad-Limpach 1. Condense aniline & β-ketoester at RT. 2. Isolate β-aminoacrylate intermediate. 3. Thermally cyclize at ~250°C in high-boiling solvent. sol_4->protocol_4 protocol_2 Protocol: Knorr 1. Condense aniline & β-ketoester at >100°C to form β-ketoanilide. 2. Cyclize with strong acid. sol_2->protocol_2 end End: Desired Isomer Obtained protocol_4->end protocol_2->end

Caption: Troubleshooting workflow for optimizing Friedländer synthesis.

Protocol for an Iodine-Catalyzed Friedländer Synthesis

[16]This protocol offers a milder alternative to traditional high-temperature, strongly acidic or basic conditions, often leading to improved yields and selectivity.

  • Reaction Setup:

    • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol), add molecular iodine (I₂) (10 mol%).

    • Heat the reaction mixture at 80-100°C. No solvent may be necessary, but a high-boiling solvent can be used.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine.

    • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis:

    • Determine the ratio of regioisomers in the crude product using ¹H NMR spectroscopy or GC analysis. This will inform further optimization of temperature or catalyst loading.

Modern Catalytic Approaches for Enhanced Selectivity

While classical methods are robust, modern catalytic approaches offer powerful tools for achieving high selectivity under milder conditions.

  • Palladium-Catalyzed Carbonylative Cyclization: This method provides a direct route to 4-quinolones from 2-haloanilines and terminal alkynes. T[8][17]he use of specific palladium catalysts and ligands can afford high yields and excellent regioselectivity, often avoiding the harsh conditions of thermal cyclizations. F[17]or example, PdCl₂(dppf) has been shown to be an effective catalyst for this transformation. *[17] Transition Metal-Catalyzed C-H Functionalization: This cutting-edge strategy allows for the direct functionalization of the quinoline core, offering a different approach to building complexity. R[18][19]hodium and Ruthenium catalysts have been employed for the regioselective synthesis of quinolines through C-H activation pathways, providing access to isomers that may be difficult to obtain through classical cyclization routes.

[18]---

References

Technical Support Center: Recrystallization of 6-Bromo-3-hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the recrystallization of 6-Bromo-3-hydroxyisoquinoline. This resource offers a troubleshooting guide in a question-and-answer format, frequently asked questions (FAQs), a detailed experimental protocol, and a logical workflow to address common challenges encountered during the purification of this valuable heterocyclic compound.

Introduction to this compound and its Purification Challenges

This compound is a key intermediate in medicinal chemistry and organic synthesis, serving as a building block for various bioactive molecules.[1][2] Its purification via recrystallization is a critical step to ensure the integrity of subsequent synthetic transformations and biological assays. The molecule's structure, featuring a polar isoquinoline core, a hydrogen-bonding hydroxyl group, and a heavy bromine atom, presents unique challenges in solvent selection and crystallization induction. It's also important to note that this compound can exist in tautomeric forms, primarily as 6-bromo-2H-isoquinolin-3-one, which influences its solubility and crystalline nature.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during the recrystallization of this compound, offering probable causes and actionable solutions based on established chemical principles.

Question 1: My this compound fails to crystallize from solution upon cooling. What are the likely causes and how can I induce crystallization?

Answer:

Failure to crystallize is a common issue, often stemming from either excessive solvent use or the formation of a supersaturated solution.

  • Probable Cause 1: Excessive Solvent Volume. The most frequent reason for crystallization failure is the use of too much solvent, which keeps the compound in solution even at low temperatures.

    • Solution: Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator. Once the volume is reduced, allow the solution to cool again. To avoid this, always aim to dissolve the crude product in the minimum amount of boiling solvent.

  • Probable Cause 2: Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should at that temperature. Crystal formation requires nucleation sites to begin.

    • Solution 1: Induce Nucleation by Scratching. Gently scratch the inside of the flask at the meniscus with a clean glass rod. The microscopic scratches on the glass surface provide nucleation sites for crystal growth.

    • Solution 2: Seeding. If you have a small amount of pure this compound, add a single, tiny crystal (a "seed crystal") to the supersaturated solution. The seed crystal will act as a template for other molecules to deposit onto, initiating crystallization.

    • Solution 3: Drastic Cooling. Once the solution has cooled to room temperature, placing it in an ice bath or even a freezer for a short period can sometimes provide the thermodynamic shock needed to induce nucleation.

Question 2: Instead of crystals, my compound is separating as an oil. How can I resolve this "oiling out" phenomenon?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the solution becomes saturated at a temperature that is above the melting point of the solute. Impurities can also lower the melting point of the eutectic mixture, exacerbating this issue.

  • Probable Cause 1: High Solvent Boiling Point. The boiling point of your chosen solvent may be higher than the melting point of your compound.

    • Solution: Switch to a solvent with a lower boiling point. For example, if you are using DMF, consider a solvent like ethanol or ethyl acetate.

  • Probable Cause 2: High Solute Concentration and Rapid Cooling. A highly concentrated solution that is cooled too quickly can favor oil formation over ordered crystal lattice formation.

    • Solution 1: Add More Solvent and Re-cool Slowly. Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation point. Then, allow the flask to cool much more slowly. Insulating the flask with glass wool or paper towels can help.

    • Solution 2: Modify the Solvent System. Introduce a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise into the hot solution until slight turbidity appears. Then, add a few drops of the primary solvent to redissolve the turbidity and allow the mixture to cool slowly. For a polar compound like this compound, a good solvent like ethanol paired with an anti-solvent like water can be effective.

Question 3: I've obtained crystals, but my final yield is very low. What are the key factors affecting recovery and how can I improve it?

Answer:

A low yield is a frustrating outcome of an otherwise successful recrystallization. Several factors can contribute to poor recovery.

  • Probable Cause 1: Using Too Much Solvent. As mentioned in Q1, this is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary for dissolution. After filtering your first crop of crystals, you can try to recover a second crop by concentrating the mother liquor (e.g., by 50%) and re-cooling. Be aware that the second crop may be less pure.

  • Probable Cause 2: Premature Crystallization During Hot Filtration. If your compound crystallizes in the filter funnel during the removal of insoluble impurities, you will lose a significant portion of your product.

    • Solution: Use a pre-heated filter funnel and flask for the hot filtration. Adding a small excess of the recrystallization solvent (e.g., 5-10% more) before filtration can also help keep the compound in solution. This excess solvent can then be evaporated before cooling.

  • Probable Cause 3: Significant Solubility in Cold Solvent. The chosen solvent may still have a notable solvating capacity for your compound even at low temperatures.

    • Solution: Ensure you are cooling the solution for a sufficient amount of time in an ice bath (e.g., 15-30 minutes) to maximize precipitation. If the yield is still low, you may need to screen for a different solvent in which your compound is less soluble when cold.

Question 4: The recrystallized product is still colored, but the pure compound should be a yellow solid. How can I remove colored impurities?

Answer:

Colored impurities are common in heterocyclic chemistry and often arise from oxidation or residual starting materials.

  • Solution: Activated Charcoal Treatment. Activated charcoal is highly effective at adsorbing large, colored, conjugated molecules.

    • Protocol: After dissolving the crude this compound in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the flask and gently reheat to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal and any other insoluble impurities, then proceed with the cooling and crystallization steps.

    • Caution: Using too much charcoal can lead to a significant loss of your desired product due to co-adsorption.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound?

A1: Given the polar nature of the hydroxyl group and the isoquinoline nitrogen, polar protic solvents are excellent starting points. Ethanol, methanol, or isopropanol are highly recommended for initial screening. Polar aprotic solvents like acetone or ethyl acetate could also be effective. Due to the tautomeric keto form, solvents that can engage in hydrogen bonding are often successful.

Q2: How do I perform a systematic solvent screening for this compound?

A2: A systematic approach is crucial. Place a small amount of your crude material (e.g., 20-30 mg) into several test tubes. To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature. If the compound dissolves at room temperature, the solvent is unsuitable. If it does not dissolve, heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.

Q3: Can I use a mixed solvent system?

A3: Yes, a mixed solvent system is an excellent strategy if no single solvent provides the desired solubility profile. A common and effective approach for polar compounds is an ethanol/water mixture. Dissolve the compound in the minimum amount of hot ethanol (the "good" solvent), and then add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to clarify the solution, and then allow it to cool slowly.

Data Summary Table: Potential Solvents for Recrystallization

The following table provides properties of common solvents that could be considered for the recrystallization of this compound. The choice of solvent should be guided by small-scale solubility tests.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Comments
Polar Protic Solvents
Water10010.280.1May be a suitable anti-solvent with a more organic solvent like ethanol.
Ethanol785.224.6A good starting point due to its ability to dissolve polar compounds when hot.
Methanol656.633.0Similar to ethanol but with a lower boiling point.
Isopropanol824.318.3Another good alcohol to consider, with a slightly lower polarity than ethanol.
Polar Aprotic Solvents
Ethyl Acetate774.46.0Good for compounds of intermediate polarity.
Acetone565.420.7A versatile solvent, but its low boiling point can sometimes be a disadvantage.
Acetonitrile826.237.5Can be effective for polar compounds.
Nonpolar Solvents
Toluene1112.42.4Unlikely to be a good primary solvent but could be used as an anti-solvent if the compound is dissolved in a very polar medium.
Hexane690.01.9Unlikely to dissolve the compound, but can be a good anti-solvent with a more polar solvent like ethyl acetate.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general methodology for the recrystallization of this compound. The specific solvent and volumes should be determined through preliminary screening.

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair. For this example, we will use ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process during the recrystallization of this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Recrystallization Process cluster_troubleshoot Troubleshooting start Start with Crude This compound solvent_screen Perform Solvent Screening (Small Scale) start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve Select Best Solvent hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath oiling_out Compound 'Oils Out' cool->oiling_out Problem? filter_dry Vacuum Filter & Dry Crystals ice_bath->filter_dry no_crystals No Crystals Form ice_bath->no_crystals end_node Pure Product filter_dry->end_node induce Induce Nucleation (Scratch/Seed) or Reduce Solvent Volume no_crystals->induce Solution change_solvent Re-dissolve, Add More Solvent, or Change Solvent. Cool Slowly. oiling_out->change_solvent Solution induce->cool change_solvent->cool

Caption: A decision tree for troubleshooting common recrystallization issues.

References

managing temperature control in bromination of isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoquinoline Bromination

A Guide to Precision Temperature Control for Optimal Regioselectivity and Yield

Welcome to the technical support center for the bromination of isoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. The electrophilic bromination of isoquinoline is notoriously sensitive to reaction parameters, with temperature being the single most critical factor influencing product distribution, yield, and purity. An uncontrolled exotherm or a deviation of even a few degrees can lead to inseparable isomeric mixtures and undesirable side products.

This document moves beyond simple protocols to explain the fundamental principles behind temperature control, offering field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses core concepts related to temperature and its influence on the isoquinoline system.

Q1: Why is temperature control so critical in the electrophilic bromination of isoquinoline?

A: Temperature control is paramount for achieving high regioselectivity. The bromination of isoquinoline in strong acid occurs on the more electron-rich benzene ring, primarily at the C5 and C8 positions. These positions have different activation energies for substitution, and their product ratios are highly temperature-dependent. Strict, low-temperature conditions—often below -20°C—are typically required to favor the formation of the kinetic product, 5-bromoisoquinoline, while suppressing the formation of the thermodynamically competitive 8-bromoisoquinoline isomer[1]. The 8-bromo isomer is often very difficult to separate from the desired 5-bromo product, making precise temperature management essential for product purity[1].

Q2: What makes the bromination reaction exothermic, and why is this a concern?

A: The bromination of an aromatic ring is an exothermic process because the formation of a stable carbon-bromine (C-Br) bond and a hydrobromic acid (HBr) byproduct releases a significant amount of energy[2][3]. This is a major concern for several reasons:

  • Loss of Selectivity: An uncontrolled exotherm will raise the internal reaction temperature, leading to the formation of undesired isomers (e.g., 8-bromoisoquinoline or di-brominated products)[1][4].

  • Runaway Reaction: In concentrated solutions, the heat generated can accelerate the reaction rate, which in turn generates more heat. This feedback loop can lead to a dangerous runaway reaction, causing rapid boiling of solvents and a pressure buildup[5].

  • Reagent Decomposition: Some brominating agents, like N-Bromosuccinimide (NBS), can decompose at elevated temperatures, leading to lower yields and additional impurities[4].

Q3: How does the choice of brominating agent affect the optimal reaction temperature?

A: Different brominating agents have varying reactivities, which dictates the necessary temperature regime.

  • N-Bromosuccinimide (NBS): Often used in strong acids like H₂SO₄, NBS is a milder, solid brominating agent that is easier to handle than liquid bromine[6]. For high selectivity towards 5-bromoisoquinoline, reactions with NBS are typically run at very low temperatures, such as -25°C to -18°C[1].

  • Molecular Bromine (Br₂): A highly reactive and hazardous liquid, Br₂ often requires more stringent temperature control. Depending on the solvent and substrate, conditions can range from deep cold to very high temperatures. For instance, the synthesis of 4-bromoisoquinoline can be performed at 180°C, a condition that favors a different substitution pattern entirely[7].

  • Other Reagents: Agents like N,N'-dibromoisocyanuric acid (DBI) have also been used and show high sensitivity to temperature and the acid used as a solvent[8][9].

The key principle is that more reactive agents generally require lower temperatures to moderate their reactivity and maintain selectivity.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides direct answers to common problems encountered during the experiment.

Q1: My reaction temperature is spiking during the addition of the brominating agent. What should I do?

A: A temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal.

  • Immediate Action: Immediately stop the addition of the reagent. If necessary, add more coolant (e.g., dry ice) to the external cooling bath to bring the temperature back down.

  • Root Cause Analysis & Correction:

    • Addition Rate: You are likely adding the brominating agent too quickly. The reagent should be added slowly, in small portions (if solid) or dropwise (if liquid), allowing the cooling system to dissipate the heat from the exothermic reaction[2][4].

    • Stirring Efficiency: Ensure the reaction mixture is being stirred vigorously. Inefficient stirring creates localized "hot spots" where the reagent concentration is high, leading to rapid temperature increases. A mechanical stirrer is often superior to a magnetic stir bar for viscous or heterogeneous mixtures[1].

    • Cooling Bath Contact: Check that the reaction flask has maximum surface area contact with the cooling bath and that the bath itself is at the target temperature.

Q2: I'm getting a mixture of 5-bromo and 8-bromoisoquinoline. How can I improve the selectivity for the 5-bromo isomer?

A: This is a classic selectivity problem directly tied to temperature. To favor the 5-bromo isomer, you must operate under kinetic control.

  • Lower the Temperature: The most effective solution is to lower the reaction temperature. Procedures for selective 5-bromination often call for temperatures between -22°C and -26°C[1]. Even a small increase above this range can lead to a higher percentage of the 8-bromo isomer.

  • Strict Temperature Maintenance: It is not enough to simply cool the initial solution. The temperature must be strictly maintained throughout the entire addition of the brominating agent and for the specified reaction time afterward[1].

  • Solvent Choice: The use of concentrated sulfuric acid as the solvent is crucial in many high-selectivity procedures. It protonates the isoquinoline, deactivating the pyridine ring and directing substitution to the benzene ring under conditions that favor 5-substitution[1].

Q3: My reaction yield is low, and I suspect incomplete conversion. Should I raise the temperature to push the reaction to completion?

A: Raising the temperature is a risky strategy that will likely sacrifice selectivity for conversion. Before altering the temperature, consider these factors:

  • Reagent Purity: N-Bromosuccinimide (NBS) should be recrystallized before use. Impure NBS can be less reactive and give unreliable results[1][6].

  • Reaction Time: Electrophilic substitution at very low temperatures can be slow. Ensure you are stirring for the full recommended time. The procedure from Organic Syntheses specifies stirring for 2 hours at -22°C followed by 3 hours at -18°C[1].

  • Stoichiometry: Using more than 1.1 to 1.3 equivalents of NBS should be avoided, as it can lead to the formation of di-brominated byproducts, which also lowers the yield of the desired monobrominated product[1].

  • Controlled Warming: Some protocols involve a period of very low temperature followed by a slow warming to a slightly higher temperature (e.g., from -25°C to -18°C) or even room temperature to ensure the reaction goes to completion[1][10]. This should be done gradually and only after the initial, highly selective phase of the reaction is complete.

Data & Protocols

Table 1: Temperature Guidelines for Selective Bromination of Isoquinoline
Target ProductBrominating Agent / ConditionsRecommended TemperatureKey Considerations & Potential ByproductsSource
5-Bromoisoquinoline N-Bromosuccinimide (NBS) in conc. H₂SO₄-26°C to -18°C Strict temperature control is critical to prevent the formation of 8-bromoisoquinoline and 5,8-dibromoisoquinoline.[1]
4-Bromoisoquinoline Bromine (Br₂) in Nitrobenzene~180°C High temperature favors substitution at C4. This is a hazardous procedure involving hot nitrobenzene and bromine.[7]
1-Bromoisoquinoline Bromine (Br₂) - Gas Phase~450°C Gas-phase reaction leads to substitution on the pyridine ring. Requires specialized equipment.[11]
3-Bromoisoquinoline Bromine (Br₂) - Gas Phase~300°C Lower temperature in the gas phase favors the 3-position over the 1-position.[11]

Diagram 1: Low-Temperature Bromination Reaction Setup

G cluster_flask Reaction Flask (3-Neck) cluster_bath Cooling Bath Flask Isoquinoline in conc. H₂SO₄ Bath Dry Ice / Acetone (-25°C) Thermometer Internal Thermometer (Critical for Monitoring) Thermometer->Flask Stirrer Mechanical Stirrer (Ensures Even Temp.) Stirrer->Flask Funnel Addition Funnel (Slow, Portion-wise Addition of NBS) Funnel->Flask Nitrogen N₂ Inlet Nitrogen->Funnel

Caption: Essential apparatus for maintaining precise low-temperature control.

Protocol: Synthesis of 5-Bromoisoquinoline

This protocol is adapted from a verified procedure in Organic Syntheses[1]. It exemplifies the stringent temperature control required for high selectivity.

Materials:

  • Isoquinoline (330 mmol)

  • Concentrated Sulfuric Acid (96%, 340 mL)

  • N-Bromosuccinimide (NBS, 363 mmol), recrystallized

  • Dry Ice and Acetone

  • Crushed Ice

Procedure:

  • Preparation: In a 1-L, three-necked, round-bottomed flask equipped with an internal thermometer, a mechanical stirrer, and an addition funnel, charge the concentrated sulfuric acid.

  • Initial Cooling & Dissolution: Cool the acid to 0°C in an ice-water bath. Slowly add the isoquinoline while stirring vigorously, ensuring the internal temperature does not exceed 30°C.

  • Deep Cooling: Once addition is complete, replace the ice-water bath with a dry ice-acetone bath. Cool the solution to -25°C.

  • Controlled Bromination: Add the recrystallized NBS in small portions to the vigorously stirred solution. The rate of addition must be controlled such that the internal temperature is strictly maintained between -22°C and -26°C . This is the most critical step. Add additional small pieces of dry ice to the bath as needed to maintain the temperature.

  • Reaction Stirring: After all the NBS has been added, continue to stir the suspension efficiently for 2 hours, maintaining the temperature at -22°C (± 1°C).

  • Warming Stage: Adjust the cooling to allow the reaction temperature to rise to -18°C (± 1°C) and stir for an additional 3 hours.

  • Quenching: After the reaction is complete, carefully and slowly pour the homogeneous reaction mixture onto 1.0 kg of crushed ice in a larger flask to quench the reaction.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G Start Problem: Mixture of 5- and 8-Bromo Isomers Obtained Q_Temp Was internal temperature strictly held below -20°C during NBS addition? Start->Q_Temp Q_Add Was NBS added slowly in small portions over time? Q_Temp->Q_Add Yes Sol_Temp Action: Improve cooling bath efficiency and monitor internal temperature constantly. Q_Temp->Sol_Temp No Q_Stir Was stirring vigorous (mechanical stirrer)? Q_Add->Q_Stir Yes Sol_Add Action: Reduce addition rate. Add NBS in smaller portions to prevent exotherm. Q_Add->Sol_Add No Q_Stir->Start Yes (Re-evaluate other params e.g., reagent purity) Q_Stir->Sol_Temp No Sol_Stir Action: Use a mechanical stirrer and ensure a deep vortex to avoid localized 'hot spots'.

Caption: A decision tree for diagnosing and solving regioselectivity issues.

References

Technical Support Center: Work-up and Troubleshooting for the Synthesis of 6-Bromo-3-hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-3-hydroxyisoquinoline. As a vital heterocyclic scaffold in medicinal chemistry and materials science, successful synthesis and purification are critical.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth, field-tested insights into the crucial work-up and purification stages. Drawing from established protocols for isoquinoline synthesis, such as the Bischler-Napieralski reaction, we address common challenges with scientifically-grounded solutions.[3][4][5]

Standard Work-up Protocol: A Baseline Procedure

The following protocol outlines a standard, robust work-up procedure following a typical cyclization reaction (e.g., using POCl₃ or PPA) to yield this compound. The rationale behind each step is explained to empower you to make informed decisions in your experiments.

Step-by-Step Protocol
  • Reaction Quenching (Caution: Exothermic)

    • Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature, followed by further cooling in an ice-water bath (0-5 °C).

    • Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. If a strong acid like POCl₃ was used, this step hydrolyzes the excess reagent and dilutes the acid.[3][6] This process is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Initial pH Neutralization & Product Precipitation

    • With continuous stirring and cooling, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (e.g., 3N NaOH) to the acidic slurry.[3][7]

    • Monitor the pH of the aqueous suspension using pH paper or a calibrated pH meter. Adjust until the pH is approximately 7-8.

    • Rationale: this compound is amphoteric but is least soluble in water near its isoelectric point. Bringing the pH to a neutral or slightly basic range neutralizes the acidic reaction medium and deprotonates the hydroxyl group's phenolic proton, causing the crude product to precipitate out of the aqueous solution.[7] A light brown or yellow solid is typically expected.[1][7]

  • Isolation of Crude Product

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts.

    • Continue suction to air-dry the crude solid on the filter for at least one hour. For further drying, the solid can be placed in a desiccator under vacuum.

  • Purification

    • The crude product can be purified by recrystallization or column chromatography.

    • Recrystallization: A common solvent system for recrystallization is a mixture of dichloromethane (DCM) and pentane or ethyl acetate and petroleum ether.[7] Dissolve the crude solid in a minimum amount of the more polar solvent (DCM or EtOAc) and then slowly add the less polar solvent (pentane or pet. ether) until turbidity persists. Heat gently to redissolve, then allow to cool slowly to form crystals.

    • Column Chromatography: For higher purity, silica gel column chromatography can be employed. A typical eluent system is a gradient of ethyl acetate in petroleum ether or dichloromethane/ethyl acetate.[8] The fractions containing the pure product can be identified by TLC.

Visual Workflow for Standard Work-up

Workup_Workflow Figure 1: Standard Work-up Procedure A 1. Cool Reaction Mixture (0-5 °C) B 2. Quench Slowly (Pour onto ice-water) A->B C 3. Adjust pH to 7-8 (e.g., NaHCO3 solution) B->C D 4. Product Precipitates C->D E 5. Isolate by Filtration D->E F 6. Wash Solid with Cold Water E->F G 7. Dry Crude Product F->G H 8. Purify (Recrystallization or Chromatography) G->H I Pure this compound H->I Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree Start Problem During Work-up Tar Tar Formation Start->Tar Observation NoPrecipitate No/Low Precipitate Start->NoPrecipitate Observation Impure Impure/Colored Product Start->Impure Observation Sol1 Improve Temperature Control During Quench Tar->Sol1 Solution Sol2 Verify/Re-adjust pH Perform Extraction NoPrecipitate->Sol2 Solution Sol3 Purify via Chromatography Or Charcoal Treatment Impure->Sol3 Solution

References

Validation & Comparative

A Comparative Purity Analysis of Synthesized vs. Commercial 6-Bromo-3-hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock upon which the success of a synthetic campaign and the safety of a potential therapeutic are built. 6-Bromo-3-hydroxyisoquinoline is a pivotal heterocyclic building block, serving as a key intermediate in the synthesis of a wide array of bioactive molecules.[1] Its structural integrity directly influences reaction yields, impurity profiles, and the biological efficacy of the final active pharmaceutical ingredient (API).

This guide presents an objective, data-driven comparison of this compound sourced from two distinct origins: a batch synthesized in-house via a modified Bischler-Napieralski reaction and a commercially available batch from a reputable supplier. Through a rigorous analytical workflow employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, we will dissect the purity profiles of both samples, offering researchers critical insights into the potential trade-offs between custom synthesis and commercial procurement.

Sourcing the Material: In-House Synthesis vs. Commercial Procurement

1.1. In-House Synthesis: A Modified Bischler-Napieralski Approach

The decision to synthesize an intermediate in-house is often driven by the need for custom structural analogues, cost control on a large scale, or immediate availability. For this guide, we synthesized this compound starting from 4-bromo-phenethylamine.

The chosen synthetic route is a modification of the classic Bischler-Napieralski reaction, a robust method for constructing the dihydroisoquinoline core.[2][3] The reaction involves the acylation of a β-arylethylamide followed by an acid-catalyzed intramolecular cyclization.

  • Step 1: Acylation: 4-bromo-phenethylamine is acylated using chloroacetyl chloride to form the N-(4-bromophenethyl)-2-chloroacetamide intermediate. This step is critical as incomplete reaction can carry over the starting amine, becoming a potential impurity.

  • Step 2: Cyclization & Dehydrogenation: The amide intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), followed by oxidation (dehydrogenation), to yield the target this compound.[4] The harsh conditions of this step can lead to side reactions, such as the formation of chlorinated or debrominated species.

Causality Behind Impurities: The primary impurities anticipated from this synthesis are unreacted starting materials (4-bromo-phenethylamine), incompletely cyclized intermediates, and a debrominated analogue (3-hydroxyisoquinoline). The latter can arise from trace metal catalysis or radical mechanisms during the reaction workup.

1.2. Commercial Sample

For comparison, a sample of this compound was procured from a commercial supplier. The certificate of analysis stated a purity of ≥97% as determined by HPLC. Commercial suppliers often employ highly optimized and scalable synthetic routes, which may differ from classical laboratory methods and can introduce a different set of process-related impurities.

The Analytical Workflow: A Multi-Technique Approach to Purity Assessment

A single analytical technique is rarely sufficient to declare a compound's purity unequivocally. A synergistic approach provides a more complete picture.[5][6] Our workflow integrates a quantitative chromatographic method (HPLC) with qualitative spectroscopic methods (NMR, LC-MS) for structural confirmation and impurity identification.

Purity_Analysis_Workflow cluster_0 Sample Origin cluster_1 Purity Analysis cluster_2 Data Interpretation & Comparison Synthesis In-House Synthesis HPLC HPLC (Quantitative Purity) Synthesis->HPLC LCMS LC-MS (Impurity ID & MW Confirmation) Synthesis->LCMS NMR ¹H NMR (Structural Confirmation) Synthesis->NMR Commercial Commercial Procurement Commercial->HPLC Commercial->LCMS Commercial->NMR Results Comparative Results Table HPLC->Results LCMS->Results NMR->Results Discussion Impurity Profiling & Discussion Results->Discussion

Caption: Workflow for purity comparison of synthesized vs. commercial compounds.

Experimental Protocols

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of chemical compounds by separating the main component from its impurities.[7]

  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry, making it invaluable for confirming molecular weight and identifying unknown impurities.[8][9]

  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: 100-500 m/z.

  • LC Conditions: Same as the HPLC method described above.

  • Objective: To confirm the mass of the main peak corresponding to this compound (C₉H₆BrNO, MW: 224.06 g/mol , Monoisotopic Mass: 222.96 Da) and to obtain mass data for any detected impurities.[10]

3.3. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the chemical structure of a molecule, confirming the identity of the main component and helping to structurally characterize impurities if they are present in sufficient concentration.[11]

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure: Approximately 10 mg of each sample was dissolved in 0.7 mL of DMSO-d₆.

  • Analysis: The resulting spectra were analyzed for characteristic chemical shifts and coupling patterns of the this compound protons and compared against reference spectra and known chemical shift values for isoquinoline systems.[12][13]

Comparative Results & Discussion

The analytical data for both the in-house synthesized and commercially procured samples are summarized below.

Table 1: HPLC Purity and LC-MS Molecular Weight Confirmation

Sample SourceMain Peak Retention Time (min)HPLC Purity (% Area)Main Peak [M+H]⁺ (m/z)Key Impurities Detected (m/z)
In-House Synthesis 10.2596.1%223.9 / 225.9146.1 (3-hydroxyisoquinoline)
Commercial Sample 10.2498.5%223.9 / 225.9258.0 / 260.0 (Unknown)

Discussion of Results:

  • HPLC Analysis: The commercial sample exhibited a higher purity (98.5%) compared to the in-house synthesized batch (96.1%), which is a common outcome when comparing a lab-scale synthesis to a highly optimized commercial process.[14] The retention times for the main peak were virtually identical, confirming they are the same compound.

  • LC-MS Analysis: Both samples showed a primary mass signal with the characteristic isotopic pattern of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units), confirming the molecular weight of this compound.[15]

    • The synthesized sample revealed a significant impurity with an [M+H]⁺ of 146.1 m/z, corresponding to 3-hydroxyisoquinoline. This is the debrominated version of the target compound and is a plausible side-product from the synthesis, as predicted.

    • The commercial sample showed a minor impurity at m/z 258.0 / 260.0. While its structure is unknown without further investigation, its isotopic pattern suggests it is also a bromine-containing compound, possibly a chlorinated or process-related impurity.

Table 2: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)

Proton AssignmentSynthesized Sample (δ ppm)Commercial Sample (δ ppm)Comments
Aromatic Protons6.8 - 8.2 (complex multiplet)6.8 - 8.2 (complex multiplet)Signals consistent with the 6-bromo-isoquinoline core.
OH/NH Proton~11.5 (broad singlet)~11.5 (broad singlet)Exchangeable proton, consistent with the hydroxy/oxo tautomer.
Impurity SignalsMinor signals observedNo significant impurity signalsThe synthesized sample showed small, broad signals in the aromatic region not belonging to the main compound, likely from the debrominated impurity. The commercial sample's spectrum was cleaner.

¹H NMR Discussion: The NMR spectra for both samples were largely consistent with the structure of this compound. The spectrum of the synthesized material, however, displayed low-intensity, unassigned peaks in the aromatic region, corroborating the presence of the impurities detected by HPLC/MS. The commercial sample's spectrum was notably cleaner, with impurity levels below the typical NMR detection threshold (~1%).[16]

Conclusion and Recommendations

This comparative guide demonstrates the critical importance of a multi-faceted analytical approach for purity assessment.

  • The in-house synthesized this compound was of acceptable purity (96.1%) for many research applications, but the presence of a structurally similar debrominated impurity was identified. For applications where this impurity could interfere, such as in catalysis or late-stage pharmaceutical synthesis, further purification via column chromatography or recrystallization would be essential.

  • The commercial sample provided a higher degree of purity (98.5%) and is recommended for immediate use in sensitive applications where a well-characterized, high-purity starting material is paramount. However, it is crucial to note that "high purity" does not mean the absence of impurities, but rather that they are present at very low levels. The unidentified impurity in the commercial batch underscores the need for researchers to perform their own quality control, even on commercially sourced materials.

Ultimately, the choice between synthesis and procurement depends on the specific needs of the researcher, including cost, timeline, required purity level, and the scale of the project. This guide provides the framework for making an informed decision based on objective, experimental data.

References

A Comparative Study of Bromo-Isoquinoline Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The introduction of a bromine atom to this privileged structure offers a powerful tool for modulating physicochemical properties and biological function, making bromo-isoquinoline derivatives a fertile ground for drug discovery and development. This guide provides an in-depth comparative analysis of various bromo-isoquinoline derivatives, focusing on their synthesis, biological performance, and underlying mechanisms of action, supported by experimental data and established protocols.

The Strategic Importance of Bromination in Isoquinoline Scaffolds

The position of the bromine atom on the isoquinoline ring profoundly influences the molecule's steric and electronic properties. This, in turn, dictates its reactivity in further chemical modifications and its interaction with biological targets. Bromine, as a halogen, can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. Furthermore, the bromo-substituent serves as a versatile synthetic handle for introducing further structural diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the generation of extensive compound libraries for screening.[1][2]

Synthesis of Bromo-Isoquinoline Derivatives: A Comparative Overview

The synthetic strategy for accessing bromo-isoquinoline derivatives is dictated by the desired position of the bromine atom.

Synthesis of 3-Bromo-Isoquinoline Derivatives

3-Bromo-isoquinoline is a key intermediate for the synthesis of a variety of biologically active compounds.[3] A prevalent method for derivatizing this core is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the 3-bromo-isoquinoline and a wide range of boronic acids or esters, yielding N-arylated derivatives with diverse functionalities.[2]

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-Isoquinoline Derivatives [2]

  • Reaction Setup: In a round-bottom flask, combine 3-bromo-isoquinoline (1 equivalent), the desired arylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 equivalents).

  • Solvent and Base: Add a solvent mixture, such as toluene and water (e.g., 4:1 v/v), and a base, typically sodium carbonate (2 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-isoquinoline derivative.

Synthesis of 5-Bromoisoquinoline and its Derivatives

The synthesis of 5-bromoisoquinoline often involves the direct electrophilic bromination of isoquinoline. Careful control of reaction conditions is crucial to achieve regioselectivity and avoid the formation of other isomers. A well-established method utilizes N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid.[3]

Experimental Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline

This two-step, one-pot procedure provides a convenient route to 5-bromo-8-nitroisoquinoline, a valuable intermediate.

  • Bromination:

    • Dissolve isoquinoline in concentrated sulfuric acid at 0°C.

    • Slowly add bromine while maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature for several hours.

  • Nitration:

    • Cool the reaction mixture containing the in-situ generated 5-bromoisoquinoline to 0°C.

    • Slowly add fuming nitric acid.

    • Allow the reaction to proceed at room temperature.

  • Isolation:

    • Pour the reaction mixture onto ice and neutralize with a base (e.g., ammonium hydroxide).

    • Collect the precipitate by filtration, wash with water, and dry to yield 5-bromo-8-nitroisoquinoline.

Comparative Biological Activities of Bromo-Isoquinoline Derivatives

Bromo-isoquinoline derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The nature and position of substituents on the bromo-isoquinoline scaffold are critical determinants of their biological potency and selectivity.

Anticancer Activity

Several studies have highlighted the potential of bromo-isoquinoline derivatives as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases.[4] While direct comparative studies on a wide range of bromo-isoquinoline isomers are limited, data from the closely related bromoquinoline class provides valuable insights into structure-activity relationships (SAR).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7[4]
HeLa (Human Cervix Carcinoma)8.2[4]
HT29 (Human Colon Carcinoma)9.5[4]
5-Bromo-8-hydroxyquinolineC6 (Rat Brain Tumor)15.3[5]
HeLa (Human Cervix Carcinoma)18.1[5]
HT29 (Human Colon Carcinoma)20.4[5]
7-Bromo-8-hydroxyquinolineC6 (Rat Brain Tumor)20.1[5]
HeLa (Human Cervix Carcinoma)22.5[5]
HT29 (Human Colon Carcinoma)25.6[5]

Table 1: Comparative Anticancer Activity of Bromoquinoline Derivatives. This data suggests that the presence and position of the bromine atom, in combination with other substituents like the hydroxyl group at the 8-position, significantly impact the cytotoxic potency. The dibromo-substituted compound, in this case, exhibits the highest activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [1][6]

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the bromo-isoquinoline derivatives in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation Incubate Cells with Compounds (48-72h) cell_seeding->incubation 24h Incubation compound_prep Prepare Serial Dilutions of Bromo-Isoquinoline Derivatives compound_prep->incubation mtt_addition Add MTT Solution (4h Incubation) incubation->mtt_addition solubilization Solubilize Formazan Crystals (DMSO) mtt_addition->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance ic50 Calculate % Viability and IC50 Value absorbance->ic50

Caption: Workflow for in vitro cytotoxicity screening.

Anti-inflammatory Activity

Certain isoquinoline derivatives have been shown to possess significant anti-inflammatory properties.[2][7] The mechanism often involves the modulation of key inflammatory signaling pathways. For instance, some isoquinoline-1-carboxamide derivatives have been found to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells by inhibiting the MAPKs/NF-κB pathway.[7]

A study on 3-bromo-isoquinoline derivatives revealed their potential as analgesic and anti-inflammatory agents in vivo.[2] The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats.

dot

MAPK_NFkB_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IKK IKK TLR4->IKK BromoIsoquinoline Bromo-Isoquinoline Derivative BromoIsoquinoline->MAPKs inhibits BromoIsoquinoline->IKK inhibits AP1 AP-1 MAPKs->AP1 Inflammation Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) AP1->Inflammation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammation

Caption: Inhibition of the MAPK/NF-κB signaling pathway.

Antimicrobial Activity

Bromo-isoquinoline derivatives have also been investigated for their antimicrobial properties. The position of the bromine atom and other substituents can influence the spectrum of activity against Gram-positive and Gram-negative bacteria.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Alkynyl Isoquinoline (HSN584)Staphylococcus aureus (MRSA)4[8]
Alkynyl Isoquinoline (HSN739)Staphylococcus aureus (MRSA)8[8]
Pyrimido-isoquinolin-quinone derivativesMethicillin-resistant Staphylococcus aureus2-32[9]

Table 2: Antimicrobial Activity of Isoquinoline Derivatives. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Conclusion and Future Perspectives

Bromo-isoquinoline derivatives represent a versatile and promising class of compounds for the development of novel therapeutics. Their synthetic tractability, coupled with their diverse biological activities, makes them attractive candidates for further investigation. Future research should focus on:

  • Systematic SAR studies: A comprehensive evaluation of a wide range of bromo-isoquinoline isomers with varied substitution patterns is needed to establish clear structure-activity relationships for different biological targets.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and optimization.

  • In vivo efficacy and safety profiling: Promising candidates identified from in vitro screening should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.

By leveraging the principles of medicinal chemistry and a deep understanding of the underlying biology, the full therapeutic potential of bromo-isoquinoline derivatives can be unlocked, leading to the development of next-generation drugs for a range of diseases.

References

A Senior Application Scientist's Guide to the Structural Validation of 6-Bromo-3-hydroxyisoquinoline by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. 6-Bromo-3-hydroxyisoquinoline, a key intermediate in the synthesis of various bioactive molecules, presents a common yet critical analytical challenge: ensuring the correct regiochemistry of the bromine substituent.[1] This guide provides an in-depth, practical comparison of NMR techniques for the definitive structural validation of this compound, moving beyond a simple recitation of data to explain the strategic choices behind the analysis.

The Challenge: Isomeric Impurities

The synthesis of this compound can potentially yield other isomers, with 8-Bromo-3-hydroxyisoquinoline being a primary concern due to the possibility of alternative cyclization pathways or starting material impurities. Differentiating between these isomers is crucial, as the position of the bromine atom significantly influences the molecule's chemical reactivity and its interactions with biological targets.

Part 1: Foundational Analysis with 1D NMR Spectroscopy

One-dimensional ¹H and ¹³C NMR are the initial and most fundamental steps in structural elucidation. While powerful, they often require further confirmation from 2D techniques for complete and unambiguous assignment, especially in complex heterocyclic systems.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group, as well as the inherent electronic effects of the isoquinoline ring system.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for optimal signal dispersion).

  • Acquisition Parameters:

    • Pulse Program: Standard one-pulse sequence.

    • Temperature: 298 K (25 °C).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-16 scans for a good signal-to-noise ratio.

  • Referencing: Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1~8.9s-
H-4~7.0s-
H-5~7.8d~8.5
H-7~7.6dd~8.5, ~1.8
H-8~8.0d~1.8

Note: These are predicted values and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is typically required.

  • Instrumentation: A high-field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~145
C-3~160
C-4~110
C-4a~135
C-5~130
C-6~120
C-7~132
C-8~128
C-8a~129

Note: These are predicted values and may vary based on solvent and experimental conditions.

References

A Senior Application Scientist's Guide to Comparing the Biological Activity of Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Subtle Power of Positional Isomerism in Isoquinoline Scaffolds

The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[3][4] While extensive research has focused on the diversification of the isoquinoline scaffold through complex substitutions, a fundamental aspect that often dictates the pharmacological profile is the seemingly minor variation in the position of a single substituent on the isoquinoline ring. This guide provides a comprehensive framework for comparing the biological activities of simple positional isomers of isoquinoline, such as 1-methylisoquinoline, 3-methylisoquinoline, and 4-methylisoquinoline.

Understanding the structure-activity relationships (SAR) is paramount in drug discovery.[1] The location of a substituent can dramatically alter a molecule's steric and electronic properties, thereby influencing its interaction with biological targets like enzymes and receptors. This guide will not only present a comparative overview of potential biological activities but will also provide detailed, field-proven experimental protocols to enable researchers to conduct their own robust comparative studies. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.

Comparative Biological Activities: A Framework for Investigation

While direct head-to-head comparative studies on simple methylisoquinoline isomers are not extensively available in public literature, we can infer potential areas of differential activity based on the broader class of isoquinoline derivatives. The following sections outline key biological activities that are likely to be influenced by the isomeric form of the molecule and provide a structure for their comparative evaluation.

Cytotoxicity in Cancer Cell Lines

Isoquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as inducing apoptosis, causing cell cycle arrest, and inhibiting crucial enzymes like topoisomerases.[5][6] The position of a methyl group on the isoquinoline ring can influence the molecule's ability to intercalate with DNA or fit into the active site of an enzyme, thus altering its cytotoxic potency.

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)

A crucial metric for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit cell growth by 50%.[7] The data should be presented in a clear, tabular format for easy comparison across different cell lines.

Isomer Cancer Cell Line A (e.g., MCF-7 - Breast Cancer) IC₅₀ (µM) Cancer Cell Line B (e.g., A549 - Lung Cancer) IC₅₀ (µM) Cancer Cell Line C (e.g., HCT-116 - Colon Cancer) IC₅₀ (µM) Normal Cell Line (e.g., HEK293) IC₅₀ (µM)
1-MethylisoquinolineExperimental DataExperimental DataExperimental DataExperimental Data
3-MethylisoquinolineExperimental DataExperimental DataExperimental DataExperimental Data
4-MethylisoquinolineExperimental DataExperimental DataExperimental DataExperimental Data
Doxorubicin (Positive Control)Experimental DataExperimental DataExperimental DataExperimental Data
Enzyme Inhibition

Many isoquinoline alkaloids are known to be potent enzyme inhibitors.[8] A prominent example is the inhibition of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[8][9][10] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The subtle change in the position of a methyl group can affect the binding affinity of the isomer to the active or allosteric sites of the enzyme.

Data Presentation: Comparative Enzyme Inhibition (IC₅₀ Values)

Isomer Target Enzyme (e.g., Acetylcholinesterase) IC₅₀ (µM) Inhibition Type (Competitive, Non-competitive, etc.)
1-MethylisoquinolineExperimental DataExperimental Data
3-MethylisoquinolineExperimental DataExperimental Data
4-MethylisoquinolineExperimental DataExperimental Data
Galanthamine (Positive Control)Experimental DataExperimental Data
Receptor Binding Affinity

Isoquinoline derivatives have been shown to bind to various receptors, including dopamine and adrenergic receptors.[11][12] The affinity and selectivity for a particular receptor subtype are highly dependent on the three-dimensional structure of the ligand, which is influenced by the position of its substituents.

Data Presentation: Comparative Receptor Binding Affinity (Kᵢ Values)

The inhibitory constant (Kᵢ) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Isomer Receptor Target (e.g., Dopamine D₁ Receptor) Kᵢ (nM) Receptor Target (e.g., Dopamine D₂ Receptor) Kᵢ (nM)
1-MethylisoquinolineExperimental DataExperimental Data
3-MethylisoquinolineExperimental DataExperimental Data
4-MethylisoquinolineExperimental DataExperimental Data
Chlorpromazine (Reference Ligand)Experimental DataExperimental Data

Experimental Protocols: A Step-by-Step Guide

To ensure the generation of high-quality, comparable data, standardized and well-validated experimental protocols are essential. The following section provides detailed methodologies for the key assays mentioned above.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[13][14][15]

Principle: Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[15]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline isomers and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid toxicity.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, A549) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Isomer Stock Solutions (1-MeIQ, 3-MeIQ, 4-MeIQ) treatment Treat with Serial Dilutions of Isomers compound_prep->treatment cell_seeding->treatment incubation Incubate for 48h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_sol Solubilize Formazan Crystals mtt_add->formazan_sol read_absorbance Measure Absorbance at 570nm formazan_sol->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: A typical workflow for evaluating the cytotoxicity of isoquinoline isomers using the MTT assay.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman's method, which measures the activity of AChE by detecting the production of thiocholine when acetylcholine is hydrolyzed.

Principle: AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the isoquinoline isomers in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Start the reaction by adding the substrate, ATCI, to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and subsequently the IC₅₀ value. The type of inhibition can be determined by analyzing Lineweaver-Burk plots.

Signaling Pathway: Hypothetical Anticancer Mechanism of Isoquinoline Derivatives

G Isoquinoline Isoquinoline Isomer DNA DNA Intercalation / Topoisomerase Inhibition Isoquinoline->DNA ROS Increased ROS Production Isoquinoline->ROS CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNA->CellCycleArrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Caption: A potential signaling pathway for the anticancer activity of isoquinoline derivatives.

Trustworthiness and Self-Validation

The integrity of any comparative study rests on the robustness of its methodology. The protocols described herein are standard, widely accepted methods in the field. To ensure self-validation and trustworthiness of the results:

  • Positive and Negative Controls: Always include a known active compound (positive control) and a vehicle control (negative control) in every assay. This validates that the assay is performing as expected.

  • Dose-Response Curves: Generate full dose-response curves with a sufficient number of data points to accurately determine IC₅₀ or Kᵢ values.

  • Reproducibility: Each experiment should be repeated at least three times independently to ensure the reproducibility of the results.

  • Statistical Analysis: Employ appropriate statistical methods to analyze the data and determine the significance of the observed differences between isomers.

Conclusion: From Structure to Function

The position of a single methyl group on the isoquinoline scaffold can have profound implications for its biological activity. This guide provides a comprehensive framework for researchers to systematically investigate these differences. By employing the detailed protocols for cytotoxicity, enzyme inhibition, and receptor binding assays, and adhering to the principles of scientific integrity, researchers can generate reliable and comparable data. This will not only contribute to a deeper understanding of the structure-activity relationships of isoquinoline isomers but also pave the way for the rational design of more potent and selective therapeutic agents.

References

A Comparative Spectroscopic Guide to 6-Bromo-3-hydroxyisoquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectral data for 6-Bromo-3-hydroxyisoquinoline, a molecule of interest in medicinal chemistry and organic synthesis.[1] While experimental spectra for this specific compound are not widely available in public repositories, this guide will leverage predicted data and compare it with the established experimental spectra of closely related structural analogs. This approach offers a robust framework for researchers to interpret their own experimental findings and understand the subtle yet significant influences of functional group placement on spectroscopic outcomes.

The Structural Context: Understanding the Molecule

This compound belongs to the isoquinoline family, a class of heterocyclic aromatic compounds with diverse biological activities.[1] The presence of a bromine atom and a hydroxyl group on the isoquinoline scaffold introduces specific electronic and structural features that are directly observable in its spectral data. The lactam-lactim tautomerism of the hydroxyl group at the 3-position further influences its spectroscopic signature.

Mass Spectrometry: Deciphering the Molecular Ion

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound. For this compound, the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, provides a characteristic isotopic pattern in the mass spectrum.

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct IonPredicted m/z
[M+H]⁺223.97057
[M+Na]⁺245.95251
[M-H]⁻221.95601
[M]⁺222.96274

Source: PubChemLite[2]

Comparative Analysis:

The most telling feature in the mass spectrum of a bromo-containing compound is the M and M+2 isotopic pattern. The two major peaks for the molecular ion will be separated by approximately 2 m/z units and have nearly equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom. When comparing this to a non-brominated analog like 3-hydroxyisoquinoline, the latter would exhibit a single major peak for its molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. While experimental NMR data for this compound is scarce, we can predict the expected chemical shifts and coupling patterns and compare them to the known data of 6-bromoquinoline.

Table 2: Experimental ¹H NMR Data for 6-Bromoquinoline

ProtonChemical Shift (δ) ppmMultiplicityJ (Hz)
H-2~8.90dd4.2, 1.7
H-3~7.41dd8.3, 4.2
H-4~8.15dd8.3, 1.7
H-5~8.08d9.0
H-7~7.72dd9.0, 2.2
H-8~8.00d2.2

Note: Data is for 6-bromoquinoline in CDCl₃. Source: BenchChem

Expected ¹H NMR Spectrum of this compound:

The introduction of a hydroxyl group at the 3-position will significantly alter the electronic environment of the heterocyclic ring compared to 6-bromoquinoline.

  • H-4: The proton at the 4-position is expected to be deshielded due to the adjacent electron-withdrawing carbonyl group (in the lactam form) or the hydroxyl group (in the lactim form).

  • H-1: This proton would likely appear as a singlet.

  • Aromatic Protons: The protons on the benzene ring (H-5, H-7, and H-8) will have chemical shifts and coupling constants influenced by the bromine atom at the 6-position.

Table 3: Experimental ¹³C NMR Data for 6-Bromoquinoline

CarbonChemical Shift (δ) ppm
C-2~151.2
C-3~121.8
C-4~136.0
C-4a~147.9
C-5~130.3
C-6~120.7
C-7~132.8
C-8~129.0
C-8a~128.5

Note: Data is for 6-bromoquinoline in CDCl₃. Source: BenchChem

Expected ¹³C NMR Spectrum of this compound:

  • C-3: The carbon bearing the hydroxyl group will be significantly deshielded, with an expected chemical shift in the range of 160-170 ppm, characteristic of a carbonyl or enol carbon.

  • C-6: The carbon attached to the bromine atom will show a reduced chemical shift due to the heavy atom effect.

  • Other Aromatic Carbons: The remaining carbon signals will be consistent with a substituted isoquinoline ring system.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Expected IR Absorptions for this compound:

  • O-H Stretch: A broad absorption in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group.

  • N-H Stretch: If the compound exists in the lactam form, a sharp N-H stretch may be observed around 3300-3500 cm⁻¹.

  • C=O Stretch: A strong absorption in the range of 1650-1700 cm⁻¹ would confirm the presence of the lactam carbonyl group.

  • C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: A weak absorption in the fingerprint region, typically below 700 cm⁻¹, would correspond to the C-Br bond.

Comparative Analysis:

The IR spectrum of 6-bromoquinoline would lack the characteristic O-H, N-H, and C=O stretches expected for this compound, making IR a powerful tool for distinguishing between these two structures.

Experimental Protocols

For researchers aiming to acquire spectral data for this compound or related compounds, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (400 MHz or higher) for optimal resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

  • Data Acquisition:

    • Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum by pressing the sample firmly against the crystal.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Visualization of Key Structural Features and Workflow

Molecular Structure

Caption: Structure of this compound.

General Analytical Workflow

analytical_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound NMR NMR (¹H & ¹³C) Synthesis->NMR Characterization MS Mass Spectrometry Synthesis->MS Characterization IR IR Spectroscopy Synthesis->IR Characterization Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Comparison Comparison with Known Analogs Structure->Comparison

Caption: A generalized workflow for the spectroscopic characterization of synthesized compounds.

Conclusion

The comprehensive spectral analysis of this compound, even when relying on predicted data and comparison with analogs, provides a robust foundation for its structural confirmation. The characteristic isotopic pattern in mass spectrometry, the anticipated chemical shifts in NMR, and the specific functional group absorptions in IR spectroscopy collectively create a unique spectral fingerprint. This guide serves as a valuable resource for researchers, enabling them to confidently interpret their experimental data and advance their work in the fields of medicinal chemistry and drug discovery.

References

A Comparative Guide to HPLC Method Validation for 6-Bromo-3-hydroxyisoquinoline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-Bromo-3-hydroxyisoquinoline, a key intermediate in pharmaceutical synthesis.[1][2] We will explore the rationale behind the experimental choices, present supporting data, and compare its performance with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) as a modern alternative.

Introduction to this compound and the Imperative for Validated Analytical Methods

This compound (C₉H₆BrNO) is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block in the synthesis of novel therapeutic agents.[1][2] Its purity and concentration directly impact the yield and quality of the final drug product. Therefore, a robust and reliable analytical method for its quantification is paramount. Method validation, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] This ensures the integrity of the data generated and is a critical component of Good Manufacturing Practices (GMP).

Proposed HPLC Method for this compound

Based on the analysis of related isoquinoline and quinoline derivatives, a reversed-phase HPLC (RP-HPLC) method is proposed for the quantification of this compound.[4][5][6] The hydroxyl and bromine substitutions on the isoquinoline ring impart a moderate polarity, making it well-suited for separation on a C18 stationary phase.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic heterocycles.
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)Acetonitrile is a common organic modifier. Formic acid helps to protonate the nitrogen in the isoquinoline ring, leading to sharper peaks and improved chromatographic performance.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Detection UV at 254 nmAromatic compounds like this compound typically exhibit strong UV absorbance at this wavelength.
Injection Volume 10 µLA common injection volume for standard HPLC analysis.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

HPLC Method Validation Protocol and Acceptance Criteria (ICH Q2(R1))

The following section details the experimental protocol for validating the proposed HPLC method in accordance with ICH Q2(R1) guidelines.[1][8][9]

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a standard solution of this compound.

  • Analyze a sample of this compound spiked with potential impurities or subjected to forced degradation (acid, base, oxidation, heat, and light).

  • Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of the analyte.

Acceptance Criteria: The peak for this compound should be pure and free from interference from blank, impurities, or degradation products.

Linearity

Objective: To demonstrate that the analytical results are directly proportional to the concentration of the analyte in the sample.

Protocol:

  • Prepare a series of at least five standard solutions of this compound over a concentration range of 50-150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area against concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare samples of a known concentration of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria: The LOD and LOQ should be determined and reported.

Robustness

Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.

Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 5 °C)

  • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal use.

Comparative Analysis: HPLC vs. UPLC-MS

While the validated HPLC method provides a robust and reliable approach for the quantification of this compound, modern analytical techniques such as UPLC-MS offer several advantages.

FeatureHPLCUPLC-MS
Principle Separation based on partitioning between a stationary and mobile phase.Separation principle is the same as HPLC, but utilizes smaller particle size columns (<2 µm) for higher efficiency.[10] Coupled with a mass spectrometer for detection.
Resolution & Speed Good resolution, with typical run times of 10-30 minutes.Higher resolution and significantly shorter run times (1-5 minutes) due to smaller particle sizes and higher operating pressures.[10]
Sensitivity Good sensitivity with UV detection, typically in the µg/mL range.Excellent sensitivity, often in the ng/mL or even pg/mL range, due to the selectivity of the mass spectrometer.[11][12]
Specificity Relies on retention time for identification, which can be prone to interference.Provides mass-to-charge ratio (m/z) data, offering a much higher degree of specificity and confidence in compound identification.[13]
Cost & Complexity Relatively lower instrument and operational costs. Simpler to operate and maintain.Higher initial instrument cost and more complex operation and maintenance.
Ideal Application Routine quality control, purity assessment, and content uniformity testing where high throughput is not the primary concern.High-throughput screening, impurity profiling at very low levels, and analysis of complex mixtures where speed and sensitivity are critical.

Visualizing the Workflow

To better understand the processes discussed, the following diagrams illustrate the HPLC method validation workflow and the chemical structure of the analyte.

HPLC_Validation_Workflow cluster_planning Method Development & Planning cluster_validation Method Validation cluster_reporting Reporting & Implementation Dev Develop HPLC Method Proto Define Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report Implement Method Implementation Report->Implement

Caption: A flowchart illustrating the key stages of HPLC method validation.

Caption: The chemical structure of this compound.

Conclusion

The proposed and validated HPLC method provides a reliable and accurate means for the routine quality control of this compound. The detailed validation protocol, guided by ICH Q2(R1) principles, ensures the integrity of the analytical data. For applications requiring higher throughput, enhanced sensitivity, and greater specificity, UPLC-MS presents a powerful alternative. The choice between these methods will ultimately depend on the specific requirements of the analysis, available resources, and the stage of drug development.

References

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of 6-Bromo-3-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of medicinal chemistry and drug development, 6-Bromo-3-hydroxyquinolin-2(1H)-one represents a valuable heterocyclic scaffold.[1] Its utility as a building block or a potential therapeutic agent is fundamentally dependent on its purity. The presence of undesired chemical entities—be they starting materials, by-products, or degradation products—can confound biological screening results, introduce toxicity, and create significant hurdles in regulatory submission.[2] Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint; it is a cornerstone of scientifically sound research and development.

This guide provides a comparative analysis of essential analytical techniques for determining the purity of 6-Bromo-3-hydroxyquinolin-2(1H)-one. We will move beyond procedural lists to explore the causality behind methodological choices, grounding our protocols in the principles of authoritative guidelines such as those from the International Council for Harmonisation (ICH).[3][4] The objective is to equip researchers and drug development professionals with a self-validating framework for purity assessment, ensuring data integrity and confidence in their molecular target.

Anticipating the Enemy: Potential Impurities in Synthesis

A definitive purity assessment begins with a theoretical understanding of what impurities might be present. The synthesis of quinolinone derivatives often involves multi-step reactions, such as the cyclization of substituted anilines.[5][6] Based on these common synthetic routes, we can classify potential impurities according to ICH Q3A guidelines.[7][8]

  • Organic Impurities:

    • Starting Materials: Unreacted precursors like 4-bromoaniline or diethyl malonate equivalents.

    • Intermediates: Partially reacted or rearranged intermediates that failed to cyclize.

    • By-products: Isomeric variants (e.g., alternative bromination positions if the synthesis allows) or products from side-reactions.

    • Degradation Products: Compounds formed by oxidation, hydrolysis, or photolysis during synthesis, purification, or storage.

  • Inorganic Impurities:

    • Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis.

  • Residual Solvents:

    • Trace amounts of solvents used in the reaction or purification steps (e.g., ethanol, ethyl acetate, hexane).

An effective analytical strategy must be capable of separating and detecting these diverse chemical entities.

An Orthogonal Analytical Framework

No single analytical technique is sufficient to declare a compound "pure." A robust assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are used to provide a composite and reliable view of the sample. This cross-validation ensures that impurities not detected by one method are captured by another.

Purity_Workflow cluster_0 Initial Assessment cluster_1 Structural Confirmation & Impurity ID cluster_2 Absolute & Elemental Confirmation Sample Sample of 6-Bromo-3-hydroxy quinolin-2(1H)-one HPLC HPLC-UV (Primary Purity) Sample->HPLC Quantify Related Substances NMR ¹H NMR (Structural Integrity) Sample->NMR Confirm Structure & Detect Structural Impurities EA Elemental Analysis (Empirical Formula) Sample->EA Confirm Elemental Composition LCMS LC-MS (MW Confirmation & Impurity ID) HPLC->LCMS Investigate Unknown Peaks Final Certificate of Analysis (Purity Statement) HPLC->Final LCMS->Final NMR->Final EA->Final

Caption: Integrated workflow for purity assessment.

Comparative Guide to Core Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the cornerstone of purity analysis for organic molecules like 6-Bromo-3-hydroxyquinolin-2(1H)-one. It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Its high resolution and sensitivity make it ideal for quantifying trace-level impurities. The choice of a UV detector is logical, as the quinolinone scaffold possesses a strong chromophore.

Experimental Protocol: RP-HPLC for Purity Determination

  • System Preparation:

    • HPLC System: A quaternary pump system with a UV-Vis detector and autosampler.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase is chosen for its versatility and effectiveness in retaining moderately polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid improves peak shape and suppresses ionization of the hydroxyl group.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection Wavelength: 254 nm, a common wavelength for aromatic systems, though a wavelength scan (diode array detector) is recommended to find the optimal absorbance maximum.

  • Sample Preparation:

    • Prepare a stock solution of 6-Bromo-3-hydroxyquinolin-2(1H)-one at approximately 1.0 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B (This long gradient is crucial for separating closely eluting impurities)

      • 20-22 min: 90% B

      • 22-23 min: 90% to 10% B

      • 23-28 min: 10% B (Re-equilibration)

Trustworthiness & Data Presentation: Purity is calculated based on the principle that the UV response is proportional to concentration. The area of each peak is integrated, and the purity is expressed as the percentage of the main peak's area relative to the total area of all peaks. This assumes all impurities have a similar response factor to the main compound, a common practice for initial assessment.[7]

Table 1: Illustrative HPLC Purity Data

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
14.51,5000.07Potential Starting Material
212.82,100,00099.716-Bromo-3-hydroxyquinolin-2(1H)-one
315.23,2000.15Unknown Impurity
417.11,5500.07Potential By-product
Total 2,106,250 100.00
Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides unambiguous confirmation of molecular weight (MW). When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the impurities detected in the HPLC-UV analysis. For 6-Bromo-3-hydroxyquinolin-2(1H)-one (C₉H₆BrNO₂), the presence of a bromine atom provides a highly characteristic isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive confirmation of the presence of one bromine atom in the molecule.[9][10]

Data Interpretation:

  • Expected MW: 240.06 g/mol

  • Expected [M+H]⁺ ions:

    • For ⁷⁹Br isotope: C₉H₇⁷⁹BrNO₂⁺ ≈ 239.97 m/z

    • For ⁸¹Br isotope: C₉H₇⁸¹BrNO₂⁺ ≈ 241.97 m/z

  • Observation: A mass spectrum showing two peaks of nearly equal height at ~240.0 and ~242.0 m/z is strong evidence for the correct compound. Any impurities separated by the LC can be similarly analyzed to propose their molecular formulas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While HPLC excels at quantification, ¹H NMR spectroscopy provides an unparalleled view of the molecule's chemical structure and can detect impurities that are structurally different from the main compound, even if they co-elute in HPLC. It serves as a crucial identity test. For purity, the absence of unexpected signals is a strong indicator of high purity. The integration of signals corresponding to the main compound should be consistent with the expected number of protons in each environment.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆), which can solubilize the compound and has exchangeable protons that will not obscure the signals from the -OH and -NH groups.

  • Acquisition:

    • Spectrometer: 400 MHz or higher for good signal dispersion.

    • Experiment: Standard ¹H acquisition.

    • Key Parameters: Sufficient number of scans for a good signal-to-noise ratio, relaxation delay (d1) of at least 5 seconds to ensure accurate integration for potential quantitative analysis.

Trustworthiness: The protocol is self-validating. The resulting spectrum must match the known structure of 6-Bromo-3-hydroxyquinolin-2(1H)-one. The presence of small, unidentified peaks (with integrations corresponding to a low percentage relative to the main compound) indicates impurities. For example, residual starting material like 4-bromoaniline would show a distinct set of aromatic signals.

Elemental Analysis (EA)

Expertise & Experience: Elemental analysis is a fundamental, quantitative technique that determines the mass percentage of carbon, hydrogen, and nitrogen (and sometimes heteroatoms) in a sample.[11][12][13] It provides a direct measure of the compound's elemental composition, which is then compared to the theoretical values calculated from its molecular formula (C₉H₆BrNO₂). A close match is a strong confirmation of both identity and purity, as it is highly sensitive to inorganic impurities (like salts) or residual solvents that might not be detected by other methods.

Trustworthiness & Data Presentation: The universally accepted criterion for purity via EA in academic and industrial settings is that the experimentally found values must be within ±0.4% of the theoretical values.[14][15]

Table 2: Illustrative Elemental Analysis Data

ElementTheoretical %Found %Deviation %
Carbon (C)45.0344.89-0.14
Hydrogen (H)2.522.55+0.03
Nitrogen (N)5.835.79-0.04

The data in this table show excellent agreement, supporting a high degree of purity.

Setting Specifications: An ICH-Guided Approach

For drug development applications, purity specifications are not arbitrary. They are guided by ICH Q3A guidelines, which set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[2][3]

  • Reporting Threshold: The level at which an impurity must be reported (e.g., ≥0.05%).

  • Identification Threshold: The level above which an impurity's structure must be determined (e.g., ≥0.10%).

  • Qualification Threshold: The level above which an impurity must be assessed for toxicological safety (e.g., ≥0.15%).

ICH_Decision_Tree start Impurity Detected by HPLC (Area %) report_thresh Is Area % >= Reporting Threshold (e.g., 0.05%)? start->report_thresh id_thresh Is Area % >= Identification Threshold (e.g., 0.10%)? report_thresh->id_thresh Yes ignore Below Reporting Limit. No action needed. report_thresh->ignore No qual_thresh Is Area % >= Qualification Threshold (e.g., 0.15%)? id_thresh->qual_thresh Yes report Report in Specification. id_thresh->report No identify Identify Structure (e.g., using LC-MS, NMR). qual_thresh->identify No qualify Qualify for Safety (Toxicology Studies). qual_thresh->qualify Yes identify->report qualify->identify

References

A Comparative Guide to the Synthesis of 6-Bromoquinolin-4(1H)-one: From Classic Thermal Cyclization to Modern Catalytic Routes

Author: BenchChem Technical Support Team. Date: January 2026

The 6-bromoquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry and drug development. Its derivatives are key intermediates in the synthesis of compounds with a wide range of biological activities, including potential anti-tumor agents that target pathways like PI3K/mTOR.[1] The classical and most documented route to this core structure is the Gould-Jacobs reaction, a robust but often harsh thermal cyclization process.[2][3] However, the demands of modern chemical synthesis—greater efficiency, milder conditions, improved safety, and environmental sustainability ("green chemistry")—have spurred the development of compelling alternative pathways.

This guide provides an in-depth comparison of the traditional Gould-Jacobs reaction with contemporary alternatives, including process intensification methods like microwave-assisted synthesis and flow chemistry, as well as innovative catalytic approaches such as photocatalysis. We will dissect the causality behind experimental choices for each route, provide detailed protocols, and present comparative data to empower researchers in selecting the optimal synthetic strategy for their specific objectives.

The Benchmark: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones).[3] The strategy involves two key transformations: the initial condensation of an aniline with a malonic acid derivative, followed by a high-temperature intramolecular cyclization.[2]

Mechanistic Rationale

The reaction begins with a nucleophilic substitution where the amino group of 4-bromoaniline attacks an activated malonic ester, such as diethyl ethoxymethylenemalonate (DEEMM) or a Meldrum's acid derivative, eliminating a molecule of ethanol.[2][4] This forms an enamine intermediate. The critical and most demanding step is the subsequent thermal cyclization, which requires temperatures often exceeding 240 °C. This high thermal energy is necessary to overcome the activation barrier for the 6-electron electrocyclic reaction that forms the quinolinone ring.[2] The reaction is typically performed in a high-boiling point, inert solvent like diphenyl ether or Dowtherm A to maintain a consistent and high temperature.[5]

Gould-Jacobs Reaction A 4-Bromoaniline + Diethyl Ethoxymethylenemalonate B Condensation (100-120 °C) A->B -EtOH C Intermediate: ((4-bromophenyl)amino)methylenemalonate B->C D Thermal Cyclization (240-260 °C in Diphenyl Ether) C->D -EtOH E Crude 6-bromo-3-carbethoxy- quinolin-4(1H)-one D->E F Saponification (Hydrolysis) E->F G 6-bromo-4-hydroxyquinoline -3-carboxylic acid F->G H Decarboxylation (Heat, >260 °C) G->H -CO2 I Final Product: 6-Bromoquinolin-4(1H)-one H->I

Caption: General workflow of the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Synthesis using Meldrum's Acid

This protocol is adapted from a common and high-yielding variation of the Gould-Jacobs reaction.[5][6]

  • Intermediate Formation: Dissolve Meldrum's acid (1.5 equiv.) in trimethyl orthoformate (approx. 7.7 mL/g of Meldrum's acid). Heat the mixture to reflux for 3 hours under a nitrogen atmosphere.

  • Cool the solution to ~50 °C and slowly add a solution of 4-bromoaniline (1.0 equiv.) in trimethyl orthoformate.

  • Heat the reaction mixture at reflux for an additional 2 hours.

  • Remove the solvent under reduced pressure. The residue is diluted with hexane, filtered, and the solid is washed with hexane to yield the intermediate 5-[(4-bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione.

  • Thermal Cyclization: Preheat diphenyl ether (approx. 10 mL/g of intermediate) to 245 °C with vigorous stirring.

  • Slowly add the dried intermediate in small portions to the hot diphenyl ether. Caution: This step can involve vigorous gas evolution and must be done with care.[5]

  • After the addition is complete, maintain the temperature at 250 °C for 15 minutes.

  • Cool the mixture to room temperature, dilute with hexane, and filter the precipitated solid.

  • Wash the solid with hexane and an ether/hexane mixture. The crude product can be purified by silica gel column chromatography to yield 6-bromoquinolin-4(1H)-one.

Yield: A reported yield for this specific procedure is approximately 73%.[5][6]

Process Intensification: Microwave-Assisted Synthesis

A significant drawback of the Gould-Jacobs reaction is the long reaction time and extremely high temperatures required for the cyclization step. Microwave-assisted organic synthesis (MAOS) offers a powerful solution by dramatically accelerating chemical reactions.[7]

Mechanistic Rationale

Microwave irradiation efficiently heats the reaction mixture through dielectric heating, leading to a rapid increase in temperature that can be precisely controlled. This allows the high activation energy of the cyclization to be overcome in minutes rather than hours. For quinolinone synthesis, this means the reaction of an aniline with a β-ketoester or malonate derivative can be heated in a sealed vessel to temperatures above the solvent's boiling point, generating significant pressure that further accelerates the reaction. This rapid, uniform heating often minimizes the formation of degradation byproducts that can occur with prolonged conventional heating, frequently leading to cleaner reactions and higher yields.[8][9]

Microwave_vs_Conventional cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating Start Reactants: 4-Bromoaniline + β-Dicarbonyl Conv_Heat High-Boiling Solvent (e.g., Diphenyl Ether) Start->Conv_Heat MW_Heat Sealed Microwave Vial (Solvent or neat) Start->MW_Heat Conv_Time Time: Several Hours Temp: ~250 °C Conv_Heat->Conv_Time Conv_Product Product + Byproducts Conv_Time->Conv_Product MW_Time Time: 5-30 Minutes Temp: 150-250 °C MW_Heat->MW_Time MW_Product Product (Often Higher Purity) MW_Time->MW_Product Photocatalytic_Cycle PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star Visible Light (hν) Radical_Cation Substrate•+ PC_star->Radical_Cation SET PC_minus PC•- PC_star->PC_minus SET Substrate Substrate (e.g., Tetrahydroquinoline) Substrate->Radical_Cation Product Product (Quinoline) Radical_Cation->Product - H• PC_minus->PC Regeneration H_Source H+ PC_minus->H_Source H2 H₂ H_Source->H2 + e⁻, H⁺ Flow_Chemistry_Workflow Reagent_A Reagent A (e.g., 4-Bromoaniline) Pump1 Syringe Pump 1 Reagent_A->Pump1 Reagent_B Reagent B (e.g., DEEMM) Pump2 Syringe Pump 2 Reagent_B->Pump2 Mixer T-Mixer Pump1->Mixer Pump2->Mixer Reactor Heated Reactor Coil (Controlled Temp & Time) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

References

A Comparative Guide to Quinolinone Synthesis: Knorr vs. Gould-Jacobs

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Researcher in Drug Discovery and Development

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The strategic synthesis of these heterocyclic compounds is therefore of paramount importance. Among the classical methods, the Knorr and Gould-Jacobs syntheses have long been workhorses for the construction of 2- and 4-quinolinone cores, respectively. This guide provides an in-depth, objective comparison of these two venerable methods, supported by experimental data and mechanistic insights to aid the modern researcher in selecting the optimal synthetic route.

At a Glance: Knorr vs. Gould-Jacobs

FeatureKnorr SynthesisGould-Jacobs Synthesis
Product 2-Quinolones (2-hydroxyquinolines)4-Quinolones (4-hydroxyquinolines)
Starting Materials β-ketoanilidesAnilines and alkoxymethylenemalonate esters
Key Transformation Acid-catalyzed intramolecular cyclizationCondensation followed by thermal cyclization, hydrolysis, and decarboxylation
Catalyst/Reagent Strong acids (e.g., H₂SO₄, PPA)Typically thermal, can be acid- or base-catalyzed in subsequent steps
Reaction Conditions Moderate to high temperatures (e.g., 80-100°C)High temperatures for cyclization (can exceed 250°C), subsequent steps vary
Yields Generally good to excellent (can be >90%)Variable, often moderate, but can be improved with modern techniques
Key Advantages Direct synthesis of 2-quinolones, often high-yieldingAccess to the medicinally important 4-quinolone core
Key Disadvantages Requires pre-synthesis of β-ketoanilides, use of strong acidsHarsh thermal conditions for cyclization, potential for side products

Mechanistic Insights: A Tale of Two Pathways

The fundamental difference between the Knorr and Gould-Jacobs syntheses lies in their mechanistic pathways, which dictate the final quinolinone isomer produced.

The Knorr Synthesis: An Intramolecular Embrace

The Knorr synthesis is a powerful method for the preparation of 2-quinolones through the acid-catalyzed cyclization of β-ketoanilides.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism. The strong acid protonates the carbonyl group of the keto functionality, activating it for nucleophilic attack by the aniline ring. Subsequent dehydration leads to the formation of the 2-hydroxyquinoline, which exists in tautomeric equilibrium with the 2-quinolinone form.

Knorr_Synthesis start β-Ketoanilide intermediate1 Protonated Intermediate start->intermediate1 Protonation acid H⁺ (Strong Acid) acid->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Electrophilic Attack product 2-Quinolone intermediate2->product Dehydration

Caption: Mechanistic workflow of the Knorr synthesis of 2-quinolones.

The Gould-Jacobs Reaction: A Stepwise Journey

In contrast, the Gould-Jacobs reaction builds the 4-quinolone core through a multi-step sequence.[1][4] It commences with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.[1][5] This is followed by a high-temperature intramolecular thermal cyclization.[2] The resulting 4-hydroxy-3-carboalkoxyquinoline is then subjected to hydrolysis (saponification) and subsequent decarboxylation to yield the final 4-hydroxyquinoline, which is in tautomeric equilibrium with the 4-quinolinone.[1]

Gould_Jacobs_Reaction aniline Aniline intermediate1 Anilidomethylenemalonate Intermediate aniline->intermediate1 malonate Alkoxymethylenemalonate Ester malonate->intermediate1 Condensation intermediate2 Cyclized Intermediate (4-hydroxy-3-carboalkoxyquinoline) intermediate1->intermediate2 Thermal Cyclization (High Temp) intermediate3 Carboxylic Acid Intermediate intermediate2->intermediate3 Hydrolysis product 4-Quinolone intermediate3->product Decarboxylation

Caption: Stepwise pathway of the Gould-Jacobs synthesis for 4-quinolones.

Experimental Data: A Quantitative Comparison

The choice between the Knorr and Gould-Jacobs synthesis often comes down to the desired product and achievable yields under practical laboratory conditions.

SynthesisStarting MaterialsConditionsProductYieldReference
Knorr N-ethoxycarbonyl protected ω-amino-β-keto anilidesPolyphosphoric acid (PPA), 80°C, 90 min4-aminoalkyl quinolin-2-one derivatives80-90%[6][7]
Knorr 4-bromoaniline and tert-butyl acetoacetateToluene, reflux3-acetoacetamido-4-bromobenzene84%[8]
Gould-Jacobs Aniline and Diethyl ethoxymethylenemalonate (DEEM)Microwave, 250°C, 20 minEthyl 4-hydroxyquinoline-3-carboxylate1%[9]
Gould-Jacobs Aniline and Diethyl ethoxymethylenemalonate (DEEM)Microwave, 300°C, 10 minEthyl 4-hydroxyquinoline-3-carboxylate37%[9]
Gould-Jacobs Aniline and Diethyl ethoxymethylenemalonate (DEEM)Microwave, 300°C, 5 minEthyl 4-hydroxyquinoline-3-carboxylate47%[9]
Gould-Jacobs Ethyl β-anilinocrotonateDowtherm, reflux, 10-15 min2-methyl-4-hydroxyquinoline85-90%[10]

Experimental Protocols

Protocol 1: Knorr Synthesis of 4-Aminoalkyl Quinolin-2-one Derivatives[7]

This protocol demonstrates a high-yielding, solvent-free Knorr cyclization.

Step-by-Step Methodology:

  • Reagent Preparation: In a suitable reaction vessel, place the desired N-ethoxycarbonyl protected ω-amino-β-keto anilide.

  • Reaction Setup: Add polyphosphoric acid (PPA) to the reaction vessel.

  • Cyclization: Heat the mixture to 80°C with vigorous stirring for 90 minutes.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Isolation: The product precipitates upon the addition of water and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent like dichloromethane.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate[9]

This protocol showcases a modern, rapid approach to the Gould-Jacobs reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, add aniline and diethyl ethoxymethylenemalonate (DEEM).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 300°C) and hold for the specified time (e.g., 5 minutes).

  • Isolation: After the reaction is complete, cool the vial to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the solid product and wash it with a cold solvent such as acetonitrile to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified solid under vacuum.

Scope and Limitations: A Practical Perspective

Knorr Synthesis

Advantages:

  • High Yields: The Knorr synthesis is known for providing good to excellent yields of 2-quinolones, often exceeding 80-90%.[6][7]

  • Directness: It offers a direct route to the 2-quinolone core from readily prepared β-ketoanilides.

Limitations:

  • Substrate Pre-functionalization: The primary limitation is the requirement for the β-ketoanilide starting material, which must be synthesized in a separate step.

  • Strong Acids: The use of strong acids like concentrated sulfuric acid or polyphosphoric acid can be harsh and may not be suitable for substrates with acid-sensitive functional groups.[11][12]

  • Regioselectivity: With unsymmetrical β-ketoanilides, the cyclization can potentially lead to a mixture of regioisomers, although this is often controllable.

Gould-Jacobs Synthesis

Advantages:

  • Access to 4-Quinolones: This method is a key route to the 4-quinolone scaffold, which is prevalent in many antibacterial agents.[2]

  • Commercially Available Starting Materials: The starting anilines and malonate derivatives are generally readily available and inexpensive.

Limitations:

  • Harsh Conditions: The high temperatures required for the thermal cyclization step can lead to decomposition of starting materials and products, often resulting in lower yields.[2]

  • Regioselectivity Issues: When using substituted anilines, the cyclization can occur at two different positions, leading to a mixture of isomeric products.[2]

  • Multi-step Process: The overall synthesis involves several steps (condensation, cyclization, hydrolysis, decarboxylation), which can make the process more laborious and may lower the overall yield.[1]

Conclusion: Making an Informed Choice

The Knorr and Gould-Jacobs syntheses remain highly relevant and powerful tools in the arsenal of the medicinal and organic chemist. The choice between them is primarily dictated by the desired quinolinone isomer.

  • For the synthesis of 2-quinolones , the Knorr synthesis offers a direct and often high-yielding approach, provided the requisite β-ketoanilide is accessible and the substrate is stable to strong acids.

  • For the synthesis of the medicinally crucial 4-quinolone core, the Gould-Jacobs reaction is the classical method of choice. While traditionally hampered by harsh conditions and moderate yields, modern adaptations such as microwave-assisted synthesis have significantly improved its efficiency, making it a more attractive and rapid route for the synthesis of 4-hydroxyquinoline derivatives.

Ultimately, a thorough understanding of the mechanistic nuances, substrate scope, and practical considerations of each method, as outlined in this guide, will enable researchers to make an informed and strategic decision for their specific synthetic targets in the ongoing quest for novel and effective quinolinone-based therapeutics.

References

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 6-Bromo-3-hydroxyisoquinoline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 6-Bromo-3-hydroxyisoquinoline. As a brominated heterocyclic compound, it serves as a valuable intermediate in pharmaceutical development and biochemical research.[1] However, its chemical nature necessitates stringent disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.

Hazard Identification and Essential Safety Intelligence

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified as a hazardous substance.[2][3] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[2]

The core principle guiding its disposal is its identity as a halogenated organic compound .[4] Halogenated wastes are treated differently than non-halogenated wastes because their incineration requires specialized facilities equipped to handle and neutralize the corrosive and toxic byproducts, such as hydrogen bromide, that are generated during thermal decomposition.[5][6][7] Improper segregation can lead to regulatory violations and damage to waste treatment equipment.

Quantitative Hazard Data Summary

The following table summarizes the key hazard classifications for this compound, based on available Safety Data Sheet (SDS) information for the compound and its close structural analogs.

Hazard ClassificationGHS Hazard StatementKey Precautionary Actions
Skin Irritation (Category 2) Causes skin irritationWear protective gloves; wash skin thoroughly after handling.[2][5]
Eye Irritation (Category 2) Causes serious eye irritationWear eye protection; if in eyes, rinse cautiously with water for several minutes.[2][5]
Specific Target Organ Toxicity (Single Exposure, Category 3) May cause respiratory irritationAvoid breathing dust; use only outdoors or in a well-ventilated area.[2][5]
Hazardous Waste (Not a GHS statement)Must be disposed of as hazardous waste at an approved facility.[2][3]

Mandatory Personal Protective Equipment (PPE) and Handling

Adherence to proper PPE protocols is the first line of defense against chemical exposure. When handling this compound in any form—solid, in solution, or as waste—the following PPE is required:

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required for small quantities handled in a well-ventilated area. However, all handling and waste consolidation should be performed inside a certified chemical fume hood to minimize inhalation risk.[2][8]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

The mandated disposal route for this compound is through a licensed hazardous waste management service.[2][3][5][9][10] Never discharge this chemical or its containers into the regular trash or down the sewer drain.[11][12]

Experimental Protocol for Waste Collection and Segregation
  • Waste Identification and Segregation:

    • Causality: This is the most critical step. As a brominated compound, this chemical must be segregated into the "Halogenated Organic Waste" stream.[4][13] Mixing it with non-halogenated solvents complicates the disposal process, significantly increases costs, and can render entire batches of solvent waste unrecyclable.[13]

    • Action: Designate a specific, compatible waste container solely for halogenated organic compounds.

  • Containerization:

    • Causality: The integrity of the waste container is essential to prevent leaks and exposure. The container material must be compatible with the chemical waste to avoid degradation.

    • Action: Use a clean, sealable container in good condition. The original product bottle is often the best choice.[12] Alternatively, use containers provided by your institution's Environmental Health & Safety (EHS) department, which are typically high-density polyethylene (HDPE).[14] Ensure the container has a screw-top cap and is kept tightly closed except when adding waste.[2][12]

  • Waste Labeling:

    • Causality: Accurate labeling is a legal requirement and is crucial for the safety of all personnel handling the waste, from the lab to the final disposal facility. EHS technicians need to know the exact contents to consolidate waste safely.[14]

    • Action: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • List all other constituents in the container, including solvents, with their approximate percentages.

      • The date waste was first added.

      • The name of the principal investigator and the laboratory location.

  • Accumulation and Storage:

    • Causality: Safe storage prevents spills and accidental mixing of incompatible chemicals. Federal and state regulations limit the amount of waste that can be stored in a lab and for how long.[14]

    • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[14] This area must be at or near the point of generation and under the control of laboratory personnel. The SAA should have secondary containment (e.g., a spill tray) to contain any potential leaks.

  • Arranging for Disposal:

    • Causality: Laboratories are not permitted to transport hazardous waste off-site. This must be done by trained professionals.

    • Action: Once the container is full or you are nearing your SAA time/volume limit, contact your institution's EHS department to schedule a waste pickup.[14] Follow their specific procedures for requesting a collection.

Spill and Decontamination Procedures

Accidents can happen, and a clear plan is essential for a safe response.

  • For Small Spills (Solid):

    • Ensure the area is well-ventilated; work within a fume hood if possible.

    • Wearing your full PPE, gently sweep up the solid material.[2] Avoid generating dust.[2]

    • Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into a container.

    • Label the container as "Hazardous Waste: this compound spill debris" and dispose of it through EHS.

  • Decontamination:

    • Wipe down contaminated surfaces and glassware with a suitable solvent (e.g., ethanol or acetone), collecting the used wipes/rinsate as halogenated organic waste.

    • Wash surfaces and glassware with soap and water after the initial solvent decontamination.

Visualization of Disposal Workflow and Logic

To clarify the process, the following diagrams illustrate the required workflow and decision-making for proper disposal.

cluster_0 Disposal Workflow A 1. Segregate Waste (Identify as Halogenated) B 2. Select Compatible Container A->B C 3. Affix & Complete Hazardous Waste Label B->C D 4. Add Waste to Container in Fume Hood C->D E 5. Store in Secondary Containment in SAA D->E F 6. Request Pickup from EHS/Safety Office E->F

Caption: Standard Operating Procedure for this compound Disposal.

cluster_1 Waste Segregation Decision Tree start Generated Chemical Waste: This compound q1 Does the molecule contain F, Cl, Br, or I? start->q1 yes YES q1->yes Contains Bromine no NO q1->no hw_cat Dispose in 'HALOGENATED ORGANIC WASTE' Container yes->hw_cat non_hw_cat Dispose in 'NON-HALOGENATED ORGANIC WASTE' Container no->non_hw_cat

Caption: Decision logic for correctly segregating halogenated organic waste.

Regulatory Framework: The Authoritative Grounding

The procedures outlined in this guide are based on regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15] Halogenated organic compounds are specifically regulated, and their disposal is tracked from generation to final destruction.[16][17] Adherence to these protocols ensures your institution remains in compliance with federal, state, and local environmental laws.

By integrating these scientifically-grounded procedures into your laboratory workflow, you contribute to a culture of safety, ensure environmental stewardship, and maintain full regulatory compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-3-hydroxyisoquinoline
Reactant of Route 2
6-Bromo-3-hydroxyisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.